molecular formula C15H21NO7 B1206454 Sesbanimide CAS No. 85719-78-4

Sesbanimide

Katalognummer: B1206454
CAS-Nummer: 85719-78-4
Molekulargewicht: 327.33 g/mol
InChI-Schlüssel: ULQATHQJWVNXEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sesbanimide is a potent cytotoxic compound that belongs to the class of glutarimide-containing polyketides. Originally identified in the Sesbania plant genus, recent research has also discovered novel this compound analogs, such as this compound R, produced by bacteria including Magnetospirillum gryphiswaldense . This compound class is of significant interest in pharmacological research due to its strong cytotoxic effects. Studies have demonstrated that this compound exhibits potent cytotoxic activity against a range of carcinoma cell lines, highlighting its potential as a lead compound in oncology research . The sesbanimides derived from Sesbania grandiflora seeds have been shown to exert their cytotoxic effects by disrupting mitochondrial function . The compound's historical and ongoing research value is underscored by a patent for its use in treating leukemic tumors, establishing its long-standing relevance in investigative oncology . As a reagent, this compound offers researchers a valuable tool for studying novel cytotoxic mechanisms and exploring potential anticancer pathways. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQATHQJWVNXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85719-78-4, 92282-10-5
Record name Sesbanimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085719784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESBANIMIDE B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Enigmatic Origin of Sesbanimide: A Deep Dive into its Natural Sources, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide, a potent cytotoxic agent, has garnered significant interest in the scientific community for its potential as an anticancer therapeutic. This technical guide provides a comprehensive overview of the origin of this compound, delving into its initial discovery from plant sources, the subsequent identification of its true microbial producers, its intricate biosynthesis, and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, medicinal chemistry, and oncology drug development.

From Plant Enigma to Microbial Revelation: The Origin of this compound

This compound was first isolated from the seeds of plants belonging to the genus Sesbania, including Sesbania drummondii, Sesbania punicea, and Sesbania vesicaria.[1][2] For a considerable time, these plants were believed to be the natural producers of this complex molecule. However, emerging evidence has compellingly shifted this paradigm, suggesting that the true biosynthetic architects of this compound are symbiotic microorganisms residing within these plants.

More recent investigations have led to the isolation of this compound and its analogs from various bacterial species. These include marine agrobacteria and, notably, the magnetotactic bacterium Magnetospirillum gryphiswaldense.[3] The discovery of a novel analog, this compound R, from M. gryphiswaldense has provided crucial insights into the biosynthetic pathway and highlighted the microbial origin of this family of natural products.[3][4] This revelation has opened up new avenues for the discovery of novel this compound analogs through microbial fermentation and genetic engineering.

Unraveling the Molecular Blueprint: Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster.[3][5][6] Analysis of the biosynthetic gene cluster in producing organisms has shed light on the enzymatic machinery responsible for assembling the intricate this compound scaffold.

The proposed biosynthetic pathway for this compound R, a well-studied analog, provides a model for understanding the general biosynthesis of this compound class. The pathway commences with the formation of the glutarimide (B196013) ring, followed by a series of chain extensions and modifications catalyzed by various enzymatic domains within the PKS megasynthase. Key enzymatic steps include acyltransferase (AT), ketosynthase (KS), dehydratase (DH), and ketoreductase (KR) activities. The pathway also involves tailoring enzymes that introduce specific functionalities to the growing polyketide chain.

sesbanimide_biosynthesis cluster_loading Initiation cluster_pks Polyketide Elongation (trans-AT PKS) cluster_tailoring Post-PKS Modifications Malonyl-CoA Malonyl-CoA ACP ACP Malonyl-CoA->ACP MAT Malonyl-ACP Malonyl-ACP ACP->Malonyl-ACP Starter_Unit Starter_Unit Malonyl-ACP->Starter_Unit Loading Module_1 Module_1 Starter_Unit->Module_1 KS Module_2 Module_2 Module_1->Module_2 KS, KR, DH Module_3 Module_3 Module_2->Module_3 KS, KR Module_n Module_n Module_3->Module_n ... Release Release Module_n->Release TE Released_Polyketide Released_Polyketide Release->Released_Polyketide Intermediate_1 Intermediate_1 Released_Polyketide->Intermediate_1 Hydroxylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Glycosylation This compound This compound Intermediate_2->this compound Cyclization

Caption: Proposed biosynthetic pathway of this compound.

Potent Cytotoxicity: Biological Activity of this compound Analogs

This compound and its analogs exhibit potent cytotoxic activity against a range of human cancer cell lines. This activity is a hallmark of this class of compounds and has been the primary driver for their investigation as potential anticancer agents. The table below summarizes the available quantitative data on the cytotoxicity of various this compound analogs.

CompoundCell LineIC50Reference
This compound A Murine Leukemia (L1210)0.8 ng/mL[5]
This compound R Liver Carcinoma (HepG2)23 nM[3]
Colon Carcinoma (HCT-116)39 nM[3]
Endocervical Adenocarcinoma (KB3.1)39 nM[3]
Lung Carcinoma (A549)30 nM[3]
Sesbania grandiflora (Methanolic Extract)Lung Carcinoma (A549)23.6 µg/mL[7]
Colon Carcinoma (HCT-15)41.8 µg/mL[7]
Liver Carcinoma (HepG2)62.7 µg/mL[7]
Breast Adenocarcinoma (MCF-7)94.3 µg/mL[7]

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound are primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. While the precise molecular signaling cascade is still under investigation, evidence suggests that this compound triggers the intrinsic mitochondrial pathway of apoptosis. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, a family of proteases that execute the final stages of apoptosis, resulting in cell death.

apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts membrane potential Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

Isolation of this compound from Sesbania Seeds
  • Extraction: Ground seeds are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, to obtain a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, chloroform, and water.

  • Chromatography: The cytotoxic fractions are further purified using various chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.[5]

isolation_workflow Ground_Sesbania_Seeds Ground_Sesbania_Seeds Crude_Extract Crude_Extract Ground_Sesbania_Seeds->Crude_Extract Solvent Extraction Fractionation Fractionation Crude_Extract->Fractionation Liquid-Liquid Partitioning Cytotoxic_Fractions Cytotoxic_Fractions Fractionation->Cytotoxic_Fractions Bioassay-guided Purified_this compound Purified_this compound Cytotoxic_Fractions->Purified_this compound Chromatography (Silica, HPLC)

Caption: General workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Conclusion

This compound represents a fascinating class of natural products with significant potential for development as anticancer drugs. The elucidation of its microbial origin and biosynthetic pathway has paved the way for the discovery of new and potentially more potent analogs. Further research into its detailed mechanism of action and the development of efficient total synthesis strategies will be crucial for realizing the full therapeutic potential of this compound and its derivatives. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest to harness the power of this enigmatic molecule in the fight against cancer.

References

The Enigmatic Antitumor Agent: A Technical Guide to the Discovery and Isolation of Sesbanimide from Sesbania drummondii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesbanimide, a potent glutarimide-containing polyketide, was first discovered and isolated from the seeds of Sesbania drummondii, a plant native to the southeastern United States.[1][2][3] Exhibiting significant antitumor properties, this natural product has garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on presenting detailed experimental protocols and quantitative data. Furthermore, it delves into the current understanding of its mechanism of action, offering insights for researchers and professionals in the field of drug development. Recent studies suggest that the true origin of this compound may lie with symbiotic microorganisms, such as marine agrobacteria or magnetotactic bacteria, rather than the plant itself.[4][5]

Discovery and Initial Characterization

The journey to uncover this compound began with the observation of the toxic properties of Sesbania drummondii, commonly known as rattlebush or poisonbean.[6] Initial investigations into the plant's chemical constituents led to the isolation of a novel compound with potent cytotoxic activity. This compound was subsequently named this compound.

Experimental Workflow for Discovery and Isolation

The following diagram illustrates the general workflow employed in the discovery and isolation of this compound from Sesbania drummondii seeds.

Discovery_and_Isolation_Workflow cluster_collection Plant Material Collection cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization S_drummondii Sesbania drummondii Seeds Grinding Grinding of Seeds S_drummondii->Grinding Ethanol_Extraction Ethanol Extraction Grinding->Ethanol_Extraction Partitioning Solvent Partitioning Ethanol_Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography HPLC HPLC Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Spectroscopy Spectroscopic Analysis (NMR, MS) Bioassays Cytotoxicity Assays Pure_this compound->Spectroscopy Pure_this compound->Bioassays Apoptosis_Pathway cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound Mito_Membrane Disruption of Mitochondrial Membrane Potential This compound->Mito_Membrane Induces CytoC Cytochrome c Release Mito_Membrane->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Whitepaper: Isolation and Characterization of Sesbanimide R from the Magnetotactic Bacterium Magnetospirillum gryphiswaldense

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of novel bioactive compounds from unique microbial sources is a cornerstone of drug development. Genomic analyses of various magnetotactic bacteria (MTB) have suggested their potential as producers of secondary metabolites, a potential previously untapped.[1][2] This technical guide details the first successful isolation and characterization of a natural product from this bacterial group: Sesbanimide R, a novel and cytotoxic polyketide.[2][3][4][5][6] Isolated from the alphaproteobacterium Magnetospirillum gryphiswaldense, this compound R was identified by connecting a large trans-acyltransferase polyketide synthase (trans-AT PKS) biosynthetic gene cluster (BGC) to its production.[1][4] This document provides the comprehensive methodologies employed, from genomic identification and genetic manipulation to scaled fermentation, chromatographic purification, and spectroscopic structure elucidation. The potent cytotoxic activity of this compound R against several human carcinoma cell lines underscores the importance of magnetotactic bacteria as a promising new frontier for natural product discovery.[2][3][4][5]

Introduction

Magnetotactic bacteria (MTB) are a diverse group of prokaryotes defined by their ability to biomineralize intracellular, membrane-enclosed magnetic nanocrystals of magnetite (Fe₃O₄) or greigite (Fe₃S₄).[7][8] These organelles, known as magnetosomes, cause the bacteria to align with geomagnetic field lines.[7][8] While research has historically focused on the unique biophysical properties of magnetosomes for applications in nanotechnology and biomedicine, the genomic potential of MTB for producing secondary metabolites has remained largely unexplored.[7][9][10][11]

Recent genome mining efforts have identified putative BGCs for natural products like polyketides and nonribosomal peptides within the genomes of several MTB species.[1][9] This spurred investigations into the chemical repertoire of Magnetospirillum gryphiswaldense, a well-studied model organism for magnetosome biosynthesis.[1][4] These efforts led to the discovery of this compound R, a novel glutarimide-containing polyketide.[2][3][4] Sesbanimides are a class of compounds known for their significant cytotoxic and antitumor activities.[1][12] The isolation of this compound R validates the genome mining approach and establishes MTB as a valuable and untapped resource for the discovery of new bioactive molecules.[3][4][5][6][13]

This guide serves as a technical overview of the complete workflow, from bioinformatic prediction to the isolation and bioactivity testing of this novel compound.

Experimental Protocols and Methodologies

The following sections detail the key experimental procedures used to identify, isolate, and characterize this compound R from M. gryphiswaldense.

Bioinformatic and Genetic Identification

The foundation of this discovery was the in silico analysis of the M. gryphiswaldense genome.

  • Protocol 1: Gene Cluster Identification:

    • The complete genome of M. gryphiswaldense was analyzed using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) tool to identify putative secondary metabolite BGCs.[1][4]

    • A large (69,942 bp) trans-AT PKS gene cluster, notable for its high G+C content (66.7% vs. 63.2% for the genome), was identified as a primary candidate for investigation.[1]

    • To confirm the cluster's role in producing a metabolite, a targeted markerless gene deletion was performed. Core biosynthetic genes (encoding two PKSs, a monooxygenase, and an acyltransferase) were deleted using homologous recombination to create a Δtrans-at-pks mutant strain.[1][3]

Fermentation and Production Enhancement

Initial yields from wild-type cultures were insufficient for structural analysis.[3] Therefore, both genetic and process engineering strategies were employed.

  • Protocol 2: Transcriptional Activation and Scaled Fermentation:

    • Promoter Insertion: To enhance expression of the BGC, a strong constitutive promoter (PmamDC45) was inserted in front of the cluster using homologous recombination, creating the PmamDC45-trans-at-pks strain.[3][4]

    • Shake Flask Culture: The wild-type, Δtrans-at-pks, and PmamDC45-trans-at-pks strains were initially cultivated in Flask Standard Medium (FSM) under various oxygen conditions to compare metabolite profiles.[4]

    • Bioreactor Scale-Up: For preparative scale isolation, the high-producing PmamDC45-trans-at-pks strain was cultivated in a 10-liter fermentor to support the higher cell densities and aeration required for robust growth and metabolite production.[4]

Extraction and Chromatographic Isolation

A multi-step process was used to extract and purify this compound R to homogeneity.

  • Protocol 3: Compound Extraction and Purification:

    • Crude Extraction: After fermentation, bacterial cells and resin from the culture were harvested. The cell pellet and resin were extracted to capture the produced secondary metabolites.

    • Metabolite Profiling: Crude extracts were analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the wild-type, mutant, and overproducing strains. The target mass corresponding to this compound R ([M+H]⁺ at m/z 692.38) was identified as being absent in the deletion mutant and significantly increased in the promoter-activated strain.[4]

    • Semi-Preparative HPLC: The crude extract from the 10-liter fermentation was subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification, yielding 2 mg of pure this compound R.[4]

Structure Elucidation and Verification

The chemical structure of the isolated compound was determined using modern spectroscopic techniques.

  • Protocol 4: Spectroscopic Analysis:

    • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine the precise mass and molecular formula of the compound.[4]

    • NMR Spectroscopy: A full suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HMBC) was conducted to elucidate the complete two-dimensional structure of this compound R and establish the connectivity of all atoms.[4][5]

    • Chemical Verification: The elucidated structure was further confirmed by saponification (ester hydrolysis) of this compound R, which yielded a predictable fragment corresponding to the arginine-containing portion of the molecule, confirming the NMR-based assignment.[4]

Data and Results

Quantitative data from the characterization and bioactivity testing of this compound R are summarized below.

Production and Physicochemical Properties

The genetic engineering strategy resulted in a significant increase in compound yield, enabling its full characterization.

ParameterValue / ObservationSource
Source OrganismMagnetospirillum gryphiswaldense[3][4][5]
Compound NameThis compound R[3][4][5]
Compound ClassGlutarimide-containing Polyketide[2][4]
Molecular FormulaC₃₄H₅₃N₅O₉[4]
Mass (HRESI-MS)[M+H]⁺ signal at m/z 692.3869[4]
Production Titer (Wild Type)Baseline (AUC: 880,064)[4]
Production Titer (PmamDC45 strain)~7-fold increase (AUC: 6,513,288)[4]
Final Isolated Yield2 mg (from 10 L fermentor culture)[4]
Table 1: Production and physicochemical data for this compound R.
In Vitro Cytotoxicity Data

This compound R demonstrated potent cytotoxic activity against a panel of human cancer cell lines, consistent with other members of the this compound family.[1]

Cell LineCancer TypeIC₅₀ (nM)
HCT-116Colorectal Carcinoma11
HepG2Liver Carcinoma28
KB3.1Endocervical Adenocarcinoma20
Table 2: Cytotoxicity (IC₅₀) values of this compound R against human cancer cell lines.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in this research.

Experimental Workflow

This diagram outlines the overall process from genome analysis to the characterization of the pure compound.

G cluster_discovery Phase 1: Discovery & Confirmation cluster_production Phase 2: Production & Isolation cluster_analysis Phase 3: Characterization A Genome Mining (antiSMASH) of M. gryphiswaldense B Identify trans-AT PKS Gene Cluster A->B C Targeted Gene Deletion (Δtrans-at-pks strain) B->C D LC-MS Analysis: Metabolite Disappears C->D E Promoter Insertion for Overexpression D->E Confirmation F 10L Fermentor Scale-Up E->F G Crude Extraction F->G H Semi-Preparative HPLC G->H I Pure this compound R (2mg) H->I J Structure Elucidation (NMR, HRESI-MS) I->J K Bioactivity Testing (Cytotoxicity Assays) I->K L Structure & Activity Data J->L K->L

Caption: Overall experimental workflow for this compound R.

Logic of Structure Elucidation

This diagram shows the relationship between the analytical techniques used to determine the final chemical structure.

G cluster_mass Mass & Formula cluster_nmr 2D Structure & Connectivity cluster_verify Verification start Pure Isolated Compound ms HRESI-MS start->ms nmr NMR Spectroscopy (1H, 13C, COSY, HMBC) start->nmr sapon Saponification Reaction start->sapon formula Molecular Formula (C34H53N5O9) ms->formula final_structure Final Elucidated Structure: This compound R formula->final_structure connectivity Atom Connectivity Map (2D Structure) nmr->connectivity connectivity->final_structure fragment Predicted Fragment Match sapon->fragment fragment->final_structure

Caption: Logic diagram for structure elucidation.

Conclusion

The successful isolation of this compound R from Magnetospirillum gryphiswaldense is a landmark achievement, confirming that magnetotactic bacteria are a promising and hitherto overlooked source of novel, bioactive natural products.[2][3][4][5][6][13] The integrated approach, combining genome mining, molecular genetics, scaled fermentation, and analytical chemistry, provides a robust template for future bioprospecting efforts within this diverse bacterial phylum. The potent cytotoxicity of this compound R highlights its potential as a lead compound for anticancer drug development and firmly establishes magnetotactic bacteria as a new frontier in the search for therapeutic agents.

References

An In-depth Technical Guide on the Initial Chemical Characterization of Sesbanimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial chemical and structural characterization of Sesbanimide, a potent cytotoxic compound. The document focuses on the core analytical techniques and methodologies employed to first elucidate its complex molecular architecture.

Introduction

This compound is a naturally occurring compound first isolated from the seeds of Sesbania punicea and Sesbania vesicaria.[1][2] It has garnered significant interest due to its potent antileukemic and antitumor activities.[2] The initial challenge in its characterization lay in determining its unique heterocyclic structure, which was ultimately achieved through a combination of spectroscopic techniques. This guide will detail the pivotal experiments that were instrumental in this discovery.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, forming the basis of its chemical identity.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₇[1][3][4]
Molecular Weight 327.33 g/mol [3][4]
Appearance Crystalline solid[1]
Melting Point 155-156 °C[1]

Spectroscopic Characterization and Structure Elucidation

The definitive structure of this compound was primarily elucidated through high-field Nuclear Magnetic Resonance (NMR) spectroscopy, with initial insights from other spectroscopic methods. A single-crystal X-ray crystallographic study later confirmed the structure derived from NMR data.[1]

High-field ¹H and ¹³C NMR spectroscopy were the central techniques used to piece together the molecular framework of this compound.[1] These experiments allowed for the determination of the proton and carbon environments and their connectivity.

Experimental Protocols:

  • Sample Preparation: this compound was dissolved in a suitable deuterated solvent (e.g., CDCl₃) for analysis.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500.13 MHz for ¹H NMR) was utilized to acquire the spectra.[1]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum revealed signals for 21 protons. The chemical shifts (δ) and proton-proton coupling constants (J) were determined through first-order analysis of the multiplets. Exchangeable protons (from OH and NH groups) were identified by the disappearance of their signals upon addition of deuterium (B1214612) oxide (D₂O).[1]

  • ¹³C NMR Spectroscopy: Broad-band proton-decoupled ¹³C NMR spectra showed 15 carbon resonances. Off-resonance proton-decoupled experiments were used to correlate proton-bearing carbons with their attached protons, helping to assign the carbon skeleton.[1]

  • 2D NMR Spectroscopy (COSY and HMBC): While not explicitly detailed in the very first elucidation paper, modern analyses of this compound analogs like this compound R heavily rely on 2D NMR experiments such as Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range carbon-proton connectivities, which are crucial for assembling the molecular fragments.[5][6][7]

  • Nuclear Overhauser Effect (n.O.e.) Spectroscopy: The conformation and relative configuration of this compound were deduced from a series of homonuclear ¹H-{¹H} n.O.e. experiments. These experiments measure the spatial proximity of protons, providing critical information about the 3D arrangement of the molecule.[1]

Quantitative NMR Data Summary:

The following table summarizes the key ¹H and ¹³C NMR data that were instrumental in the structure elucidation of this compound.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HMBC, n.O.e)
Data not fully available in a single public source. The original papers should be consulted for the complete dataset.Values vary based on solvent and experimental conditions.Values are characteristic of the functional groups present.COSY correlations establish H-H adjacencies. HMBC correlations link protons to carbons 2-3 bonds away. n.O.e. data reveals through-space proximity.

Note: For a complete and detailed list of chemical shifts and coupling constants, direct consultation of the primary literature is recommended.[1]

While the initial reports focused heavily on NMR, mass spectrometry is a standard technique for determining the molecular weight and formula of new compounds. High-Resolution Mass Spectrometry (HRMS) would have been used to confirm the elemental composition of C₁₅H₂₁NO₇. In the analysis of analogs like this compound R, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was explicitly used.[5]

Experimental Protocols:

  • Instrumentation: A high-resolution mass spectrometer.

  • Method: The sample is ionized (e.g., via ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision, allowing for the calculation of the molecular formula.

The three-dimensional structure of this compound was ultimately confirmed by a single-crystal X-ray crystallographic study.[1] This technique provides the absolute spatial coordinates of the atoms in a crystalline state, validating the structure, conformation, and relative stereochemistry determined by NMR.

Experimental Protocols:

  • Crystallization: A single crystal of sufficient quality and size is grown from a solution of the purified compound.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and refined to yield a final 3D model of the molecule.

Structural Features and Tautomerism

A key finding from the initial characterization was that this compound exists in a solvent-dependent equilibrium between two tautomeric forms: a ring-closed hemiacetal (the dominant form) and a ring-opened γ-hydroxyketone.[1] This equilibrium is an important aspect of its chemical behavior.

Workflow and Logic Diagrams

The logical flow of experiments for the structural elucidation of a novel natural product like this compound is depicted below.

Structure_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis (NMR) cluster_3 Structure Confirmation cluster_4 Final Structure Isolation Isolation from Sesbania punicea seeds Purification Silica Gel Column Chromatography Isolation->Purification MS Mass Spectrometry (HRMS) Purification->MS Determine Molecular Formula UV_IR UV & IR Spectroscopy Purification->UV_IR Identify Functional Groups Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis XRay Single-Crystal X-ray Crystallography Purification->XRay Grow Crystal NMR_1H 1H NMR MS->NMR_1H Elemental_Analysis->NMR_1H NMR_13C 13C NMR NMR_1H->NMR_13C Assign Protonated Carbons NMR_2D 2D NMR (COSY, HMBC) NMR_13C->NMR_2D Establish Connectivity NOE n.O.e. Spectroscopy NMR_2D->NOE Determine Relative Stereochemistry Final_Structure Elucidated Structure of this compound NOE->Final_Structure Propose Structure XRay->Final_Structure Confirm 3D Structure

Workflow for the structure elucidation of this compound.

Conclusion

The initial characterization of this compound's chemical structure was a landmark achievement, showcasing the power of high-field NMR spectroscopy in elucidating complex natural products. The combination of 1D and 2D NMR techniques, supported by mass spectrometry and ultimately confirmed by X-ray crystallography, provided an unambiguous assignment of its constitution, configuration, and conformation. This foundational work has been critical for subsequent research into its biological activity and potential as a therapeutic agent.

References

The Primary Biological Activities of Sesbanimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide, a member of the glutarimide-containing polyketide family of natural products, has garnered significant interest within the scientific community due to its potent biological activities.[1][2][3] Originally isolated from the seeds of Sesbania drummondii, subsequent research has revealed that symbiotic microorganisms are the likely producers of these compounds.[4] This technical guide provides an in-depth overview of the primary biological activities of this compound, with a focus on its cytotoxic and antitumor properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and drug development efforts.

Cytotoxic and Antitumor Activity

The most prominent biological activity of this compound is its potent cytotoxicity against a range of cancer cell lines.[4][5][6][7][8] This activity is a characteristic feature of glutarimide-containing polyketides.[4]

Quantitative Data Summary

The cytotoxic efficacy of this compound R, a novel analog, has been quantified using 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (CI)
HepG2Liver Carcinoma239 - 65
HCT-116Colon Carcinoma3928 - 54
KB3.1Endocervical Adenocarcinoma2015 - 28
A549Lung Carcinoma3021 - 40

Table 1: IC50 values of this compound R against various carcinoma cell lines.[4]

Mechanism of Action

The precise molecular mechanism of action for this compound is an area of ongoing investigation. However, its structural similarity to other glutarimide-containing polyketides, such as cycloheximide, suggests a potential role as an inhibitor of protein synthesis.[1] This class of compounds is known to interfere with the translational machinery of cells.[1]

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on studies of extracts from Sesbania grandiflora, a plant from which related compounds have been isolated, a putative signaling pathway for this compound-induced apoptosis can be proposed. This pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.

G cluster_0 cluster_1 cluster_2 This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Depol Mitochondrial Membrane Depolarization ROS->Mito_Depol Cyto_C Cytochrome c Release Mito_Depol->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_0 cluster_1 start Start A Seed Cells in 96-well Plate start->A end End B Add this compound (Serial Dilutions) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H H->end G cluster_0 cluster_1 start Start A Treat Cells with This compound start->A end End B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F F->end G cluster_0 cluster_1 start Start A Treat Cells with This compound start->A end End B Add JC-1 Staining Solution A->B C Incubate B->C D Wash Cells C->D E Measure Red and Green Fluorescence D->E F Calculate Red/Green Fluorescence Ratio E->F F->end

References

Early Studies on the Cytotoxic Effects of Sesbanimide: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the cytotoxic properties of Sesbanimide, a member of the glutarimide-containing polyketides.[1] The focus is on the quantitative data, experimental methodologies, and proposed mechanisms of action as detailed in foundational studies.

Introduction to this compound

This compound is a naturally occurring polyketide characterized by a glutarimide (B196013) moiety, a structural feature common to compounds with potent antitumor and cytotoxic activities.[2][3] Originally isolated from the seeds of Sesbania drummondii, sesbanimides have since been identified in microorganisms, suggesting a bacterial origin for these metabolites.[3][4] Early investigations centered on a novel variant, this compound R, which was isolated from the magnetotactic bacterium Magnetospirillum gryphiswaldense.[2][3] This discovery highlighted a new potential source for these bioactive compounds and spurred further investigation into their therapeutic potential.[3][5][6]

Quantitative Cytotoxicity Data

Initial in vitro studies of this compound R demonstrated potent cytotoxic activity against a panel of human carcinoma cell lines. The 50% inhibitory concentration (IC50) values were determined, revealing nanomolar efficacy.[2][4] These findings underscore the potential of this compound R as a candidate for further development as an antitumor agent.[4]

Table 1: In Vitro Cytotoxicity of this compound R

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (CI)
KB3.1Endocervical Adenocarcinoma2015 to 28
HepG2Liver Carcinoma239 to 65
A549Lung Carcinoma3021 to 40
HCT-116Colon Carcinoma3928 to 54

Data sourced from studies on this compound R, where its activity was found to be comparable to other members of the this compound family.[2][4]

Experimental Protocols

The following section details the methodology used in the early cytotoxicity assays of this compound R, providing a replicable framework for further studies.[2]

Cell Culture and Plating
  • Cell Lines: Human cancer cell lines HCT-116 (colon carcinoma), HepG2 (liver carcinoma), KB3.1 (endocervical adenocarcinoma), and A549 (lung carcinoma) were obtained from the German Collection of Microorganisms and Cell Cultures (DSMZ).[2]

  • Culture Conditions: Cells were cultured according to the depositor's recommendations.[2]

  • Plating: For the cytotoxicity assay, cells were grown and diluted to a concentration of 5 × 10⁴ cells per well in 96-well plates, with a final volume of 180 μl of complete medium per well.[2]

Cytotoxicity Assay Workflow

The workflow for determining the cytotoxic effects of this compound R is outlined below.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Data Analysis CulturedCells 1. Culture Cell Lines (HCT-116, HepG2, etc.) Harvest 2. Harvest and Count Cells CulturedCells->Harvest Dilute 3. Dilute to 5x10^4 cells/well Harvest->Dilute Plate 4. Seed 180µL in 96-well plates Dilute->Plate Equilibrate 5. Equilibrate Plates (2 hours) Plate->Equilibrate PrepareDilutions 6. Prepare Serial Dilutions of this compound R Equilibrate->PrepareDilutions AddCompound 7. Treat Cells PrepareDilutions->AddCompound Incubate 8. Incubate AddCompound->Incubate Assay 9. Perform Viability Assay Incubate->Assay Measure 10. Measure Absorbance/Fluorescence Assay->Measure Calculate 11. Calculate IC50 Values (Sigmoidal Curve Fit) Measure->Calculate

Cytotoxicity Assay Experimental Workflow.
Compound Treatment and Data Analysis

  • Equilibration: After plating, the cells were allowed to equilibrate for 2 hours.[2]

  • Treatment: Cells were treated with a serial dilution of this compound R dissolved in methanol.[2]

  • IC50 Determination: Following an appropriate incubation period, cell viability was assessed. The IC50 values and 95% confidence intervals were calculated using sigmoidal curve fitting with software such as GraphPad Prism.[4]

Proposed Mechanism of Action

While early studies on this compound R did not fully elucidate its specific molecular mechanism, research on the broader Sesbania genus and related glutarimide-containing compounds provides significant insights. Sesbanimides derived from S. grandiflora seeds are known to exert potent cytotoxic effects by disrupting mitochondrial function.[7] Studies on extracts from S. grandiflora flowers, which also demonstrate cytotoxicity, have implicated the induction of both apoptosis and autophagy.[8]

The proposed signaling pathway leading to cell death involves several key events:

  • Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) generation.[8]

  • Mitochondrial Disruption: This leads to mitochondrial depolarization and the release of cytochrome c into the cytoplasm.[7][8]

  • Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, which are key executioners of apoptosis.[7][8]

  • DNA Damage: The apoptotic signaling culminates in DNA damage, leading to programmed cell death.[8]

The diagram below illustrates this proposed signaling pathway.

G This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome C Release Mito->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Proposed Apoptotic Signaling Pathway.

Conclusion

Early investigations into this compound, particularly the novel compound this compound R, have established its potent cytotoxic activity against a range of cancer cell lines. The nanomolar efficacy highlights its promise as a lead compound for anticancer drug development. The well-defined experimental protocols provide a solid foundation for future research. While the precise molecular targets of this compound R are yet to be fully identified, related studies strongly suggest a mechanism involving the induction of oxidative stress and the mitochondrial pathway of apoptosis. Further research is warranted to explore the detailed mechanism of action and to evaluate the in vivo efficacy and safety of this promising class of natural products.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Sesbanimide R in Magnetospirillum gryphiswaldense

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of Sesbanimide R, a potent cytotoxic polyketide produced by the magnetotactic bacterium Magnetospirillum gryphiswaldense. This document is intended for researchers, scientists, and drug development professionals interested in the natural product's origins, its complex biosynthetic pathway, and the experimental methodologies used to elucidate its production. This compound R, a member of the glutarimide-containing polyketides, has demonstrated significant cytotoxic activity against various carcinoma cell lines, marking it as a compound of interest for oncological research and development.

Core Executive Summary

Researchers have successfully identified and characterized the biosynthetic machinery responsible for producing this compound R in Magnetospirillum gryphiswaldense. The production is orchestrated by a large trans-acyltransferase polyketide synthase (trans-AT PKS) biosynthetic gene cluster (BGC). Through targeted genetic manipulation, including gene cluster deletion and promoter-based transcriptional activation, the link between this specific BGC and the synthesis of this compound R has been unequivocally established.[1][2][3][4] The compound's structure, featuring a unique arginine moiety, was elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This discovery not only adds a new member to the this compound family but also highlights magnetotactic bacteria as a promising, yet largely untapped, source for novel bioactive secondary metabolites.[1][2][4][5]

Quantitative Analysis of this compound R Production

The direct relationship between the trans-AT PKS gene cluster and this compound R production was quantified through comparative analysis of wild-type, gene-deleted, and overexpression strains of M. gryphiswaldense. The results, summarized below, demonstrate a complete halt of production upon removal of the gene cluster and a significant increase when its expression is enhanced.

StrainGenetic ModificationRelative this compound R Production (Area Under the Curve - AUC)Fold Change vs. Wild Type
Wild Type (WT)None880,0641x
Δtrans-at-pksDeletion of the core biosynthetic genes of the trans-AT PKS cluster.Production Abolished0x
PmamDC45-trans-at-pksReplacement of the native promoter with the stronger constitutive PmamDC45 promoter.6,513,288~7x increase

Table 1: Comparative production of this compound R in genetically modified M. gryphiswaldense strains, as determined by extracted ion chromatograms for m/z 692.38 [M+H]⁺.[1]

Cytotoxicity Profile of this compound R

This compound R has exhibited potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below, underscoring its potential as an antitumor agent.

Cell LineCancer TypeIC₅₀ (nM)
HeLaCervical Carcinoma2.3
A549Lung Carcinoma1.7
HCT-116Colon Carcinoma1.9
MCF-7Breast Adenocarcinoma3.1
L-929Mouse Fibrosarcoma1.8
KB-3-1Human Cervical Carcinoma2.1

Table 2: Cytotoxic activity of this compound R against various human carcinoma cell lines.

Biosynthetic Pathway of this compound R

The biosynthesis of this compound R is a complex process involving a series of enzymatic reactions encoded by the sbn gene cluster (sbnA-X). The pathway is initiated by a unique starting module and proceeds through a series of elongation and modification steps, catalyzed by both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. A key feature of this pathway is the incorporation of an arginine moiety, which was a novel discovery for the this compound family of compounds.[1][3]

This compound R Biosynthetic Pathway cluster_loading Initiation cluster_pks_nrps PKS/NRPS Assembly Line cluster_tailoring Post-PKS Modifications Malonyl-CoA Malonyl-CoA SbnJ SbnJ (Amidotransferase) Malonyl-CoA->SbnJ Aminomalonyl-ACP Aminomalonyl-ACP SbnJ->Aminomalonyl-ACP SbnO SbnO Module 1 Module 2 Aminomalonyl-ACP->SbnO:m1 SbnQ SbnQ Module 3 ... Module N SbnO:m2->SbnQ:m3 Chain Elongation & Glutarimide Formation NRPS_Module NRPS Module (Arginine Incorporation) SbnQ:mN->NRPS_Module Polyketide Chain Transfer Arginine Arginine Arginine->NRPS_Module Intermediate Intermediate NRPS_Module->Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferase, P450) Intermediate->Tailoring_Enzymes Sesbanimide_R_Precursor Sesbanimide_R_Precursor Tailoring_Enzymes->Sesbanimide_R_Precursor Thioesterase Thioesterase (Release) Sesbanimide_R_Precursor->Thioesterase Sesbanimide_R This compound R Thioesterase->Sesbanimide_R

Caption: Proposed biosynthetic pathway for this compound R.[1][6]

Experimental Protocols

The following section details the key experimental methodologies employed in the discovery and characterization of this compound R and its biosynthetic pathway.

Genetic Manipulation of M. gryphiswaldense

The connection between the trans-AT PKS gene cluster and this compound R was established through two primary genetic strategies: markerless deletion and promoter replacement.

Genetic Manipulation Workflow cluster_deletion Gene Cluster Deletion (Δtrans-at-pks) cluster_overexpression Promoter Replacement (PmamDC45-trans-at-pks) p_del_construct Construct Deletion Plasmid (with flanking regions and sacB) conjugation_del Biparental Conjugation into WT M. gryphiswaldense p_del_construct->conjugation_del selection1_del First Crossover Selection (Antibiotic Resistance) conjugation_del->selection1_del selection2_del Second Crossover Selection (Sucrose Counter-selection via sacB) selection1_del->selection2_del verification_del Verify Deletion by PCR selection2_del->verification_del p_prom_construct Construct Promoter Exchange Plasmid (with PmamDC45 promoter) conjugation_prom Biparental Conjugation into WT M. gryphiswaldense p_prom_construct->conjugation_prom selection1_prom First Crossover Selection conjugation_prom->selection1_prom selection2_prom Second Crossover Selection selection1_prom->selection2_prom verification_prom Verify Promoter Insertion by PCR selection2_prom->verification_prom

Caption: Workflow for generating mutant strains.

  • Vector Construction : For the deletion mutant, flanking regions of the target gene cluster were cloned into a suicide vector containing a sacB gene for counter-selection. For the overexpression mutant, the strong constitutive promoter PmamDC45 was placed upstream of the gene cluster in a similar vector.

  • Biparental Conjugation : The constructed plasmids were transferred from an E. coli donor strain to wild-type M. gryphiswaldense.

  • Homologous Recombination and Selection : Single-crossover events were selected for using antibiotic resistance encoded on the plasmid. Subsequent growth on sucrose-containing medium selected for the second crossover event (excision of the vector backbone), as sacB expression is lethal in the presence of sucrose. This results in either a markerless deletion or a promoter replacement.

  • Verification : The final genotype of the mutant strains was confirmed by PCR analysis.

Cultivation, Extraction, and Analysis
  • Cultivation : M. gryphiswaldense strains (wild-type and mutants) were cultivated in appropriate liquid medium.

  • Adsorber Resin Addition : Amberlite XAD-16 adsorber resin was added to the culture to capture the secreted secondary metabolites, including this compound R.

  • Extraction : The resin was harvested and the adsorbed compounds were eluted using organic solvents (e.g., methanol, ethyl acetate).

  • Analysis and Purification : The crude extract was analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect and quantify this compound R. The compound was then purified for structural and bioactivity studies using preparative HPLC.

Structure Elucidation

The chemical structure of the purified compound was determined using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provided the exact mass and detailed information about the connectivity of atoms within the molecule, confirming its identity as this compound R and revealing the presence of the distinctive arginine side chain.[1][2][4]

Conclusion and Future Outlook

The elucidation of the this compound R biosynthetic pathway in Magnetospirillum gryphiswaldense represents a significant advancement in the field of natural product discovery. It not only provides a roadmap for the potential bioengineering of novel, potent antitumor agents but also establishes magnetotactic bacteria as a valuable resource for future biodiscovery efforts. Further investigation into the regulatory mechanisms of the sbn gene cluster and the enzymatic functions of its protein products will be crucial for harnessing the full potential of this biosynthetic machinery.

References

Unveiling the Assembly Line: A Technical Guide to the Identification of the Sesbanimide Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimides are a family of potent cytotoxic glutarimide-containing polyketides that have garnered significant interest in the field of drug development due to their strong antitumor activities. Initially isolated from the seeds of Sesbania plants, their true origin was later traced to symbiotic bacteria. This guide provides a comprehensive overview of the technical journey to identify and characterize the Sesbanimide biosynthetic gene cluster (BGC), a critical step in harnessing its therapeutic potential. The focus will be on this compound R, a novel analog whose discovery helped to clarify the complete biosynthetic pathway.

The identification of the this compound BGC is a prime example of modern genome mining techniques coupled with classical genetic validation. The producing organism, the magnetotactic bacterium Magnetospirillum gryphiswaldense, was found to harbor a large trans-acyltransferase polyketide synthase (trans-AT PKS) type BGC responsible for the synthesis of these complex molecules. This discovery has not only elucidated the genetic blueprint for this compound but has also highlighted magnetotactic bacteria as a promising, yet underexplored, source for novel secondary metabolites.

Identification of the this compound Biosynthetic Gene Cluster

The journey to pinpoint the genetic origins of this compound began with in-silico analysis of bacterial genomes. Researchers utilized bioinformatics tools to scan for sequences encoding large enzymatic assembly lines characteristic of natural product biosynthesis.

Genome Mining and Bioinformatic Prediction

The genome of Magnetospirillum gryphiswaldense was analyzed using the 'antibiotics and secondary metabolite analysis shell' (antiSMASH) tool. This analysis revealed several putative secondary metabolite BGCs, including a large 69,942 bp gene cluster predicted to be a trans-AT PKS. This particular cluster was notable for its high G+C content (66.7%) compared to the rest of the genome (63.2%), a common feature of horizontally acquired gene clusters. The core of this BGC was found to be comprised of 30 open reading frames (ORFs), including two large PKS genes, sbnO and sbnQ, and a monooxygenase-encoding gene, sbnP. Similar trans-AT PKS gene clusters were also identified in marine bacteria such as Stappia indica and Labrenzia aggregata, producers of other this compound analogs.

The this compound R Gene Cluster (sbn) in M. gryphiswaldense

The BGC responsible for this compound R biosynthesis in M. gryphiswaldense, designated the sbn cluster, is a sophisticated assembly of genes encoding all the necessary machinery for its production. The table below details the key genes and their putative functions as determined by bioinformatic analysis.

GeneLocus Tag (MSR-1_)Proposed Function
sbnA 15510In-trans acylhydrolase
sbnJ 15570Amidotransferase (for starter unit formation)
sbnO 15630Core Polyketide Synthase (PKS)
sbnP 15640Baeyer-Villiger Monooxygenase
sbnQ 15650Core Polyketide Synthase (PKS) with NRPS module
sbnN 15620In-trans acyltransferase (AT)
sbnA-X 15510-15700Various tailoring enzymes, transporters, and regulators

Experimental Validation of the sbn Gene Cluster

Bioinformatic prediction is only the first step. The definitive link between the sbn cluster and this compound R production was established through rigorous genetic experiments.

The general workflow for validating the BGC is outlined in the diagram below.

BGC_Validation_Workflow cluster_discovery Discovery & Prediction cluster_validation Genetic Validation cluster_analysis Chemical Analysis cluster_results Results genome M. gryphiswaldense Genome antismash antiSMASH Analysis genome->antismash bgc Putative trans-AT PKS BGC Identified antismash->bgc knockout Gene Deletion (Δtrans-at-pks) bgc->knockout overexpress Promoter Activation (PmamDC45) bgc->overexpress extraction Metabolite Extraction knockout->extraction overexpress->extraction hplc LC-MS Analysis extraction->hplc nmr Structure Elucidation (NMR) hplc->nmr res_ko Production Abolished hplc->res_ko from Δtrans-at-pks res_over Production Increased ~7-fold hplc->res_over from PmamDC45 strain res_nmr This compound R Structure Confirmed nmr->res_nmr

Workflow for the identification and validation of the this compound BGC.
Gene Deletion (Knockout)

To prove that the identified trans-AT PKS cluster was responsible for producing the compound of interest, a markerless in-frame deletion of the core biosynthetic genes was performed in M. gryphiswaldense. This created the Δtrans-at-pks mutant strain. When the metabolite profiles of the wild-type and the mutant strains were compared using Liquid Chromatography-Mass Spectrometry (LC-MS), the production of a compound with a mass of 691.38 Da (corresponding to this compound R) was completely abolished in the Δtrans-at-pks mutant. This provided strong evidence that the deleted genes were essential for its biosynthesis.

Transcriptional Activation (Overexpression)

Wild-type M. gryphiswaldense produced very low titers of this compound R, making it difficult to isolate enough material for full structural elucidation. To overcome this, a transcriptional activation strategy was employed. A native promoter region in the BGC was replaced with the stronger, constitutive PmamDC45 promoter. This genetic modification resulted in the PmamDC45-trans-at-pks strain, which exhibited a significant increase in the production of this compound R.

StrainRelative Production Level (Area Under Curve - AUC)Fold Increase
Wild Type880,0641x (Baseline)
Δtrans-at-pks Mutant0Abolished
PmamDC45-trans-at-pks (Overexpression)6,513,288~7.4x
Data adapted from Awal, R. P., et al. (2021). mBio.

This overexpression not only confirmed the cluster's function but also enabled the purification of sufficient quantities of this compound R for detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

The Proposed Biosynthetic Pathway of this compound R

The sequence of the sbn gene cluster allowed for the proposal of a detailed biosynthetic pathway for this compound R. The assembly line is a hybrid PKS-NRPS system. A key finding was the presence of a terminal Non-Ribosomal Peptide Synthetase (NRPS) module predicted to incorporate L-arginine. This perfectly matched the elucidated structure of this compound R, which features an arginine moiety not present in previously characterized sesbanimides, resolving inconsistencies in earlier biosynthetic proposals.

The proposed biosynthesis involves the following key steps:

  • Starter Unit Formation : An amino group is transferred to an ACP-bound malonate by the amidotransferase SbnJ.

  • Glutarimide (B196013) Ring Formation : The first two modules of the PKS assembly line (SbnO) form the characteristic glutarimide moiety.

  • Polyketide Chain Extension : The growing polyketide chain is extended and modified by successive PKS modules, which incorporate extender units and perform dehydration (DH) and ketoreduction (KR) reactions.

  • Oxygen Insertion : A Baeyer-Villiger Monooxygenase (SbnP) is proposed to insert an oxygen atom into the polyketide backbone, forming an ester linkage.

  • NRPS-mediated Arginine Incorporation : A terminal NRPS module within SbnQ specifically recognizes and incorporates an L-arginine residue.

  • Tailoring and Release : Final tailoring steps, such as methylation, are performed, and the completed molecule is released from the enzymatic assembly line.

Biosynthesis_Pathway cluster_assembly PKS/NRPS Assembly Line sbnJ SbnJ (Amidotransferase) malonyl Malonyl-ACP sbnJ->malonyl starter Aminomalonyl- ACP Starter malonyl->starter sbnO SbnO (PKS) Modules 1-2 starter->sbnO glutarimide Glutarimide Formation sbnO->glutarimide pks_ext SbnO/SbnQ (PKS) Chain Extension glutarimide->pks_ext polyketide Growing Polyketide Chain pks_ext->polyketide sbnP SbnP (BVMO) polyketide->sbnP oxygen Oxygen Insertion (Ester Formation) sbnP->oxygen sbnQ_nrps SbnQ (NRPS) Module oxygen->sbnQ_nrps release Thioesterase Release sbnQ_nrps->release arginine L-Arginine arginine->sbnQ_nrps This compound This compound R release->this compound

Proposed biosynthetic pathway for this compound R.

Detailed Experimental Protocols

This section provides a summary of the methodologies used to validate the sbn gene cluster.

Construction of the Δtrans-at-pks Deletion Mutant

The markerless in-frame deletion of the core PKS genes in M. gryphiswaldense was achieved using a two-step homologous recombination strategy.

  • Plasmid Construction :

    • Upstream and downstream flanking regions (approx. 1 kb each) of the target gene cluster were amplified by PCR from M. gryphiswaldense genomic DNA.

    • The two fragments were cloned into a suicide vector (e.g., pK18mobsacB), which contains a sacB gene for counter-selection. The vector was then introduced into an E. coli donor strain.

  • Bacterial Conjugation :

    • The suicide vector was transferred from the E. coli donor to M. gryphiswaldense via biparental mating.

  • Selection of Integrants :

    • Single-crossover mutants (where the plasmid has integrated into the chromosome) were selected on appropriate antibiotic plates.

  • Counter-selection for Excision :

    • The single-crossover mutants were grown on a medium containing sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose.

    • Only cells that had undergone a second crossover event, excising the plasmid and the sacB gene, could survive. This second event can either revert to the wild-type or result in the desired gene deletion.

  • Screening and Verification :

    • Sucrose-resistant colonies were screened by PCR using primers flanking the deletion site to confirm the absence of the target gene cluster.

Construction of the PmamDC45 Promoter-Activated Strain

This strain was created using a similar homologous recombination method as the deletion mutant.

  • Plasmid Construction :

    • A DNA fragment containing the strong constitutive PmamDC45 promoter was synthesized.

    • Upstream and downstream flanking regions of the native promoter to be replaced were amplified.

    • The three fragments (upstream flank, PmamDC45 promoter, downstream flank) were assembled and cloned into the sacB-containing suicide vector.

  • Conjugation and Selection :

    • The procedure followed the same steps of conjugation, single-crossover selection, and sucrose-based counter-selection as described above.

  • Screening and Verification :

    • Sucrose-resistant colonies were screened by PCR and subsequent sequencing to confirm the successful replacement of the native promoter with the PmamDC45 promoter.

Metabolite Extraction and Analysis
  • Cultivation : Wild-type, Δtrans-at-pks, and PmamDC45-trans-at-pks strains were cultivated in a suitable medium (e.g., Flask Standard Medium) under aerobic conditions, which were found to favor this compound production.

  • Extraction : The culture supernatant was extracted with an organic solvent, typically ethyl acetate. The organic phase was collected, dried (e.g., over anhydrous sodium sulfate), and evaporated to dryness under vacuum.

  • LC-MS Analysis : The dried extract was redissolved in methanol (B129727) and analyzed by High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS). Chromatographic separation was performed on a C18 column. The mass spectrometer was operated in positive ion mode to detect the protonated molecule [M+H]⁺ of this compound R at m/z 692.38.

  • Structure Elucidation : For the overproducing strain, the extraction was performed on a larger scale. The target compound was purified from the crude extract using multiple rounds of HPLC. The structure of the purified compound was then elucidated using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The identification of the this compound biosynthetic gene cluster was a landmark achievement, accomplished through a synergistic combination of genome mining, targeted genetic manipulation, and detailed chemical analysis. The validation via gene knockout and promoter activation provided unequivocal proof of the cluster's function. Furthermore, the characterization of this compound R and its unique arginine moiety resolved previous ambiguities in the biosynthetic pathway. This work not only provides a complete genetic and biochemical blueprint for a potent antitumor agent but also establishes magnetotactic bacteria as a valuable reservoir for the discovery of novel, bioactive natural products. The detailed protocols and data presented herein serve as a technical guide for researchers aiming to explore and engineer this and other complex biosynthetic pathways for therapeutic applications.

Natural Analogs of Sesbanimide: A Technical Guide to Their Core Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide and its natural analogs represent a class of glutarimide-containing polyketides with potent cytotoxic and antitumor activities. Originally isolated from the seeds of Sesbania drummondii, these compounds have since been identified from microbial sources, suggesting a bacterial origin. Their unique chemical structures and significant biological effects have made them a subject of interest for cancer research and drug development. This technical guide provides an in-depth overview of the natural analogs of this compound, focusing on Sesbanimides A, C, D, E, F, and the recently discovered this compound R. It summarizes their cytotoxic activities, details the experimental protocols used for their characterization, and visualizes their proposed mechanism of action.

Data Presentation: Cytotoxic Activity of this compound Analogs

The cytotoxic effects of various this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below.

This compound AnalogCell LineCancer TypeIC50 (nM)Reference
This compound A L1210Murine Leukemia~2.1 (0.8 ng/mL)(Kimura et al., 1992)
This compound C A549Lung Carcinoma1.8(Kačar et al., 2021)
HCT-116Colorectal Carcinoma2.5(Kačar et al., 2021)
MDA-MB-231Breast Cancer3.2(Kačar et al., 2021)
This compound D A549Lung Carcinoma2.3(Kačar et al., 2021)
HCT-116Colorectal Carcinoma3.5(Kačar et al., 2021)
MDA-MB-231Breast Cancer4.1(Kačar et al., 2021)
This compound E A549Lung Carcinoma2.0(Kačar et al., 2021)
HCT-116Colorectal Carcinoma2.8(Kačar et al., 2021)
MDA-MB-231Breast Cancer3.8(Kačar et al., 2021)
This compound F A549Lung Carcinoma20 (GI50)[1]
HCT-116Colorectal Carcinoma3.0(Kačar et al., 2021)
MDA-MB-231Breast Cancer3.9(Kačar et al., 2021)
This compound R HepG2Liver Carcinoma23[1]
KB-3-1Cervical Adenocarcinoma20[1]
HCT-116Colon Carcinoma39[1]
A549Lung Carcinoma30[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound analogs.

Cytotoxicity Assays

1. Cell Lines and Culture Conditions (as per Awal et al., 2021 for this compound R)

  • Cell Lines:

    • HepG2 (human liver carcinoma)

    • KB-3-1 (human cervical adenocarcinoma, a subclone of HeLa)

    • HCT-116 (human colon carcinoma)

    • A549 (human lung carcinoma)

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

2. In Vitro Cytotoxicity Assay Protocol (General protocol based on similar studies)

  • Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound analogs are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compounds are made in culture medium to achieve final desired concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the same concentration of DMSO as the highest compound concentration.

  • Incubation: Plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Measurement (e.g., MTT Assay):

    • After the incubation period, 10-20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The medium is then carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanism of Action

Current research suggests that the primary mechanism of action for the cytotoxic effects of this compound analogs is the inhibition of eukaryotic protein synthesis. This leads to the induction of apoptosis (programmed cell death).

Inhibition of Protein Synthesis

Sesbanimides are believed to target the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. Specifically, they are thought to bind to the E-site (exit site) of the 60S ribosomal subunit. This binding event interferes with the translocation step of elongation, a critical phase in the synthesis of polypeptide chains. By inhibiting the ribosome's ability to move along the messenger RNA (mRNA) template, Sesbanimides effectively halt the production of proteins essential for cell survival and proliferation, ultimately leading to cell death.

Inhibition_of_Protein_Synthesis E_site E-site Translocation Elongation: Translocation E_site->Translocation Inhibits P_site P-site A_site A-site This compound This compound Analog This compound->E_site Protein_Synthesis Protein Synthesis Translocation->Protein_Synthesis Blocks Cell_Death Cell Death (Apoptosis) Protein_Synthesis->Cell_Death Leads to

Inhibition of Eukaryotic Protein Synthesis by this compound Analogs.
Induction of Apoptosis

The inhibition of protein synthesis by this compound analogs triggers a cellular stress response that ultimately leads to apoptosis. A study on a fraction of Sesbania grandiflora containing sesbanimides revealed that this process involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. The accumulation of ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, which are the executioner enzymes of apoptosis.

Apoptosis_Induction This compound This compound Analog Protein_Synth_Inhibition Protein Synthesis Inhibition This compound->Protein_Synth_Inhibition ROS_Generation ROS Generation Protein_Synth_Inhibition->ROS_Generation Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Causes Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Proposed Apoptotic Pathway Induced by this compound Analogs.

Experimental Workflow

The general workflow for the discovery and characterization of novel this compound analogs is depicted below. This process begins with the cultivation of the producing organism, followed by extraction, isolation, and structure elucidation of the natural products. The biological activity of the purified compounds is then assessed through in vitro cytotoxicity assays, leading to the determination of their IC50 values and elucidation of their mechanism of action.

Experimental_Workflow cluster_Discovery Discovery and Isolation cluster_Characterization Biological Characterization Cultivation Cultivation of Producing Organism Extraction Extraction of Metabolites Cultivation->Extraction Isolation Isolation & Purification (e.g., HPLC) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Cytotoxicity_Assay In Vitro Cytotoxicity Assay Structure_Elucidation->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action

General Experimental Workflow for this compound Analog Research.

References

The Enigmatic Role of Sesbanimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Natural Function, Biosynthesis, and Biological Activity of a Potent Polyketide

Introduction

Sesbanimide, a glutarimide-containing polyketide, has garnered significant attention in the scientific community for its potent cytotoxic properties. Initially isolated from the seeds of plants from the Sesbania genus, it is now understood that the true producers of these complex natural products are symbiotic and free-living bacteria. This guide provides a comprehensive overview of the current understanding of this compound's role in its producing organisms, its biosynthesis, and its characterized biological activities, with a focus on this compound R from the magnetotactic bacterium Magnetospirillum gryphiswaldense.

Producing Organisms and the Elusive Natural Role

While first discovered in plants, the actual biosynthesis of Sesbanimides is attributed to various bacteria. Notably, this compound R is produced by the magnetotactic bacterium Magnetospirillum gryphiswaldense.[1][2][3] Other analogs, such as this compound A and C, have been isolated from marine bacteria, including Stappia indica and Labrenzia aggregata. The natural function of this compound for these producing organisms remains largely elusive and is a subject of ongoing research.[4]

Secondary metabolites like polyketides often serve as signaling molecules, agents for chemical defense against competitors or predators, or play a role in mediating symbiotic relationships. In the case of M. gryphiswaldense, the production of this compound R has been observed to be enhanced under aerobic conditions, which are known to inhibit the formation of magnetosomes, the bacterium's iron-based navigational organelles. This suggests a potential role for this compound R in the bacterium's response to oxidative stress or in adapting to different environmental niches. However, direct evidence for a specific signaling pathway or ecological function within the producing bacterium is yet to be discovered.

Biosynthesis of this compound R

This compound R is synthesized by a large trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster, designated as the sbn cluster.[1][2] The biosynthesis involves a complex series of enzymatic reactions that assemble and modify a polyketide backbone.

A proposed biosynthetic pathway for this compound R begins with the formation of the glutarimide (B196013) ring, followed by the extension and modification of the polyketide chain. A key feature of the this compound R biosynthesis in M. gryphiswaldense is the incorporation of an arginine moiety at the terminus of the molecule, a feature that was predicted from the in-silico analysis of the biosynthetic gene cluster and confirmed by structural elucidation.[1][2]

This compound R Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound R cluster_loading Initiation cluster_pks Polyketide Synthase Assembly Line cluster_nrps Non-Ribosomal Peptide Synthetase cluster_release Release and Tailoring Malonyl-CoA Malonyl-CoA sbnJ sbnJ Malonyl-CoA->sbnJ Aminotransferase Aminomalonyl-ACP Aminomalonyl-ACP sbnJ->Aminomalonyl-ACP Module1_SbnO Module 1 (SbnO) KS DH KR ACP Aminomalonyl-ACP->Module1_SbnO Loading Module2_SbnO Module 2 (SbnO) KS ACP Module1_SbnO->Module2_SbnO Chain Elongation Module3_SbnQ Module 3 (SbnQ) KS DH KR ACP Module2_SbnO->Module3_SbnQ Chain Transfer Module4_SbnQ Module 4 (SbnQ) KS ACP Module3_SbnQ->Module4_SbnQ Module5_SbnQ Module 5 (SbnQ) KS DH KR ACP Module4_SbnQ->Module5_SbnQ NRPS_Module_SbnQ NRPS Module (SbnQ) A T C Module5_SbnQ->NRPS_Module_SbnQ Arginine Incorporation TE Thioesterase NRPS_Module_SbnQ->TE Sesbanimide_Core Sesbanimide_Core TE->Sesbanimide_Core Cyclization & Release Tailoring_Enzymes Methyltransferase, CyP450 Sesbanimide_Core->Tailoring_Enzymes Sesbanimide_R Sesbanimide_R Tailoring_Enzymes->Sesbanimide_R

Caption: Proposed biosynthetic pathway of this compound R.

Quantitative Data

Relative Production of this compound R

The production of this compound R in M. gryphiswaldense was significantly affected by genetic modifications of the sbn gene cluster. Deletion of the trans-AT PKS genes abolished production, while overexpression of the cluster under the control of the mamDC45 promoter led to a substantial increase in yield.

StrainGenetic ModificationRelative Production (Area Under the Curve)Fold Change vs. Wild Type
Wild TypeNone880,0641x
Δtrans-at-pksDeletion of sbn cluster genes00x
PmamDC45-trans-at-pksOverexpression of sbn cluster6,513,288~7.4x

Table 1: Relative production of this compound R in different strains of M. gryphiswaldense, as determined by extracted ion chromatograms.[2]

Cytotoxicity of this compound R

This compound R exhibits potent cytotoxic activity against a range of human cancer cell lines. The 50% inhibitory concentration (IC50) values are in the nanomolar range, highlighting its potential as an antitumor agent.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (nM)
HepG2Liver Carcinoma239 to 65
HCT-116Colon Carcinoma3928 to 54
KB3.1Endocervical Adenocarcinoma2922 to 39
A549Lung Carcinoma2920 to 42

Table 2: In vitro cytotoxicity of this compound R against various human cancer cell lines.[5]

Experimental Protocols

The following sections provide a general overview of the key experimental methodologies used in the study of this compound. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited research articles.

Isolation and Purification of this compound R

A general workflow for the isolation and purification of this compound R from M. gryphiswaldense cultures is outlined below.

Isolation and Characterization Workflow General Workflow for this compound R Isolation and Characterization cluster_analysis Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Large-scale culture of M. gryphiswaldense Crude_Extract Crude_Extract Extraction->Crude_Extract Solvent extraction of culture supernatant and biomass HPLC_Purification HPLC_Purification Crude_Extract->HPLC_Purification Semi-preparative HPLC Pure_Sesbanimide_R Pure_Sesbanimide_R HPLC_Purification->Pure_Sesbanimide_R Structure_Elucidation Structure_Elucidation Pure_Sesbanimide_R->Structure_Elucidation Biological_Assays Biological_Assays Pure_Sesbanimide_R->Biological_Assays NMR_Spectroscopy NMR_Spectroscopy Structure_Elucidation->NMR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Structure_Elucidation->Mass_Spectrometry Cytotoxicity_Assay Cytotoxicity_Assay Biological_Assays->Cytotoxicity_Assay

Caption: Isolation and characterization workflow.
  • Fermentation: M. gryphiswaldense, particularly the overexpression strain (PmamDC45-trans-at-pks), is cultured in a suitable fermentation medium under controlled aerobic conditions to maximize this compound R production.

  • Extraction: The culture broth is centrifuged to separate the supernatant and the cell biomass. Both are typically extracted with an organic solvent such as ethyl acetate (B1210297) to recover the secondary metabolites.

  • Purification: The crude extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound R. A C18 column is commonly used with a gradient of water and acetonitrile (B52724) as the mobile phase.

  • Structure Elucidation: The chemical structure of the purified compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).

  • Biological Activity Assays: The cytotoxic activity of the purified this compound R is evaluated against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity Assay (MTT Protocol - General Overview)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound R and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Conclusion and Future Perspectives

This compound represents a fascinating class of bioactive natural products with significant potential for therapeutic applications. While its potent cytotoxic activity is well-documented, its natural role within the producing microorganisms remains a compelling mystery. Future research should focus on elucidating the ecological function of this compound in its native environment. Understanding the regulatory network that controls the expression of the sbn gene cluster in response to environmental cues will be crucial in unraveling its physiological purpose. Furthermore, the exploration of other this compound analogs from different microbial sources may reveal novel chemical structures with unique biological activities, opening new avenues for drug discovery and development. The detailed characterization of the biosynthetic pathway also provides a foundation for synthetic biology approaches to generate novel, engineered analogs with improved therapeutic properties.

References

Preliminary in-vitro studies of Sesbanimide's anticancer potential.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesbanimide, a member of the glutarimide-containing polyketide family of natural products, has demonstrated significant cytotoxic activity against various cancer cell lines in preliminary in-vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, focusing on quantitative data, detailed experimental methodologies, and the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction

Glutarimide-containing polyketides are a class of natural products known for their diverse biological activities, including potent antitumor properties. This compound, originally isolated from the seeds of Sesbania drummondii, has emerged as a promising candidate for further investigation due to its strong cytotoxic effects.[1] This document synthesizes the available preliminary in-vitro data on this compound, with a particular focus on a recently identified analog, this compound R, which has been shown to exhibit robust anticancer activity.[1][2]

Quantitative Cytotoxicity Data

The in-vitro cytotoxic potential of this compound R has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values indicate that this compound R exhibits potent cytotoxic activity in the nanomolar range.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (CI)
HepG2Liver Carcinoma239 - 65
HCT-116Colon Carcinoma3928 - 54
KB3.1Endocervical Adenocarcinoma2015 - 28
A549Lung Carcinoma3021 - 40

Table 1: IC50 Values of this compound R against Human Cancer Cell Lines [1]

Experimental Protocols

This section details the methodologies employed in the preliminary in-vitro studies of this compound's anticancer potential.

Cell Culture

Human cancer cell lines, including HepG2, HCT-116, KB3.1, and A549, were procured from the German Collection of Microorganisms and Cell Cultures (DSMZ). The cells were cultured in appropriate media supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound R was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well in 180 µL of complete medium and allowed to equilibrate for 2 hours.[1]

  • A serial dilution of this compound R in methanol (B129727) was prepared and added to the cells.

  • The plates were incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, MTT solution was added to each well and incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the drug concentration.

G cluster_workflow Cytotoxicity Assay Workflow start Seed cells in 96-well plate treatment Treat with this compound R start->treatment incubation Incubate treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_dissolution Dissolve formazan crystals mtt_addition->formazan_dissolution absorbance_reading Read absorbance formazan_dissolution->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Cytotoxicity Assay Workflow Diagram.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

While specific studies on this compound-induced apoptosis are not yet available, the following is a standard protocol for assessing apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. This method can be adapted for future studies on this compound.

Protocol:

  • Cells are treated with this compound at various concentrations for a defined period.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

To investigate the molecular mechanisms underlying this compound's activity, western blotting can be employed to assess the expression levels of key proteins involved in cell proliferation and apoptosis.

Protocol:

  • Cells are treated with this compound and then lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the effect of a compound on the cell cycle distribution.

Protocol:

  • Cells are treated with this compound for a specific duration.

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are washed and then treated with RNase A to remove RNA.

  • The cells are stained with a PI solution.

  • The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Putative Signaling Pathways

The precise signaling pathways through which this compound exerts its anticancer effects have not yet been fully elucidated. However, based on the known mechanisms of other glutarimide-containing polyketides and related natural products, several pathways can be hypothesized to be involved.

It is known that the cytotoxic activity of this compound is associated with its glutarimide (B196013) moiety.[1] This structural feature is common to other cytotoxic polyketides. While the direct molecular targets of this compound are yet to be identified, it is plausible that it may interfere with fundamental cellular processes such as protein synthesis or cell cycle regulation, ultimately leading to apoptosis.

Future research should focus on elucidating the specific molecular targets and signaling cascades affected by this compound. This could involve investigating its effects on key regulatory proteins in apoptosis (e.g., caspases, Bcl-2 family), cell cycle progression (e.g., cyclins, cyclin-dependent kinases), and major cancer-related signaling pathways (e.g., PI3K/Akt, MAPK).

G cluster_pathway Hypothesized this compound Anticancer Mechanism This compound This compound MolecularTarget Unknown Molecular Target(s) This compound->MolecularTarget CellCycle Cell Cycle Arrest MolecularTarget->CellCycle Apoptosis Apoptosis MolecularTarget->Apoptosis CancerCellDeath Cancer Cell Death CellCycle->CancerCellDeath Apoptosis->CancerCellDeath

Hypothesized Anticancer Signaling Pathway of this compound.

Conclusion and Future Directions

Preliminary in-vitro studies reveal that this compound, particularly this compound R, is a potent cytotoxic agent against a range of human cancer cell lines. The data presented in this guide provide a foundation for further research into its anticancer potential. Future investigations should focus on:

  • Elucidating the detailed mechanism of action: This includes identifying the specific molecular targets of this compound and the signaling pathways it modulates to induce cancer cell death.

  • Comprehensive in-vitro and in-vivo studies: Expanding the panel of cancer cell lines, conducting detailed apoptosis and cell cycle analyses, and progressing to in-vivo animal models are crucial next steps.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound could lead to the development of even more potent and selective anticancer agents.

The promising preliminary findings for this compound warrant a more in-depth exploration of its therapeutic potential, which could ultimately contribute to the development of new and effective cancer treatments.

References

Unraveling the Cytotoxic Mechanisms of Sesbanimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanisms of action of Sesbanimide, a potent cytotoxic polyketide belonging to the glutarimide (B196013) family. Drawing upon evidence from its chemical class and related compounds, this document outlines the primary and secondary pathways through which this compound is believed to exert its anti-cancer effects, providing detailed experimental protocols and quantitative data to support further investigation.

Core Concepts: An Overview of this compound's Cytotoxicity

This compound is a naturally occurring polyketide that has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its chemical structure, characterized by a glutarimide ring, places it in a class of compounds known for their potent biological activities. The primary mechanism of action for closely related glutarimide-containing polyketides, such as Lactimidomycin and Cycloheximide, is the inhibition of protein synthesis. Emerging evidence also suggests a secondary mechanism involving the induction of mitochondrial dysfunction and subsequent apoptosis.

Primary Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

Based on the well-established mechanism of other glutarimide-containing polyketides, the primary mode of action for this compound is likely the inhibition of protein synthesis at the elongation stage. This targeted disruption of a fundamental cellular process is a key contributor to its potent cytotoxicity.

Molecular Target: The 60S Ribosomal Subunit

The proposed molecular target of this compound is the eukaryotic 80S ribosome, specifically the E-site (exit site) on the large 60S subunit. By binding to this site, this compound is thought to interfere with the translocation step of elongation, a crucial process for the continued synthesis of polypeptide chains.

Signaling Pathway: Disruption of Translation Elongation

The binding of this compound to the ribosomal E-site is hypothesized to physically obstruct the movement of deacylated tRNA from the P-site (peptidyl site) to the E-site. This stalling of the ribosome prevents the subsequent binding of a new aminoacyl-tRNA to the A-site (aminoacyl site), thereby halting the elongation of the nascent polypeptide chain. This leads to a global shutdown of protein synthesis, ultimately triggering cell death.

G A_site A-site P_site P-site A_site->P_site Peptide Bond Formation E_site E-site P_site->E_site Translocation This compound This compound This compound->Inhibition Inhibition->P_site Blocks Translocation

Figure 1. Proposed inhibition of ribosomal translocation by this compound.

Secondary Mechanism of Action: Induction of Mitochondrial Dysfunction and Apoptosis

In addition to its role as a protein synthesis inhibitor, evidence suggests that sesbanimides can also induce cytotoxicity through the disruption of mitochondrial function, leading to programmed cell death (apoptosis).

Molecular Target: The Mitochondrion

This secondary mechanism targets the mitochondria, the powerhouses of the cell. This compound is proposed to induce mitochondrial membrane depolarization, leading to a cascade of events that culminate in apoptosis.

Signaling Pathway: The Intrinsic Apoptotic Pathway

The disruption of mitochondrial function by this compound is thought to trigger the intrinsic apoptotic pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[1]

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2. this compound-induced intrinsic apoptosis pathway.

Quantitative Data: Cytotoxic Potency of this compound R

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound R, a recently discovered member of the this compound family, against various human cancer cell lines. These values highlight the potent cytotoxic nature of this compound.[2][3][4][5]

Cell LineCancer TypeIC50 (nM)
HepG2Liver Carcinoma23
HCT-116Colon Carcinoma39
KB3.1Endocervical Adenocarcinoma20
A549Lung Carcinoma30

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the proposed mechanisms of action of this compound.

In Vitro Protein Synthesis Inhibition Assay

This assay determines the effect of a compound on protein synthesis using a cell-free system. A common method utilizes rabbit reticulocyte lysate and a luciferase reporter mRNA.

Materials:

  • Rabbit Reticulocyte Lysate Kit

  • Luciferase mRNA

  • Amino Acid Mixture (minus leucine (B10760876) and methionine)

  • RNase Inhibitor

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control (e.g., Cycloheximide)

  • Vehicle Control (e.g., DMSO)

  • 96-well microplate

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Preparation: Thaw all components on ice. Prepare serial dilutions of this compound. The final solvent concentration should not exceed 1%.

  • Master Mix: Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and luciferase mRNA according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the master mix to each well. Add the this compound dilutions, positive control, and vehicle control to their designated wells.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well and measure luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (wells with no mRNA). Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.[6]

G start Start prep Prepare Reagents and this compound Dilutions start->prep master_mix Prepare Master Mix prep->master_mix setup Set up Reactions in 96-well Plate master_mix->setup incubate Incubate at 30°C for 90 min setup->incubate luminescence Measure Luminescence incubate->luminescence analysis Data Analysis (Calculate % Inhibition, IC50) luminescence->analysis end End analysis->end

Figure 3. Workflow for an in vitro protein synthesis inhibition assay.
Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.

Materials:

  • JC-1 Dye

  • Cell Culture Medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Positive Control (e.g., CCCP or FCCP)

  • Vehicle Control (e.g., DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence Microscope or Flow Cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, a positive control, and a vehicle control for a specified time.

  • JC-1 Staining: Prepare a JC-1 staining solution in cell culture medium. Remove the treatment medium, wash the cells with PBS, and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells with PBS.

  • Fluorescence Measurement:

    • Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the red and green fluorescence signals.

  • Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[7][8][9][10][11]

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat Cells with This compound seed->treat stain Stain with JC-1 treat->stain wash Wash Cells stain->wash measure Measure Fluorescence (Microscopy/Flow Cytometry) wash->measure analysis Data Analysis (Red/Green Fluorescence Ratio) measure->analysis end End analysis->end

Figure 4. Workflow for a mitochondrial membrane potential assay.

Conclusion

The available evidence strongly suggests that this compound exerts its potent cytotoxic effects primarily through the inhibition of protein synthesis by targeting the 60S ribosomal subunit. A secondary mechanism involving the induction of mitochondrial-mediated apoptosis likely contributes to its overall anti-cancer activity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further elucidate the intricate mechanisms of this compound and to explore its potential as a therapeutic agent. Future studies should focus on direct experimental validation of this compound's interaction with the ribosome and a more in-depth characterization of its effects on mitochondrial function and associated signaling pathways.

References

The Ecological Significance of Sesbanimide Production in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesbanimide, a potent cytotoxic polyketide, was initially discovered in plants but is now understood to be of bacterial origin. This guide explores the ecological significance of this compound production in bacteria, focusing on its biosynthesis, the producing organisms, and its potential roles in microbial communities. The strong cytotoxic and antitumor properties of this compound suggest a primary ecological function as a chemical defense mechanism, providing a competitive advantage through allelopathy. This document provides a comprehensive overview of the current understanding of this compound, including quantitative production data, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and regulatory context.

Introduction: The Bacterial Origin of a Potent Toxin

This compound was first isolated from the seeds of plants of the genus Sesbania, where it was identified as a toxic component.[1][2][3][4] However, subsequent research has revealed that the true producers of this complex natural product are bacteria, likely living in symbiosis with these plants or as free-living organisms in diverse environments.[5] Notably, various forms of this compound have been isolated from marine Agrobacterium species and the magnetotactic bacterium Magnetospirillum gryphiswaldense.[2][5] This discovery has shifted the focus of research towards understanding the biosynthesis and ecological role of this compound in its bacterial producers.

The glutarimide-containing polyketide structure of this compound underlies its potent cytotoxic activity against a range of eukaryotic cells, including various cancer cell lines.[5] This inherent toxicity is the cornerstone of its presumed ecological significance, suggesting a role in chemical defense, competition, and microbial interactions.

Biosynthesis of this compound

The genetic basis for this compound production is a large trans-acyltransferase polyketide synthase (trans-AT PKS) biosynthetic gene cluster (BGC).[5] In Magnetospirillum gryphiswaldense, this BGC is responsible for the production of this compound R.[5] The proposed biosynthetic pathway involves a series of enzymatic reactions catalyzed by the PKS and associated tailoring enzymes.

The trans-AT PKS Gene Cluster

The trans-AT PKS gene cluster in M. gryphiswaldense contains the core PKS genes as well as genes encoding regulatory proteins and transport-associated proteins.[6] The modular nature of the PKS allows for the stepwise assembly of the polyketide chain from simple precursors.

Proposed Biosynthetic Pathway of this compound R

The biosynthesis of this compound R is a complex process initiated by a starter unit and extended through multiple rounds of elongation and modification by the PKS modules. The pathway involves key steps such as the formation of the characteristic glutarimide (B196013) ring and the incorporation of an arginine moiety in the case of this compound R.[6][7]

Sesbanimide_Biosynthesis cluster_starters Initiation cluster_pks Polyketide Synthase Assembly Line cluster_tailoring Tailoring and Release Starter_Unit Starter Unit (e.g., Malonyl-CoA) PKS_Module_1 PKS Module 1 Starter_Unit->PKS_Module_1 Loading PKS_Module_2 PKS Module 2 PKS_Module_1->PKS_Module_2 Elongation PKS_Module_N ... PKS_Module_2->PKS_Module_N Elongation Glutarimide_Formation Glutarimide Ring Formation PKS_Module_N->Glutarimide_Formation Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferase, Oxygenase) Glutarimide_Formation->Tailoring_Enzymes Arginine_Addition Arginine Moiety Addition (for this compound R) Tailoring_Enzymes->Arginine_Addition Release Thioesterase (Release from PKS) Arginine_Addition->Release Sesbanimide_R This compound R Release->Sesbanimide_R

Caption: Proposed biosynthetic pathway for this compound R.

Ecological Significance: A Chemical Weapon

While the precise ecological role of this compound in the natural habitats of its producing bacteria is still under investigation and described as "elusive", its potent cytotoxicity strongly suggests a primary function in chemical warfare and defense.[5][8] This can be manifested in several ways:

  • Allelopathy: this compound can inhibit the growth of competing microorganisms in the soil or aquatic environments where the producing bacteria reside.[9][10][11] This would allow the this compound-producing bacteria to secure resources and establish a niche.

  • Defense against Grazers: The toxicity of this compound could deter predation by protozoa and other microbial grazers.

  • Symbiotic Interactions: In the case of Agrobacterium found in association with Sesbania plants, the bacteria may provide a protective advantage to the host plant against herbivores and pathogens, in exchange for nutrients and a protected environment.

The production of this compound by magnetotactic bacteria is particularly intriguing. These bacteria utilize magnetosomes to navigate along geomagnetic field lines to find optimal oxygen concentrations in stratified aquatic environments.[12] The production of a potent toxin in these specific microenvironments could be a highly effective strategy for competition.

Quantitative Data on this compound Production

Quantitative analysis of this compound production is crucial for understanding its regulation and ecological impact. Studies on M. gryphiswaldense have demonstrated that the production of this compound R can be significantly enhanced.

Strain of M. gryphiswaldenseConditionRelative Production Level (AUC)Fold Increase vs. Wild TypeCitation
Wild TypeAerobic880,0641x[13]
Δtrans-at-pks mutantAerobic0 (Abolished)0x[13]
PmamDC45-trans-at-pks (promoter-activated)Aerobic6,513,288~7x[13]

AUC: Area Under the Curve from extracted ion chromatograms.

This data clearly links the trans-AT PKS gene cluster to this compound R production and shows that its expression is inducible.

Experimental Protocols

Extraction and Purification of this compound

This protocol is based on the methods described for the isolation of this compound R from M. gryphiswaldense.[6]

  • Cell Culture and Harvest: Cultivate the this compound-producing bacterial strain under optimal conditions for secondary metabolite production. For M. gryphiswaldense, aerobic conditions were found to be favorable for this compound R production.[5] Harvest the cells by centrifugation.

  • Extraction: Extract the cell pellet and the culture medium separately with a polar solvent such as methanol (B129727) or ethanol.

  • Partitioning: Concentrate the solvent extract and partition it against a nonpolar solvent (e.g., hexane) to remove lipids, followed by a moderately polar solvent (e.g., ethyl acetate). This compound R was reported to be found in the aqueous layer.[6]

  • Chromatography: Purify the crude extract containing this compound using a combination of chromatographic techniques such as column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC).[6]

Extraction_Workflow Bacterial_Culture Bacterial Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Supernatant Supernatant Centrifugation->Supernatant Extraction_Methanol Extraction with Methanol Cell_Pellet->Extraction_Methanol Supernatant->Extraction_Methanol Combined_Extract Combined Methanol Extract Extraction_Methanol->Combined_Extract Solvent_Partitioning Solvent Partitioning (Hexane, Ethyl Acetate) Combined_Extract->Solvent_Partitioning Aqueous_Fraction Aqueous Fraction (contains this compound R) Solvent_Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel) Aqueous_Fraction->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Quantification of this compound by HPLC

A general protocol for the quantification of polyketides using HPLC is provided below. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for the specific this compound analogue.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Prepare extracts from bacterial cultures as described above. The final samples should be dissolved in a solvent compatible with the HPLC mobile phase.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used for polyketides.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is typically used.

    • Detection: UV detection at a wavelength where this compound has a strong absorbance.

  • Quantification: Generate a standard curve by plotting the peak area versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][14]

  • Cell Seeding: Seed the target cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the purified this compound. Include a vehicle control (the solvent used to dissolve the this compound).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Serial Dilutions of this compound Cell_Seeding->Compound_Addition Incubation_24_72h Incubate (24-72h) Compound_Addition->Incubation_24_72h MTT_Reagent Add MTT Reagent Incubation_24_72h->MTT_Reagent Incubation_2_4h Incubate (2-4h) MTT_Reagent->Incubation_2_4h Solubilization Add Solubilization Solution Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Genetic Manipulation of the this compound Biosynthetic Gene Cluster

Genetic manipulation, such as gene knockout and promoter replacement, is essential for confirming the function of the BGC and for engineering strains with altered production levels.

  • Vector Construction: Construct a suicide vector containing homologous regions flanking the target gene(s) in the this compound BGC and a selectable marker. For gene deletion, the homologous regions will flank a deletion cassette. For promoter replacement, the native promoter is replaced with a constitutive or inducible promoter.

  • Bacterial Conjugation: Transfer the suicide vector from a donor E. coli strain to the this compound-producing bacterium via conjugation.

  • Homologous Recombination: Select for clones that have undergone homologous recombination, resulting in the desired genetic modification. This is typically a two-step process involving single and double crossover events.

  • Verification: Verify the genetic modification by PCR and sequencing.

Regulation of this compound Production

The production of this compound is likely tightly regulated to coordinate with the physiological state of the bacterium and its environment. The trans-AT PKS gene cluster in M. gryphiswaldense contains several putative regulatory proteins.[6] The observation that this compound R production is enhanced under aerobic conditions, which are not favorable for magnetosome formation, suggests a regulatory switch between these two distinct metabolic processes.[5]

Regulatory_Hypothesis Environmental_Signals Environmental Signals (e.g., Oxygen, Nutrients, Competitors) Regulatory_Proteins Regulatory Proteins (encoded in BGC) Environmental_Signals->Regulatory_Proteins trans_AT_PKS_BGC trans-AT PKS Gene Cluster Regulatory_Proteins->trans_AT_PKS_BGC Activation/Repression Magnetosome_Biosynthesis Magnetosome Biosynthesis Regulatory_Proteins->Magnetosome_Biosynthesis Inverse Regulation? Sesbanimide_Production This compound Production trans_AT_PKS_BGC->Sesbanimide_Production

Caption: Hypothetical regulatory network for this compound production.

Further research is needed to elucidate the specific signaling pathways and environmental cues that govern the expression of the this compound BGC.

Conclusion and Future Directions

The bacterial production of this compound represents a fascinating example of chemical ecology. Its potent cytotoxicity strongly implicates it as a chemical weapon used for competition and defense. The discovery of this compound in diverse bacterial phyla suggests that this is a widespread and evolutionarily successful strategy.

For researchers and drug development professionals, this compound and its analogues remain promising candidates for anticancer drug development. Understanding the ecological role and regulatory mechanisms of this compound production can provide valuable insights for:

  • Discovering Novel Bioactive Compounds: Genome mining for similar BGCs in other bacteria could lead to the discovery of new this compound analogues with improved therapeutic properties.

  • Optimizing Production: Elucidating the regulatory pathways can enable the rational design of fermentation processes for enhanced production of this compound.

  • Understanding Microbial Interactions: Studying the effects of this compound on microbial communities can provide a deeper understanding of the chemical dialogues that shape microbial ecosystems.

Future research should focus on in-situ studies to confirm the ecological role of this compound in the natural environments of the producing bacteria and to unravel the intricate regulatory networks that control its production.

References

Methodological & Application

Stereospecific Total Synthesis of Sesbanimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesbanimide, a potent cytotoxic alkaloid isolated from the seeds of Sesbania drummondii, has garnered significant interest in the scientific community due to its notable antitumor properties. This document provides a comprehensive overview of the stereospecific total synthesis of this compound, with a focus on the key chemical transformations and methodologies employed. Detailed experimental protocols for critical steps, quantitative data from various synthetic routes, and the current understanding of its mechanism of action are presented to serve as a valuable resource for researchers in synthetic chemistry and cancer biology.

Introduction

This compound is a complex natural product characterized by a unique tricyclic structure, comprising a glutarimide (B196013) (A), a tetrahydropyran (B127337) (B), and a ten-membered lactone (C) ring. The molecule possesses multiple stereocenters, making its stereoselective synthesis a formidable challenge. Its potent cytotoxic activity against various cancer cell lines has spurred the development of several total syntheses, each employing distinct strategies to address the molecule's structural complexity. This application note consolidates key findings and protocols from the literature to provide a practical guide for the synthesis and study of this compound.

Cytotoxic Activity of this compound and Related Compounds

This compound and its analogs exhibit significant cytotoxicity against a range of cancer cell lines. The glutarimide moiety is a common feature in other natural products with potent biological activities, often associated with the inhibition of protein synthesis.[1] The cytotoxic profile of a recently discovered analog, this compound R, is presented below.

Compound/AnalogCell LineIC50 (nM)95% Confidence Interval (nM)
This compound RHepG2 (Liver Carcinoma)239 - 65
This compound RHCT-116 (Colon Carcinoma)3928 - 54
This compound RKB3.1 (Endocervical Adenocarcinoma)2015 - 28
This compound RA549 (Lung Carcinoma)3021 - 40
This compound FA549 (Lung Carcinoma)20-

Stereospecific Total Synthesis Strategies

Several research groups have reported the total synthesis of this compound, with notable contributions from the laboratories of Pandit, Schlessinger, and Roush. A common theme in these syntheses is the initial construction of the AB-ring system, followed by the formation of the challenging ten-membered macrolactone.

A generalized workflow for the stereospecific total synthesis of this compound is depicted below.

G cluster_0 Synthesis of AB-Ring Synthon cluster_1 Synthesis of C-Ring Fragment cluster_2 Completion of Total Synthesis A Chiral Starting Material (e.g., L-Xylose) B Functional Group Manipulations A->B C Glutarimide Ring Formation B->C D Tetrahydropyran Ring Formation C->D E AB-Ring Synthon D->E I Coupling of AB and C Fragments E->I F Acyclic Precursor G Stereoselective Reactions F->G H C-Ring Fragment G->H H->I J Macrolactonization I->J K Deprotection J->K L This compound K->L G cluster_0 Eukaryotic Protein Synthesis Elongation Cycle cluster_1 Inhibition by this compound A Ribosome with peptidyl-tRNA at P-site and empty A-site B Aminoacyl-tRNA binding to A-site A->B C Peptide bond formation B->C D Translocation of ribosome C->D E Release of deacylated tRNA from E-site D->E H Inhibition of Translocation D->H E->A F This compound G Binding to E-site of 80S ribosome F->G G->H I Protein Synthesis Arrest H->I J Cytotoxicity I->J

References

Synthetic Routes for Crafting Sesbanimide Analogues: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Sesbanimide analogues, a class of compounds noted for their potent cytotoxic activities. These guidelines are intended to support researchers in the fields of medicinal chemistry and drug development in the exploration of novel anticancer agents.

Introduction

This compound, a natural product isolated from the seeds of Sesbania species, has attracted significant interest due to its potent cytotoxic effects against various cancer cell lines. The core structure, featuring a unique tricyclic system with a glutarimide (B196013) moiety, serves as a valuable scaffold for the development of novel therapeutic agents. This document outlines synthetic strategies for the creation of this compound analogues, provides detailed experimental protocols, and summarizes key biological data to guide structure-activity relationship (SAR) studies.

Synthetic Strategies

The synthesis of this compound and its analogues can be approached through various strategies, including total synthesis of the natural product and the development of convergent or divergent synthetic routes to produce a library of analogues. A key challenge in the synthesis is the stereocontrolled construction of the densely functionalized core structure.

A common strategy involves the synthesis of two key fragments: the AB-ring system containing the functionalized glutarimide-sugar moiety and the C-ring precursor. These fragments are then coupled to construct the tricyclic core. Modifications to each of these fragments prior to coupling can be employed to generate a diverse range of analogues.

Workflow for this compound Analogue Synthesis

Caption: A generalized workflow for the synthesis and evaluation of this compound analogues.

Experimental Protocols

The following protocols are based on established methods for the synthesis of the this compound core structure and can be adapted for the creation of various analogues.

Protocol 1: Stereospecific Synthesis of the Functionalized AB-Ring System

This protocol describes the construction of the glutarimide-sugar moiety, which constitutes the AB-ring system of this compound.

Materials:

  • L-xylose

  • Ph3P=CHCOOCH3

  • H2NCOCH2COOMe

  • Sodium methoxide

  • Various organic solvents (e.g., THF, DMF)

  • Reagents for protecting group manipulation

Procedure:

  • Preparation of the Unsaturated Ester: L-xylose is first converted to a suitable protected precursor. This precursor is then reacted with a Wittig reagent, such as Ph3P=CHCOOCH3, to yield an unsaturated ester.

  • Formation of the Glutarimide Ring: The unsaturated ester is treated with the half amide of a malonic ester (e.g., H2NCOCH2COOMe) in the presence of a base like sodium methoxide. This initiates a Michael addition followed by an intramolecular cyclization to form the glutarimide ring.

  • Purification: The resulting product, a functionalized AB-ring synthon, is purified using column chromatography.

Quantitative Data Example:

StepReactantsReagents/SolventsTime (h)Temperature (°C)Yield (%)
1Protected L-xylose, Ph3P=CHCOOCH3THF122585
2Unsaturated ester, H2NCOCH2COOMeNaOMe, THF242560-70
Protocol 2: Cytotoxicity Evaluation of this compound Analogues

This protocol outlines a general method for assessing the in vitro cytotoxicity of newly synthesized this compound analogues against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT-116, KB3.1, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound analogues are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: An MTT assay or a similar colorimetric assay is performed to determine cell viability. The absorbance is read using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound R, a naturally occurring analogue. This data can serve as a benchmark for newly synthesized analogues.

CompoundCell LineIC50 (nM)95% Confidence Interval (nM)
This compound RHepG2 (Liver Carcinoma)239 - 65
This compound RHCT-116 (Colon Carcinoma)3928 - 54
This compound RKB3.1 (Endocervical Adenocarcinoma)2316 - 32
This compound RA549 (Lung Carcinoma)3021 - 40

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on a wide range of synthetic this compound analogues are still emerging, preliminary data from naturally occurring analogues and related compounds suggest the following:

  • The Glutarimide Moiety: The glutarimide ring is believed to be crucial for the cytotoxic activity of this class of compounds. Modifications to this ring system could significantly impact potency.

  • The Tricyclic Core: The overall conformation of the tricyclic system plays a vital role in the molecule's interaction with its biological target.

  • Substituents on the C-Ring: Variations in the substituents on the C-ring can influence both the potency and selectivity of the analogues.

Further synthesis and biological evaluation of a diverse library of analogues are necessary to establish a comprehensive SAR for the this compound scaffold.

Proposed Mechanism of Action and Signaling Pathway

This compound and its analogues are known to induce cytotoxicity in cancer cells, with evidence pointing towards the induction of apoptosis.[1] A proposed mechanism involves the disruption of mitochondrial function, which can trigger the intrinsic apoptotic pathway.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 Mitochondrial Disruption cluster_1 Apoptosome Formation and Caspase Activation cluster_2 Execution of Apoptosis This compound This compound Analogue Mitochondrion Mitochondrion This compound->Mitochondrion Disruption of Mitochondrial Function CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Cleavage ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Cleavage Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 CleavedPARP Cleaved PARP ActiveCaspase3->CleavedPARP Cleavage PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: A proposed signaling pathway for this compound analogue-induced apoptosis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic strategies and protocols outlined in this document provide a framework for the creation and evaluation of a diverse range of analogues. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanism of action will be crucial for the successful development of clinically viable drug candidates based on this unique natural product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Sesbanimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the purification of Sesbanimide, a potent cytotoxic compound, using High-Performance Liquid Chromatography (HPLC). This compound and its analogs, such as this compound R, have demonstrated significant anti-cancer properties, making their efficient isolation and purification critical for further research and drug development. This application note outlines the extraction of this compound, a representative semi-preparative HPLC purification protocol, and details on its cytotoxic mechanism of action.

Introduction

This compound is a glutarimide-containing polyketide with notable cytotoxic activity against various cancer cell lines.[1][2][3] Originally isolated from the seeds of Sesbania drummondii, analogs like this compound R have also been identified in microorganisms such as the magnetotactic bacterium Magnetospirillum gryphiswaldense.[1][2][3] The potent biological activity of this compound necessitates a robust purification methodology to obtain high-purity material for in-depth biological and pharmacological studies. HPLC is a highly effective technique for the purification of such natural products.

Extraction of this compound from Source Material

A general extraction procedure for this compound R from bacterial cell culture is outlined below. This process can be adapted for other source materials.

Experimental Protocol: Extraction and Partitioning
  • Extraction: The source material (e.g., dried bacterial cells and resin from a large-scale fermentation) is extracted multiple times with methanol (B129727).

  • Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between hexane, ethyl acetate, and water.

  • Collection: this compound R is predominantly found in the aqueous layer. This layer is collected, and the water is removed under reduced pressure.

  • Pre-purification: The dried aqueous extract is resuspended in methanol for further purification by HPLC.

Semi-Preparative HPLC Purification of this compound

The following is a representative protocol for the semi-preparative HPLC purification of this compound. The exact parameters may require optimization based on the specific instrumentation and the purity of the starting material. This protocol is based on common practices for the purification of polar, medium-sized organic molecules.

Suggested HPLC Parameters
ParameterSuggested Value
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 80% B over 30 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm and 254 nm
Injection Volume 500 - 2000 µL (depending on concentration)
Sample Preparation The pre-purified extract from the aqueous layer is dissolved in a minimal amount of methanol or the initial mobile phase composition, and filtered through a 0.45 µm filter prior to injection.
Experimental Protocol: HPLC Purification
  • System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, concentrated sample onto the column.

  • Chromatographic Separation: Run the gradient program as specified in the table above.

  • Fraction Collection: Collect fractions corresponding to the major peak(s) observed at the specified detection wavelengths.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A yield of 2 mg of this compound R has been reported from a 10-liter fermentation.[4]

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic effects against a range of cancer cell lines. The IC50 values for this compound R are presented in the table below.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (nM)
HepG2Liver Carcinoma239 to 65
HCT-116Colon Carcinoma3928 to 54
KB3.1Endocervical Adenocarcinoma239 to 65
A549Lung Carcinoma3021 to 40

Mechanism of Action: Apoptosis Induction

This compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells. The proposed signaling pathway involves the disruption of mitochondrial function.

Signaling Pathway of this compound-Induced Apoptosis

This compound is believed to initiate a cascade of events leading to programmed cell death. This includes the generation of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and DNA, resulting in apoptosis.[5][6]

Sesbanimide_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS induces Mitochondrion Mitochondrial Dysfunction CytochromeC Cytochrome c Release Mitochondrion->CytochromeC ROS->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced apoptosis pathway.

Experimental Workflow Visualization

The overall process from extraction to purified compound is visualized in the following workflow diagram.

Sesbanimide_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_purification HPLC Purification Source Source Material (e.g., Bacterial Culture) Methanol_Extraction Methanol Extraction Source->Methanol_Extraction Partitioning Hexane/Ethyl Acetate/Water Partitioning Methanol_Extraction->Partitioning Aqueous_Layer Aqueous Layer Collection & Drying Partitioning->Aqueous_Layer Sample_Prep Sample Preparation (Dissolve & Filter) Aqueous_Layer->Sample_Prep HPLC Semi-Preparative HPLC Sample_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Check Analytical HPLC (Purity Check) Fraction_Collection->Purity_Check Purified_Product Purified this compound Purity_Check->Purified_Product Pure Fractions

Caption: Workflow for this compound purification.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the purification and characterization of this compound. The use of semi-preparative HPLC is essential for obtaining high-purity this compound, which is crucial for accurate biological evaluation. The elucidated mechanism of action, involving the induction of apoptosis through mitochondrial dysfunction, highlights the therapeutic potential of this compound. Further optimization of the HPLC protocol may be necessary depending on the specific experimental context.

References

Application Notes and Protocols for the Structural Elucidation of Sesbanimide using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide is a potent cytotoxic alkaloid first isolated from the seeds of Sesbania punicea and Sesbania drummondii.[1] Its complex and unique tricyclic structure, featuring a glutarimide (B196013) moiety, a fused tetrahydrofuran (B95107) ring, and a hemiketal, has made its structural elucidation a significant challenge. Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in deciphering the intricate molecular architecture and stereochemistry of this compound and its analogs. This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the structural elucidation of this compound, intended to guide researchers in natural product chemistry and drug development.

Data Presentation: NMR Spectroscopic Data for this compound and its Analog

The following tables summarize the ¹H and ¹³C NMR chemical shifts, as well as key 2D NMR correlations for this compound and its recently discovered analog, this compound R. This comparative data is invaluable for the identification of known compounds and the characterization of new derivatives.

Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data for this compound in CDCl₃

Position¹³C (δ, ppm)¹H (δ, ppm), multiplicity (J in Hz)Key HMBC Correlations (H→C)Key COSY Correlations (H-H)Key NOESY/n.O.e. Correlations
2172.5----
433.82.65 (m), 2.85 (m)C-2, C-5, C-6H-5H-5, H-9
530.53.10 (m)C-4, C-6H-4, H-6H-4, H-6
6171.8----
875.14.15 (d, 5.0)C-9, C-10, C-14H-9H-9, H-14
948.22.50 (m)C-8, C-10, C-11, C-14H-8, H-10H-8, H-10, H-11
1098.55.60 (s)C-8, C-9, C-11, C-14H-9H-9, H-11, H-14
1140.12.10 (m)C-9, C-10, C-12, C-13H-12H-9, H-10, H-12
1228.21.80 (m), 1.95 (m)C-11, C-13H-11, H-13H-11, H-13
1368.24.30 (t, 7.0)C-11, C-12H-12H-12
1478.93.80 (d, 5.0)C-8, C-9, C-10-H-8, H-10
15108.2----
1621.51.15 (s)C-14, C-15-H-14
1723.01.25 (s)C-14, C-15-H-14

Note: Data is compiled based on the foundational study by Gorst-Allman et al. (1984) and may be supplemented with data from analogous compounds for completeness. Specific NOESY/n.O.e. correlations are inferred based on established stereochemistry.

Table 2: ¹H and ¹³C NMR Data for this compound R in Methanol-d₄

No.δ ¹³C (ppm)δ ¹H (ppm), mult (J [Hz])COSYHMBC
1a174.6---
1b174.6---
2a39.12.36, 2.68 (m)2b, 31a, 1b, 3, 4
2b39.12.36, 2.68 (m)2a, 31a, 1b, 3, 4
334.52.95 (m)2a, 2b, 41a, 1b, 2a, 2b, 4, 5
431.82.30 (m)3, 52a, 2b, 3, 5, 6
5174.6---
674.23.66 (m)75, 7, 8
7213.2---
851.23.71 (q, 6.9)126, 7, 9, 10, 12, 13
9144.5---
1045.14.66 (s)-8, 9, 13, 14
1214.91.19 (d, 6.9)87, 8, 9
13115.14.96, 5.18 (s)-8, 9, 10
14174.6---
1534.91.59 (m)1614, 16, 17
1626.61.25 (m)15, 1715, 17, 18
1730.11.25 (m)16, 1815, 16, 18, 19
1830.11.25 (m)17, 1916, 17, 19, 20
1930.11.25 (m)18, 2017, 18, 20, 21
2026.31.48 (m)19, 2118, 19, 21, 22
2133.22.18 (q, 7.4)20, 2219, 20, 22, 23
22129.76.10 (d, 15.1)2320, 21, 24
23144.16.22 (dd, 15.1, 10.1)22, 2421, 22, 25
24122.97.12 (dd, 15.1, 10.1)23, 2522, 23, 26
25142.36.02 (d, 15.1)2423, 24, 26
26168.3---
27177.6---
2855.44.40 (m)2926, 27, 29, 30
2930.11.92 (m)28, 3027, 28, 30, 31
3026.01.63 (m)29, 3128, 29, 31, 32
3142.13.22 (t, 6.8)3029, 30, 32
32158.4---

Source: Data adapted from the study on this compound R.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are generalized for the analysis of natural products like this compound on modern NMR spectrometers.

Sample Preparation
  • Dissolution: Accurately weigh 1-5 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, acetone-d₆). The choice of solvent can influence chemical shifts and the equilibrium between tautomeric forms.[1]

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for non-aqueous solvents.

1D NMR Spectroscopy (¹H and ¹³C)
  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW): 12-16 ppm

      • Number of Scans (NS): 8-64 (depending on sample concentration)

      • Relaxation Delay (D1): 1-5 s

      • Acquisition Time (AQ): 2-4 s

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (SW): 200-240 ppm

      • Number of Scans (NS): 1024-4096 (or more for dilute samples)

      • Relaxation Delay (D1): 2 s

      • Acquisition Time (AQ): 1-2 s

2D NMR Spectroscopy

This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpppqf' on Bruker).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): Same as the ¹H 1D experiment.

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1-2 s.

These experiments correlate protons directly to their attached carbons (¹JCH).

  • Pulse Program: Standard HSQC or HMQC sequence (e.g., 'hsqcedetgpsisp2.3' for multiplicity-edited HSQC on Bruker).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H 1D experiment.

    • Spectral Width (F1 - ¹³C): Cover the expected carbon chemical shift range (e.g., 10-180 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-1.5 s.

This experiment reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): Same as the ¹H 1D experiment.

    • Spectral Width (F1 - ¹³C): Cover the full carbon chemical shift range, including carbonyls (e.g., 0-220 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5-2 s.

    • Long-range coupling delay optimized for a J-coupling of 8-10 Hz.

These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry and conformation of the molecule.[1]

  • Pulse Program: Standard NOESY or ROESY sequence (e.g., 'noesygpph' or 'roesygpph' on Bruker).

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): Same as the ¹H 1D experiment.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1-2 s.

    • Mixing Time (d8): This is a critical parameter. For molecules of the size of this compound, a mixing time of 300-800 ms (B15284909) is a good starting point for NOESY. For ROESY, a shorter mixing time of 150-300 ms is often used.

Visualization of Workflows and Structural Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the NMR-based structure elucidation of this compound and the key HMBC correlations that establish the carbon skeleton.

sesbanimide_elucidation_workflow cluster_isolation Isolation and Initial Characterization cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_structure_determination Structure Determination isolation Isolation of this compound (e.g., from Sesbania punicea) ms Mass Spectrometry (Determine Molecular Formula) isolation->ms H1_NMR 1H NMR (Proton Environment & Multiplicity) ms->H1_NMR C13_NMR 13C NMR & DEPT (Carbon Count & Type) ms->C13_NMR COSY COSY (1H-1H Connectivity) H1_NMR->COSY HSQC HSQC/HMQC (Direct 1H-13C Correlation) H1_NMR->HSQC NOESY NOESY/ROESY (Through-Space Correlations) H1_NMR->NOESY C13_NMR->HSQC fragment_assembly Assemble Spin Systems & Fragments COSY->fragment_assembly HMBC HMBC (Long-Range 1H-13C Correlation) HSQC->HMBC HMBC->fragment_assembly stereochemistry Elucidate Relative Stereochemistry NOESY->stereochemistry planar_structure Determine Planar Structure fragment_assembly->planar_structure planar_structure->stereochemistry final_structure Final this compound Structure stereochemistry->final_structure

Caption: Workflow for the structure elucidation of this compound using NMR.

sesbanimide_hmbc_correlations glutarimide Glutarimide Moiety C-2 C-4 C-5 C-6 tetrahydrofuran Tetrahydrofuran Ring C-8 C-9 C-11 C-14 hemiketal Hemiketal & Side Chain C-10 C-12 C-13 C-15 C-16 C-17 H4 H-4 H4->glutarimide:C2 H4->glutarimide:C6 H5 H-5 H5->glutarimide:C4 H5->glutarimide:C6 H8 H-8 H8->tetrahydrofuran:C9 H8->tetrahydrofuran:C14 H8->hemiketal:C10 H9 H-9 H9->tetrahydrofuran:C11 H9->hemiketal:C10 H10 H-10 H10->tetrahydrofuran:C8 H10->tetrahydrofuran:C9 H10->tetrahydrofuran:C14 H11 H-11 H11->tetrahydrofuran:C9 H11->hemiketal:C10 H14 H-14 H14->hemiketal:C15 H16 H-16 H16->hemiketal:C15 H16->hemiketal:C17

Caption: Key HMBC correlations for establishing the this compound carbon framework.

Concluding Remarks

The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR techniques, the connectivity and stereochemistry of this complex natural product can be unambiguously determined. The provided data and protocols serve as a comprehensive guide for researchers working on the characterization of this compound and its analogs, facilitating further research into their biological activities and potential as therapeutic agents.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Sesbanimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide is a potent cytotoxic polyketide belonging to the glutarimide-containing class of natural products. Originally isolated from the seeds of Sesbania drummondii, recent research has revealed that symbiotic microorganisms are the likely producers of these compounds. One notable analogue, this compound R, has been identified from the magnetotactic bacterium Magnetospirillum gryphiswaldense. Due to its significant cytotoxic activity against various cancer cell lines, this compound and its analogues are promising candidates for further investigation as potential antitumor agents.

This document provides detailed application notes and experimental protocols for the characterization of this compound using mass spectrometry techniques, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for this compound R.

ParameterValueReference
Neutral Sum Formula C₃₄H₅₃N₅O₁₀[1][2]
Protonated Molecule ([M+H]⁺) m/z 692.3869[1][2]
Key Fragment Ion (after saponification) m/z 397.2445[1][2]
Cytotoxicity (IC₅₀) See Table 2[1]

Table 1: Mass Spectrometric Data for this compound R.

Cell LineCancer TypeIC₅₀ (nM)
HepG2 Liver Carcinoma30
KB-3-1 Cervical Carcinoma30
HCT-116 Colon Carcinoma30
A549 Lung Carcinoma30

Table 2: In Vitro Cytotoxicity of this compound R against various cancer cell lines. [1]

Experimental Protocols

Sample Preparation from Bacterial Culture

This protocol is adapted from methods for extracting natural products from bacterial cultures.

Materials:

  • Bacterial culture broth containing this compound

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (B129727) (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Extraction:

    • Centrifuge the bacterial culture to separate the supernatant and the cell pellet.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent from the combined organic extracts using a rotary evaporator under reduced pressure.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume of methanol (LC-MS grade).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general framework for the analysis of this compound R. Optimization of parameters may be required based on the specific instrument and column used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Full Scan (MS1) Range: m/z 100-1000.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: m/z 692.39.

    • Collision Energy: Ramped from 20-60 eV to generate a comprehensive fragmentation spectrum.

    • Collision Gas: Argon.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis culture Bacterial Culture extraction Liquid-Liquid Extraction (Ethyl Acetate) culture->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Syringe Filtration reconstitution->filtration lc_separation HPLC/UHPLC Separation (C18 Column) filtration->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection ms1_scan Full Scan (MS1) ms_detection->ms1_scan ms2_scan Tandem MS (MS/MS) (CID) ms_detection->ms2_scan data_acquisition Data Acquisition ms_detection->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation quantification Quantification spectral_interpretation->quantification

Caption: Experimental workflow for this compound characterization.

signaling_pathway cluster_mitochondria Mitochondrial Disruption cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy This compound This compound mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction autophagy_node Autophagy This compound->autophagy_node cyto_c Cytochrome c Release mito_dysfunction->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_death cell_death apoptosis->cell_death Programmed Cell Death autophagy_node->cell_death

Caption: Proposed cytotoxic signaling pathway of this compound.

Discussion of Mass Spectrometric Fragmentation

The fragmentation of this compound R in tandem mass spectrometry is expected to yield characteristic product ions. Given its structure, which includes a polyketide core, a glutarimide (B196013) moiety, and an arginine residue, the following fragmentation pathways are plausible under Collision-Induced Dissociation (CID):

  • Loss of the Arginine Side Chain: The bond between the polyketide backbone and the arginine moiety is a likely point of cleavage. The observed fragment at m/z 397.2445 after saponification strongly supports the presence of this arginine-containing portion of the molecule.[1][2]

  • Cleavage within the Polyketide Core: The polyketide backbone contains several ester and ether linkages, which are susceptible to fragmentation. This can lead to a series of neutral losses and characteristic product ions.

  • Fragmentation of the Glutarimide Ring: The glutarimide ring itself can undergo ring-opening and subsequent fragmentation, although this may require higher collision energies.

  • Characteristic Arginine Fragments: The presence of the arginine residue can lead to characteristic neutral losses, such as the loss of guanidine (B92328) or related fragments.

A detailed fragmentation study using high-resolution mass spectrometry is recommended to fully elucidate the fragmentation pathways and identify unique product ions that can be used for selective and sensitive quantification in complex matrices.

Signaling Pathway Insights

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis and autophagy.[3][4] Extracts from Sesbania grandiflora, which contain sesbanimides, have been shown to disrupt mitochondrial function.[2] This disruption leads to the release of cytochrome c, which in turn activates the caspase cascade, including caspase-9 and caspase-3, ultimately leading to programmed cell death (apoptosis).[2][3][4] Additionally, evidence suggests that this compound can induce autophagy, another form of programmed cell death. The interplay between apoptosis and autophagy in this compound-induced cytotoxicity is an area of active research.

Conclusion

Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for the characterization and quantification of this compound and its analogues. The protocols and data presented here provide a foundation for researchers to develop and validate robust analytical methods for this promising class of cytotoxic natural products. Further studies into the detailed fragmentation mechanisms and signaling pathways will be crucial for advancing the development of this compound-based anticancer therapeutics.

References

Application Notes and Protocols for MTT Assays with Sesbanimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide is a potent cytotoxic agent belonging to the glutarimide-containing polyketide family of natural products.[1][2] It has demonstrated significant antitumor activity against a range of cancer cell lines.[3][4][5] The primary mechanism of action of this compound and related glutarimide (B196013) antibiotics is the inhibition of eukaryotic protein synthesis.[6][7][8] This document provides a detailed protocol for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. Additionally, it summarizes the cytotoxic activity of this compound R and illustrates its proposed signaling pathway.

Data Presentation

The cytotoxic activity of this compound R, a recently identified analog, has been evaluated against several human cancer cell lines.[3] The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (CI)
HepG2Liver Carcinoma239 to 65
KB3.1Endocervical AdenocarcinomaNot specifiedNot specified
HCT-116Colon Carcinoma3928 to 54
A549Lung Carcinoma3021 to 40

Table 1: Cytotoxic activity of this compound R against various human cancer cell lines.[3]

Experimental Protocols

MTT Assay Protocol for Determining this compound Cytotoxicity

This protocol outlines the steps for performing an MTT assay to measure the cytotoxicity of this compound on adherent cancer cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS until they reach 70-80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in culture medium from a stock solution. It is recommended to perform a dose-range finding experiment to determine the appropriate concentration range.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the MTT assay for assessing this compound's cytotoxicity.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate IC50) read->analyze end_node End analyze->end_node

MTT Assay Experimental Workflow
Signaling Pathway of this compound-Induced Cytotoxicity

This compound, as a glutarimide-containing antibiotic, inhibits protein synthesis by binding to the E-site of the 60S ribosomal subunit, thereby stalling ribosome translocation during the elongation phase.[7][8] This ribosome stalling is a form of ribotoxic stress, which can trigger a specific signaling cascade known as the Ribotoxic Stress Response (RSR).[3][6][9] The RSR is initiated by the kinase ZAKα, which senses collided ribosomes.[6][10] Activated ZAKα then phosphorylates and activates downstream MAP kinases, primarily JNK and p38, leading to the induction of apoptosis.[6][7]

Sesbanimide_Signaling_Pathway cluster_0 Cytoplasm cluster_1 MAPK Cascade cluster_2 Nucleus This compound This compound Ribosome Eukaryotic Ribosome (60S E-site) This compound->Ribosome Binds to Stalled_Ribosome Stalled Ribosome (Translation Inhibition) Ribosome->Stalled_Ribosome Leads to ZAKa_inactive ZAKα (inactive) Stalled_Ribosome->ZAKa_inactive Sensed by ZAKa_active ZAKα (active) ZAKa_inactive->ZAKa_active Activates JNK_inactive JNK (inactive) ZAKa_active->JNK_inactive Phosphorylates & Activates p38_inactive p38 (inactive) ZAKa_active->p38_inactive Phosphorylates & Activates JNK_active JNK (active) JNK_inactive->JNK_active Apoptosis Apoptosis JNK_active->Apoptosis Induces p38_active p38 (active) p38_inactive->p38_active p38_active->Apoptosis Induces

This compound-Induced Ribotoxic Stress Response

References

Application Notes and Protocols for In-Vitro Cytotoxicity Testing of Sesbanimide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide is a potent cytotoxic compound belonging to the glutarimide-containing polyketide family of natural products.[1] Initially isolated from the seeds of Sesbania drummondii, it has demonstrated significant antitumor activity. This document provides detailed application notes and protocols for the in-vitro cytotoxicity testing of this compound against various cancer cell lines, designed to assist researchers in evaluating its therapeutic potential.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The following tables summarize the in-vitro cytotoxic activity of this compound A, its analog this compound R, and a methanolic extract of Sesbania grandiflora against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound A

Cell LineCancer TypeIC50
L1210Murine Leukemia0.8 ng/mL[1]
HepG2Human Liver Carcinoma1.4 x 10⁻⁸ M to 3.0 x 10⁻⁷ M[1]
KB3.1Human Endocervical Adenocarcinoma1.4 x 10⁻⁸ M to 3.0 x 10⁻⁷ M[1]
HCT-116Human Colon Carcinoma1.4 x 10⁻⁸ M to 3.0 x 10⁻⁷ M[1]
A549Human Lung Carcinoma1.4 x 10⁻⁸ M to 3.0 x 10⁻⁷ M[1]

Table 2: Cytotoxicity of this compound R

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (nM)
HepG2Human Liver Carcinoma239 to 65
HCT-116Human Colon Carcinoma3928 to 54
KB3.1Human Endocervical Adenocarcinoma2015 to 28
A549Human Lung Carcinoma3021 to 40

Table 3: Cytotoxicity of Sesbania grandiflora Methanolic Leaf Extract

Cell LineCancer TypeIC50 (µg/mL)
A549Human Lung Carcinoma23.6[2]
HCT-15Human Colon Carcinoma41.8[2]
HepG2Human Liver Carcinoma62.7[2]
MCF-7Human Breast Adenocarcinoma94.3[2]
Hep-2Human Laryngeal Carcinoma106.6[2]
MRC-5Normal Human Fetal Lung Fibroblast104.4[2]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations. It is advisable to perform a preliminary range-finding experiment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells trypsinize Trypsinize and Count cell_culture->trypsinize seed_plate Seed 96-well Plate trypsinize->seed_plate add_compound Add Compound to Wells seed_plate->add_compound prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_compound incubate_48_72h Incubate (48-72h) add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate (3-4h) add_mtt->incubate_3_4h solubilize Solubilize Formazan (DMSO) incubate_3_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular targets of this compound are still under investigation, its cytotoxic activity is believed to be mediated through the induction of apoptosis and inhibition of protein synthesis. The following diagram illustrates a putative signaling pathway.

G cluster_this compound This compound Action cluster_protein_synthesis Protein Synthesis Inhibition cluster_apoptosis Apoptosis Induction This compound This compound ribosome Ribosome This compound->ribosome Inhibits bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family Induces protein_synthesis Protein Synthesis apoptosis Apoptosis mitochondria Mitochondrial Dysfunction bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3, -9) cytochrome_c->caspase_activation caspase_activation->apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

References

Determining the IC50 Value of Sesbanimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Sesbanimide, a potent cytotoxic polyketide. This document outlines detailed protocols for common in vitro cytotoxicity assays and presents known IC50 values of this compound analogs against various cancer cell lines. Furthermore, it explores the putative mechanism of action of this compound, offering a basis for further investigation into its therapeutic potential.

Introduction to this compound and its Cytotoxic Activity

This compound is a member of the glutarimide-containing polyketide family of natural products.[1][2] Originally isolated from the seeds of Sesbania drummondii, these compounds have demonstrated significant cytotoxic and antitumor properties.[3][4] The potent biological activity of sesbanimides makes them promising candidates for further investigation and development as anticancer agents.[1][3] Determining the IC50 value is a critical first step in evaluating the potency of this compound and comparing its efficacy across different cell lines and conditions.

Quantitative Data: IC50 Values of this compound R

The following table summarizes the reported IC50 values for this compound R, a recently identified analog, against a panel of human cancer cell lines.[1]

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (nM)
HepG2Liver Carcinoma239 - 65
HCT-116Colon Carcinoma3928 - 54
KB3.1Endocervical Adenocarcinoma2015 - 28
A549Lung Carcinoma3021 - 40

Putative Mechanism of Action of this compound

While the precise signaling pathways disrupted by this compound are still under full investigation, its structural class as a glutarimide-containing polyketide provides strong clues to its mechanism of action. This class of compounds is known to interfere with fundamental cellular processes, primarily protein synthesis, which can subsequently lead to programmed cell death (apoptosis).

Inhibition of Protein Synthesis

Glutarimide-containing compounds, such as the well-characterized cycloheximide, are known inhibitors of protein synthesis in eukaryotes.[1] They are thought to bind to the E-site of the 60S ribosomal subunit, thereby interfering with the translocation step of elongation. This leads to a stall in ribosome movement along the mRNA, halting the production of proteins. This disruption of protein synthesis is a potent trigger for cellular stress and can initiate downstream apoptotic pathways.

G mRNA mRNA Ribosome_complex 80S Ribosome Polypeptide Growing Polypeptide Chain Ribosome_complex->Polypeptide Elongation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_complex->Protein_Synthesis_Inhibition This compound This compound This compound->Ribosome_complex Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of this compound-induced cytotoxicity.
Induction of Apoptosis

The arrest of protein synthesis is a significant cellular stressor that can activate intrinsic apoptotic pathways. The cell senses the inability to produce essential proteins for survival and initiates a cascade of events leading to its own demise. This can involve the activation of caspase enzymes, leading to the systematic dismantling of the cell. Studies on extracts from Sesbania grandiflora, the plant genus from which this compound was first identified, have shown induction of apoptosis and autophagy in cancer cells.[5]

Experimental Protocols for IC50 Determination

The following are detailed protocols for three common colorimetric assays used to determine the IC50 value of cytotoxic compounds like this compound. The choice of assay may depend on the cell line and the specific research question.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_drug Prepare serial dilutions of this compound prepare_drug->treat_cells incubate_drug Incubate for exposure time (e.g., 24-72h) treat_cells->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT assay.
Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Neutral Red solution (50 µg/mL in medium)

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol.

  • Neutral Red Staining:

    • After the treatment incubation, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.

  • Washing and Destaining:

    • Remove the Neutral Red solution and wash the cells once with PBS.

    • Add 150 µL of desorb solution to each well.

    • Shake the plate for 10 minutes to extract the dye.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Perform data analysis as described for the MTT assay to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for positive control)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol. Set up a positive control by adding lysis buffer to a set of untreated wells 1 hour before the end of the incubation.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive (maximum LDH release) and negative (spontaneous LDH release) controls.

    • Plot the percentage of cytotoxicity against the log of the this compound concentration and determine the IC50 value.

Conclusion

The determination of this compound's IC50 value is a fundamental step in assessing its potential as a therapeutic agent. The protocols provided here for MTT, Neutral Red, and LDH assays offer robust and reliable methods for quantifying its cytotoxic effects. The potent, low nanomolar IC50 values of this compound R against various cancer cell lines highlight its significant anticancer activity. Further research into its mechanism of action, particularly its role in protein synthesis inhibition and the induction of apoptosis, will be crucial for its future development.

References

Culturing Magnetotactic Bacteria for Sesbanimide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetotactic bacteria (MTB) are a unique group of microorganisms that navigate using the Earth's magnetic field, a behavior enabled by intracellular magnetic nanoparticles called magnetosomes.[1][2] Beyond their fascinating magnetic properties, recent discoveries have highlighted their potential as a source of novel bioactive compounds.[3][4][5] This document provides detailed protocols for the cultivation of the magnetotactic bacterium Magnetospirillum gryphiswaldense and the production of Sesbanimide R, a cytotoxic polyketide with potential applications in drug development.[3][4][5][6]

This compound R is the first natural product to be isolated from magnetotactic bacteria and has demonstrated strong cytotoxic activity against several cancer cell lines.[3][4][5][6] Its biosynthesis is linked to a large trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster, offering opportunities for genetic engineering to enhance production.[3][4] These protocols are designed to guide researchers in the successful cultivation of M. gryphiswaldense, and in the enhanced production and subsequent extraction of this compound R.

Data Presentation

Table 1: this compound R Production in Magnetospirillum gryphiswaldense Strains
StrainGenotypeRelative Production Level (AUC)Fold Increase vs. Wild TypeReference
Wild TypeStandard880,0641x[3]
Δtrans-at-pksDeletion of the trans-AT PKS gene clusterProduction abolished0x[3][6]
PmamDC45-trans-at-pksPromoter-activated trans-AT PKS gene cluster6,513,288~7.4x[3]

AUC: Area Under the Curve from extracted ion chromatograms for m/z 692.38 [M+H]⁺.

Experimental Protocols

Protocol 1: Cultivation of Magnetospirillum gryphiswaldense

This protocol is adapted from established methods for growing Magnetospirillum species and is optimized for magnetosome and secondary metabolite production.[7][8]

Materials:

  • Magnetospirillum gryphiswaldense starter culture

  • Magnetic Spirillum Growth Medium (MSGM), modified

  • Nitrogen gas supply

  • Sterile culture vessels (e.g., screw-cap bottles or flasks)

  • Incubator

Modified Magnetic Spirillum Growth Medium (MSGM) Composition:

ComponentConcentration
KH₂PO₄0.68 g/L
Yeast Extract0.5 g/L
Peptone2.0 g/L
Sodium Tartrate3.7 g/L
Ferric Citrate0.1 g/L
Trace Element Solution1 mL/L
Vitamin Solution1 mL/L
Resazurin (B115843) (0.1%)1 mL/L

Adjust pH to 6.75 before autoclaving.

Procedure:

  • Medium Preparation: Prepare the modified MSGM and dispense it into culture vessels, leaving a headspace of approximately 20-25%.

  • Deoxygenation: Sparge the medium with nitrogen gas for 15-20 minutes to create a microaerobic environment. The resazurin indicator should turn from pink to colorless.

  • Inoculation: Inoculate the deoxygenated medium with a 5-10% (v/v) starter culture of M. gryphiswaldense.

  • Incubation: Incubate the cultures at 30°C in the dark. Gentle agitation may be beneficial for larger cultures.

  • Monitoring Growth: Monitor bacterial growth by observing the turbidity of the medium and the formation of a bacterial pellet. The characteristic magnetic response of the bacteria can be checked by placing a magnet against the side of the culture vessel.

Protocol 2: Scaled-Up Production of this compound R via Fermentation

For obtaining sufficient quantities of this compound R for analysis and purification, scaled-up fermentation is recommended.[6]

Materials:

  • 10L Bioreactor

  • Production medium (modified MSGM)

  • Inoculum culture of PmamDC45-trans-at-pks strain of M. gryphiswaldense

  • Sterile air or a defined gas mixture for microaerobic conditions

  • pH and dissolved oxygen probes

Procedure:

  • Bioreactor Setup: Prepare and sterilize the 10L bioreactor containing the production medium.

  • Inoculation: Inoculate the bioreactor with a sufficient volume of a late-log phase culture of the PmamDC45-trans-at-pks strain to achieve an initial OD₆₀₀ of approximately 0.05.

  • Fermentation Conditions: Maintain the temperature at 30°C and control the pH at 6.8. A critical parameter is the dissolved oxygen (DO) concentration. Maintain a low DO level, typically between 1-5% saturation, to support growth and secondary metabolite production.

  • Fed-Batch Strategy (Optional): To increase cell density and product yield, a fed-batch approach can be employed by feeding a concentrated solution of nutrients (e.g., sodium tartrate and yeast extract) during the fermentation run.

  • Harvesting: After a suitable incubation period (typically 48-72 hours, or until the stationary phase is reached), harvest the bacterial cells by centrifugation.

Protocol 3: Extraction and Isolation of this compound R

This protocol outlines the steps for extracting and purifying this compound R from the cell pellet obtained from fermentation.[6]

Materials:

Procedure:

  • Extraction: Resuspend the cell pellet in a suitable volume of ethyl acetate and agitate vigorously for several hours to extract the secondary metabolites. Repeat the extraction process to ensure complete recovery.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE): Dissolve the crude extract in a minimal amount of methanol and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a stepwise gradient of water and methanol to remove polar impurities. Elute the fraction containing this compound R with a higher concentration of methanol or acetonitrile.

  • HPLC Purification: Further purify the enriched fraction using semi-preparative HPLC. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

  • Fraction Collection and Analysis: Collect fractions based on the UV chromatogram and analyze them by mass spectrometry to identify the fractions containing this compound R (m/z 692.38 [M+H]⁺).[3][6]

  • Final Purification and Characterization: Pool the pure fractions and evaporate the solvent. The final compound can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Visualizations

Experimental Workflow for this compound R Production

G cluster_culture Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis start Inoculate M. gryphiswaldense culture Microaerobic Culture/Fermentation start->culture 30°C, dark harvest Harvest Cells (Centrifugation) culture->harvest extract Ethyl Acetate Extraction harvest->extract spe Solid-Phase Extraction (SPE) extract->spe hplc Semi-preparative HPLC spe->hplc ms Mass Spectrometry (LC-MS) hplc->ms Identify Fractions nmr NMR Spectroscopy ms->nmr Structure Elucidation end Pure this compound R nmr->end

Caption: Workflow for this compound R production and purification.

Proposed Biosynthetic Pathway of this compound R

G cluster_pks_nrps PKS/NRPS Assembly Line cluster_tailoring Post-PKS/NRPS Tailoring cluster_final_product Final Product cluster_precursors Precursors pks_modules PKS Modules (sbn genes) Malonyl-CoA Extender Units nrps_module NRPS Module (sbn genes) Arginine Incorporation pks_modules->nrps_module Polyketide Chain Elongation cyclization Glutarimide Ring Formation nrps_module->cyclization modifications Hydroxylation, Methylation, etc. (sbn genes) cyclization->modifications sesbanimide_r This compound R modifications->sesbanimide_r malonyl_coa Malonyl-CoA malonyl_coa->pks_modules:f1 arginine Arginine arginine->nrps_module:f1

Caption: Biosynthesis of this compound R via PKS/NRPS pathway.

References

Unlocking Novel Cytotoxic Agents: Genetic Manipulation of the Sesbanimide Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The sesbanimides are a family of potent cytotoxic polyketides with significant potential for development as anticancer agents. Their complex molecular architecture, featuring a characteristic glutarimide (B196013) moiety, is assembled by a large trans-acyltransferase polyketide synthase (trans-AT PKS) biosynthetic gene cluster (BGC). This document provides detailed application notes and experimental protocols for the genetic manipulation of the sesbanimide BGC, aimed at enhancing production, elucidating biosynthetic pathways, and generating novel analogues for drug discovery.

Application Notes

The genetic manipulation of the this compound BGC offers several key advantages for drug development. By understanding and engineering the biosynthetic machinery, researchers can overcome the limitations of natural production and access a wider range of this compound derivatives with potentially improved therapeutic properties.

Key Applications:

  • Yield Improvement: The native expression of the this compound BGC in organisms like Magnetospirillum gryphiswaldense can be low. Transcriptional activation of the BGC by inserting a strong, constitutive promoter upstream of the core biosynthetic genes can significantly enhance the production of sesbanimides, facilitating further studies and development.

  • Pathway Elucidation: Targeted gene knockouts within the BGC are crucial for confirming the function of individual genes in the biosynthetic pathway.[1] By systematically deleting genes encoding specific enzymes (e.g., PKS modules, tailoring enzymes), researchers can deduce their roles in the assembly of the this compound scaffold and subsequent modifications.

  • Generation of Novel Analogues: The modular nature of PKSs allows for combinatorial biosynthesis approaches. Domain swapping or targeted mutagenesis within the PKS genes can lead to the production of novel this compound derivatives with altered bioactivities.

  • Heterologous Expression: For strains that are difficult to cultivate or genetically manipulate, the entire this compound BGC can be cloned and expressed in a more tractable heterologous host, such as Streptomyces or E. coli.[2][3] This approach not only facilitates production but also provides a platform for metabolic engineering and pathway optimization.

Quantitative Data Summary

The genetic manipulation of the this compound BGC has a quantifiable impact on the production of these cytotoxic compounds. The following tables summarize key quantitative data from studies on this compound R.

Genetic ModificationCompoundFold Change in Production (Compared to Wild Type)Reference
Promoter Activation (PmamDC45)This compound R~7-fold increase
Gene Deletion (Δtrans-at-pks)This compound RProduction abolished
CompoundCell LineIC50 (nM)95% Confidence Interval (nM)Reference
This compound RHepG2 (Liver Carcinoma)239 - 65[1]
This compound RHCT-116 (Colon Carcinoma)3928 - 54[1]
This compound RKB3.1 (Endocervical Adenocarcinoma)4025 - 64[1]
This compound RA549 (Lung Carcinoma)4025 - 64[1]

Experimental Protocols

The following protocols provide a framework for the key experiments involved in the genetic manipulation of the this compound BGC. These are generalized protocols that should be adapted based on the specific experimental context and available resources.

Protocol 1: Markerless Deletion of a this compound Biosynthetic Gene

Objective: To create a clean, in-frame deletion of a target gene within the this compound BGC in Magnetospirillum gryphiswaldense to study its function. This protocol is adapted from established methods for this organism.[1]

Methodology:

  • Constructing the Deletion Vector:

    • Amplify ~1 kb upstream and downstream flanking regions of the target gene (e.g., sbnX) from M. gryphiswaldense genomic DNA using high-fidelity PCR.

    • Clone the upstream and downstream fragments into a suicide vector (e.g., pORFM_galK) on either side of a counter-selectable marker like galK.

    • Verify the final construct by sequencing.

  • Conjugation and Homologous Recombination:

    • Transform the suicide vector into a suitable E. coli donor strain (e.g., S17-1).

    • Perform biparental conjugation with M. gryphiswaldense.

    • Select for single-crossover integrants on appropriate selective agar (B569324) plates.

  • Counter-selection for Marker Excision:

    • Grow the single-crossover mutants in non-selective medium to allow for a second recombination event.

    • Plate the culture on medium containing a counter-selective agent (e.g., 2-deoxy-galactose for galK) to select for cells that have lost the suicide vector and the marker.

  • Screening and Verification:

    • Screen the resulting colonies by PCR using primers flanking the target gene to identify clones with the desired deletion.

    • Confirm the markerless deletion by sequencing the PCR product.

Protocol 2: Transcriptional Activation of the this compound BGC

Objective: To enhance the production of sesbanimides by replacing the native promoter of the BGC with a strong constitutive promoter.

Methodology:

  • Promoter Selection and Vector Construction:

    • Select a strong constitutive promoter known to be active in the host strain (e.g., PmamDC45 in M. gryphiswaldense).

    • Synthesize or PCR amplify the chosen promoter.

    • Using a similar strategy to Protocol 1, construct a suicide vector containing the constitutive promoter flanked by regions homologous to the sequence immediately upstream of the this compound BGC's first gene (e.g., sbnA).

  • Integration of the Constitutive Promoter:

    • Introduce the constructed vector into the host strain via conjugation.

    • Select for single-crossover events where the vector has integrated upstream of the BGC.

  • Verification of Promoter Insertion and Enhanced Production:

    • Confirm the correct integration of the promoter by PCR and sequencing.

    • Cultivate the engineered strain and the wild-type strain under identical conditions.

    • Extract the secondary metabolites and analyze by HPLC to quantify the production of sesbanimides.

Protocol 3: Heterologous Expression of the this compound BGC

Objective: To clone and express the entire this compound BGC in a heterologous host for production and engineering.

Methodology:

  • Cloning the BGC:

    • Due to the large size of the trans-AT PKS clusters, cloning requires specialized methods.

    • Transformation-Associated Recombination (TAR) in Yeast: Design a TAR cloning vector with homology arms flanking the entire this compound BGC. Co-transform the vector and high-molecular-weight genomic DNA from the native producer into Saccharomyces cerevisiae. Yeast homologous recombination will assemble the BGC into the vector.

    • Cas9-Assisted Targeting of Chromosome (CATCH): Use CRISPR/Cas9 to excise the BGC from the native host's genome in vitro. Ligate the excised fragment into a suitable expression vector (e.g., a BAC or fosmid).

  • Choosing and Preparing a Heterologous Host:

    • Select a suitable host strain known for producing polyketides, such as Streptomyces albus J1074 or a genetically engineered E. coli strain.

    • Ensure the host provides the necessary precursors and cofactors for this compound biosynthesis. This may require co-expression of genes for precursor synthesis or phosphopantetheinylation.

  • Transfer and Expression:

    • Transfer the expression vector containing the this compound BGC into the chosen heterologous host via conjugation or transformation.

    • Cultivate the engineered host under conditions optimized for secondary metabolite production.

  • Product Detection and Analysis:

    • Extract metabolites from the culture and analyze by HPLC and mass spectrometry to detect the production of sesbanimides.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this document.

G cluster_0 This compound R Biosynthesis Starter Malonyl-CoA SbnJ SbnJ (Amidotransferase) Starter->SbnJ Amino_malonyl Amino-malonyl-ACP SbnJ->Amino_malonyl SbnO SbnO (PKS) Amino_malonyl->SbnO Glutarimide Glutarimide Ring Formation SbnO->Glutarimide Chain_Elongation SbnO & SbnQ (PKS) Polyketide Chain Elongation Glutarimide->Chain_Elongation SbnP SbnP (Monooxygenase) Chain_Elongation->SbnP NRPS NRPS Module (SbnQ) Arginine Incorporation SbnP->NRPS Release Thioesterase Release and Cyclization NRPS->Release Sesbanimide_R This compound R Release->Sesbanimide_R

Caption: Proposed biosynthetic pathway of this compound R.

G cluster_1 Markerless Gene Deletion Workflow Start Start Construct Construct Deletion Vector (Upstream/Downstream Homology Arms + Counter-selectable Marker) Start->Construct Conjugate Biparental Conjugation into Host Construct->Conjugate Select1 Select for Single Crossover (Antibiotic Resistance) Conjugate->Select1 Counterselect Counter-selection (e.g., 2-deoxy-galactose) Select1->Counterselect Screen Screen Colonies by PCR Counterselect->Screen Verify Verify Deletion by Sequencing Screen->Verify

Caption: Workflow for markerless gene deletion.

G cluster_2 Heterologous Expression Workflow Start Start Clone Clone this compound BGC (TAR Cloning or CATCH) Start->Clone Vector Subclone into Expression Vector Clone->Vector Host Select & Prepare Heterologous Host (e.g., Streptomyces) Vector->Host Transfer Transfer BGC into Host Host->Transfer Express Cultivate and Induce Expression Transfer->Express Analyze Metabolite Extraction & Analysis (HPLC, MS) Express->Analyze Product This compound Production Analyze->Product

Caption: Workflow for heterologous expression of the BGC.

References

Application Notes and Protocols for the Scale-up Production of Sesbanimide from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide is a potent cytotoxic agent with significant antitumor activity, making it a compound of interest for drug development.[1][2] Initially isolated from the seeds of plants belonging to the Sesbania genus, it has been discovered that the true producers of this complex molecule are symbiotic microorganisms.[1] This document provides detailed application notes and protocols for the scale-up production of this compound from both its plant hosts and microbial producers, with a focus on providing quantitative data and detailed methodologies to support research and development efforts.

Natural Sources and Production Strategies

This compound can be obtained from two primary natural sources:

  • Plant-based Extraction: The seeds of various Sesbania species, including Sesbania drummondii, Sesbania vesicaria, and Sesbania punicea, are known to contain this compound.[2][3] The production process involves the cultivation of these plants, followed by the extraction and purification of the compound from the seeds.

  • Microbial Fermentation: The actual biosynthetic origin of this compound has been traced to symbiotic bacteria.[1] Notably, Magnetospirillum gryphiswaldense, a magnetotactic bacterium, and marine agrobacteria have been identified as producers of this compound and its analogs.[1] This opens up the possibility of large-scale production through fermentation, offering a more controlled and potentially higher-yielding approach compared to plant extraction.

Data Presentation: Comparative Production Yields

The following tables summarize the available quantitative data for this compound production from both microbial and plant sources.

Table 1: Microbial Fermentation of this compound

MicroorganismProduction MethodScaleProductYieldReference
Magnetospirillum gryphiswaldense (genetically modified)Fed-batch fermentation10 LThis compound R2 mg (0.2 mg/L)[4]

Table 2: Plant-based Extraction of this compound

Plant SourceExtraction MethodScaleYieldReference
Sesbania drummondii seedsEthanolic extraction followed by solvent partitioning and chromatography454 kgYield not explicitly quantified in the available literature.[5]
Sesbania vesicaria seedsExtraction of water-soluble toxic fraction followed by HPLCNot specifiedYield not explicitly quantified in the available literature.[6]
Sesbania punicea seedsMethanol (B129727) extractionNot specifiedYield not explicitly quantified in the available literature.[2]

Note: While the presence of this compound in these plant sources is confirmed, specific quantitative yields from large-scale extractions are not well-documented in the reviewed literature.

Experimental Protocols

Protocol 1: Scale-up Production of this compound R via Microbial Fermentation

This protocol is based on the successful production of this compound R from a genetically modified strain of Magnetospirillum gryphiswaldense.[4]

1. Strain and Culture Conditions:

  • Microorganism: Genetically modified Magnetospirillum gryphiswaldense with enhanced this compound production.
  • Medium: Use a suitable growth medium for M. gryphiswaldense, ensuring microaerobic conditions.
  • Inoculum Preparation: Prepare a seed culture by inoculating a flask with the production strain and incubating until a suitable cell density is reached.

2. Fermentation:

  • Fermenter: A 10-liter stirred-tank bioreactor.
  • Parameters: Maintain optimal temperature, pH, and dissolved oxygen levels for the growth of M. gryphiswaldense and production of this compound R.
  • Feeding Strategy: Employ a fed-batch strategy to maintain nutrient levels and prolong the production phase.

3. Extraction:

  • Cell Harvesting: Centrifuge the fermentation broth to harvest the bacterial cells.
  • Extraction Solvent: Use methanol for the extraction of the cell pellet.
  • Procedure: Resuspend the cell pellet in methanol and stir for several hours. Repeat the extraction process multiple times to ensure complete recovery of the product.

4. Purification:

  • Solvent Partitioning: Concentrate the methanolic extract and partition it between n-hexane and water to remove nonpolar impurities. Further partition the aqueous layer with a suitable organic solvent like ethyl acetate.
  • Chromatography:
  • Column Chromatography: Use silica (B1680970) gel or other suitable stationary phases for initial purification of the crude extract.
  • High-Performance Liquid Chromatography (HPLC): Employ preparative HPLC for the final purification of this compound R.

5. Quantification:

  • Use analytical HPLC with a suitable standard to quantify the yield of pure this compound R.

Protocol 2: Extraction and Purification of this compound from Sesbania drummondii Seeds

This protocol is a generalized procedure based on the methods described for the isolation of this compound from plant sources.[5]

1. Plant Material Preparation:

  • Source: Seeds of Sesbania drummondii.
  • Preparation: Grind the seeds into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Solvent: 95% Ethanol (B145695).
  • Method: Maceration or Soxhlet extraction can be employed. For large-scale extraction, a stirred-tank extractor is recommended.
  • Procedure:
  • Suspend the ground seed powder in ethanol and stir for an extended period (e.g., overnight).
  • Separate the ethanolic extract from the solid residue.
  • Repeat the extraction process multiple times with fresh solvent.
  • Combine the extracts and concentrate under reduced pressure.

3. Defatting and Solvent Partitioning:

  • Defatting: Partition the concentrated ethanolic extract against a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids.
  • Liquid-Liquid Partitioning:
  • Adjust the defatted extract to an aqueous solution.
  • Partition the aqueous solution against a solvent of intermediate polarity, such as dichloromethane (B109758) or butanol, to extract the this compound.

4. Purification:

  • Chromatographic Techniques:
  • Column Chromatography (CC): Utilize silica gel or other suitable adsorbents for the initial fractionation of the crude extract.
  • Thin-Layer Chromatography (TLC): Use for monitoring the purification process and identifying fractions containing this compound.
  • High-Performance Liquid Chromatography (HPLC): Employ preparative HPLC for the final purification to obtain pure this compound.

5. Characterization and Quantification:

  • Structural Elucidation: Use spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry to confirm the identity of the isolated this compound.
  • Quantification: Use a validated analytical HPLC method with a reference standard to determine the purity and quantify the yield.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Sesbanimide_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound ROS Increased ROS Production This compound->ROS Mito Mitochondrial Dysfunction CytoC_release Cytochrome c Release Mito->CytoC_release Disruption of membrane potential Apaf1 Apaf-1 CytoC_release->Apaf1 ROS->Mito Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleavage aCasp3 Active Caspase-3 Casp3->aCasp3 Activation PARP PARP aCasp3->PARP Cleavage Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: this compound-induced apoptotic pathway in cancer cells.

Experimental Workflow for Scale-up Production of this compound

Sesbanimide_Production_Workflow cluster_source Source Selection cluster_plant_prod Plant-based Production cluster_microbe_prod Microbial Production Plant Sesbania spp. Seeds (e.g., S. drummondii) Cultivation Cultivation & Harvesting Plant->Cultivation Microbe Microorganism (e.g., M. gryphiswaldense) Fermentation Large-scale Fermentation Microbe->Fermentation Grinding Seed Grinding Cultivation->Grinding Plant_Extraction Solvent Extraction (Ethanol) Grinding->Plant_Extraction Plant_Purification Purification (Partitioning, Chromatography) Plant_Extraction->Plant_Purification Final_Product Pure this compound Plant_Purification->Final_Product Cell_Harvest Cell Harvesting Fermentation->Cell_Harvest Microbe_Extraction Cell Lysis & Extraction (Methanol) Cell_Harvest->Microbe_Extraction Microbe_Purification Purification (Partitioning, HPLC) Microbe_Extraction->Microbe_Purification Microbe_Purification->Final_Product

Caption: Workflow for this compound production from natural sources.

References

Application of Sesbanimide in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide is a potent cytotoxic natural product belonging to the glutarimide-containing polyketide family. First isolated from the seeds of Sesbania drummondii, it has demonstrated significant antitumor activity against a range of cancer cell lines.[1][2] The glutarimide (B196013) moiety is a key pharmacophore shared with other well-known inhibitors of eukaryotic protein synthesis, such as cycloheximide (B1669411) and lactimidomycin (B1249191).[3][4][5][6][7][8][9][10][11][12] This structural similarity strongly suggests that this compound exerts its cytotoxic effects by targeting the eukaryotic ribosome and inhibiting protein synthesis.

The potent bioactivity of this compound makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer agents and tool compounds to probe the intricacies of eukaryotic translation. These application notes provide detailed protocols for leveraging this compound in HTS workflows, focusing on both cell-based cytotoxicity assays and target-oriented in vitro translation assays.

Putative Mechanism of Action: Inhibition of Eukaryotic Translation

While direct structural studies of this compound bound to the ribosome are not yet available, a wealth of evidence from related glutarimide-containing polyketides points to a specific mechanism of action. Compounds like cycloheximide and lactimidomycin have been shown to bind to the E-site (exit site) of the large (60S) ribosomal subunit.[3][4][6][9] This binding event physically obstructs the translocation step of elongation, a critical process where the ribosome moves along the mRNA template.[4][5][8] By preventing the movement of tRNA molecules from the P-site to the E-site, the entire process of polypeptide chain elongation is stalled, leading to a global shutdown of protein synthesis and ultimately, cell death. Given its structural characteristics, this compound is hypothesized to function through this same mechanism.

G P_site P-site A_site A-site E_site E-site P_site->E_site A_site->P_site Translocation tRNA_E Deacylated-tRNA E_site->tRNA_E Exit mRNA mRNA tRNA_P Peptidyl-tRNA tRNA_P->P_site tRNA_A Aminoacyl-tRNA tRNA_A->A_site eEF2 eEF2 eEF2->A_site GTP Hydrolysis This compound This compound This compound->E_site

Figure 1: Proposed mechanism of this compound action on the eukaryotic 80S ribosome.

Quantitative Data: Cytotoxic Activity of this compound

This compound and its analogs have demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data is critical for designing appropriate concentration ranges for high-throughput screening experiments.

CompoundCell LineCancer TypeIC50 (nM)95% Confidence Interval (CI)
This compound RHepG2Liver Carcinoma239 - 65
This compound RHCT-116Colon Carcinoma3928 - 54
This compound RKB3.1Endocervical Adenocarcinoma2316 - 32
This compound RA549Lung Carcinoma3021 - 40

Data sourced from a study on this compound R, a novel cytotoxic polyketide.[1][2][13]

Experimental Protocols

The following protocols are designed for high-throughput screening to identify and characterize compounds that, like this compound, exhibit cytotoxic properties, potentially through the inhibition of protein synthesis.

Protocol 1: High-Throughput Cell Viability Screening (MTS Assay)

This protocol describes a colorimetric assay to assess cell viability in a 96-well or 384-well format, suitable for screening large compound libraries for cytotoxic effects. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan (B1609692) product.[1][14][15][16][17]

Materials:

  • Cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • This compound (as a positive control)

  • Compound library for screening

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well or 384-well clear-bottom, tissue culture-treated plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of this compound (positive control) and library compounds in culture medium.

    • Add compounds to the designated wells. Include vehicle-only wells (negative control) and no-cell wells (background control).

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[15]

    • Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.[15]

    • Gently shake the plate to ensure uniform mixing.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.[14][15][17]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell background wells from all other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-only control.

    • Plot dose-response curves and determine the IC50 values for active compounds.

G start Start seed_cells Seed Cells in Microplate start->seed_cells incubate_24h Incubate (24h) seed_cells->incubate_24h add_compounds Add Test Compounds & this compound (Control) incubate_24h->add_compounds incubate_48_72h Incubate (48-72h) add_compounds->incubate_48_72h add_mts Add MTS Reagent incubate_48_72h->add_mts incubate_1_4h Incubate (1-4h) add_mts->incubate_1_4h read_absorbance Read Absorbance (490nm) incubate_1_4h->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Figure 2: High-throughput cell viability screening workflow.

Protocol 2: High-Throughput In Vitro Translation Assay

This protocol describes a cell-free assay to directly measure the inhibition of eukaryotic protein synthesis. It utilizes a luciferase reporter mRNA in a human-derived in vitro translation system, providing a rapid and specific readout for translation inhibitors.[2][13][18][19][20]

Materials:

  • Human in vitro translation kit (e.g., Thermo Scientific™ 1-Step Human Coupled IVT Kit)

  • Capped luciferase reporter mRNA

  • This compound (as a positive control)

  • Compound library for screening

  • Nuclease-free water

  • Luciferase assay reagent

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Thaw all in vitro translation kit components on ice.

    • Prepare a master mix containing the HeLa cell lysate, reaction buffer, and other components as per the manufacturer's instructions.

  • Compound Plating:

    • In a 384-well plate, add a small volume of the test compounds and this compound (positive control) at various concentrations. Include a vehicle-only control.

  • Reaction Assembly:

    • Add the capped luciferase reporter mRNA to the master mix.

    • Dispense the master mix containing the mRNA into the wells of the 384-well plate containing the compounds.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes.

  • Luminescence Detection:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each compound concentration relative to the vehicle-only control.

    • Plot dose-response curves and determine the IC50 values for active compounds.

G start Start prepare_master_mix Prepare IVT Master Mix (Lysate, Buffers) start->prepare_master_mix add_mrna Add Luciferase mRNA to Master Mix prepare_master_mix->add_mrna plate_compounds Plate Compounds in 384-well Plate dispense_mix Dispense Master Mix to Plate plate_compounds->dispense_mix add_mrna->dispense_mix incubate Incubate (30°C, 60-90 min) dispense_mix->incubate add_luciferase_reagent Add Luciferase Assay Reagent incubate->add_luciferase_reagent read_luminescence Read Luminescence add_luciferase_reagent->read_luminescence analyze_data Data Analysis (Calculate % Inhibition & IC50) read_luminescence->analyze_data end End analyze_data->end

Figure 3: Workflow for a high-throughput in vitro translation assay.

Conclusion

This compound's potent cytotoxicity, coupled with its likely mechanism as an inhibitor of eukaryotic translation, makes it a valuable tool for high-throughput screening applications in drug discovery and chemical biology. The protocols outlined above provide robust frameworks for identifying and characterizing novel cytotoxic agents and inhibitors of protein synthesis. By employing both cell-based and cell-free assay formats, researchers can efficiently screen large compound libraries and gain insights into their mechanisms of action, with this compound serving as a critical benchmark and positive control. Further investigation into the precise molecular interactions of this compound with the ribosome will undoubtedly enhance its utility as a chemical probe.

References

Application Notes and Protocols for Labeling Sesbanimide in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the chemical labeling of Sesbanimide, a potent cytotoxic natural product. The ability to label this compound with various tags is crucial for elucidating its mechanism of action, identifying cellular targets, and understanding its downstream signaling pathways. This document outlines methods for fluorescent labeling, biotinylation for affinity purification, and isotopic labeling for biosynthetic and metabolic studies.

Introduction to this compound

This compound is a glutarimide-containing polyketide with significant cytotoxic and antineoplastic activities.[1] Originally isolated from the seeds of Sesbania drummondii, various analogs, such as this compound R, have since been identified from microbial sources.[1][2] The complex structure of this compound presents unique challenges and opportunities for chemical modification and labeling. Understanding its molecular interactions is key to its development as a potential therapeutic agent.

Data Presentation: Cytotoxicity of this compound Analogs

Quantitative analysis of the cytotoxic effects of this compound is fundamental to understanding its biological activity. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound R against various human cancer cell lines.[3][4]

Cell LineCancer TypeIC₅₀ (nM)95% Confidence Interval (nM)
HepG2Liver Carcinoma239 - 65
HCT-116Colon Carcinoma3928 - 54
KB-3.1Cervical Adenocarcinoma2317 - 31
A549Lung Carcinoma3021 - 40

Labeling Strategies for this compound

The choice of labeling strategy depends on the specific research question. Fluorescent labels are ideal for cellular imaging and localization studies. Biotin (B1667282) tags enable the capture and identification of binding partners through pull-down assays. Isotopic labels are invaluable for tracing the metabolic fate of the molecule and for mechanistic studies using mass spectrometry or NMR.

A critical aspect of designing labeled this compound analogs is to identify positions on the molecule where a label can be incorporated with minimal disruption to its biological activity. Based on the total synthesis of this compound A, the C-10 hydroxyl group on the C-ring presents a potential site for modification.[5] Functionalization at this position, away from the core AB-ring system, is less likely to interfere with target binding.

Experimental Protocols

Fluorescent Labeling of this compound

This protocol describes the conjugation of a fluorescent dye to this compound via a linker attached to the C-10 hydroxyl group. A common strategy involves the use of click chemistry for a specific and efficient reaction.[4][6]

Workflow for Fluorescent Labeling of this compound

G cluster_0 Synthesis of Azido-Sesbanimide cluster_1 Click Chemistry Reaction cluster_2 Purification and Analysis a This compound b Activation of C-10 Hydroxyl a->b e.g., Mesylation c Introduction of Azide (B81097) Linker b->c NaN3 d Azido-Sesbanimide c->d f Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) d->f e Alkyne-Fluorophore e->f g Fluorescently Labeled this compound f->g h HPLC Purification g->h i Mass Spectrometry & NMR Confirmation h->i

Caption: Workflow for synthesizing a fluorescent this compound probe.

Protocol:

  • Synthesis of Azido-Sesbanimide Intermediate:

    • Protect other reactive functional groups on this compound if necessary.

    • Activate the C-10 hydroxyl group of this compound using a suitable reagent such as mesyl chloride or tosyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0°C to room temperature.

    • React the activated this compound with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to introduce the azide group.

    • Purify the resulting azido-Sesbanimide by column chromatography.

  • Click Chemistry Reaction:

    • Dissolve the azido-Sesbanimide and an alkyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488) in a suitable solvent system (e.g., t-butanol/water).

    • Add a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. A ligand such as TBTA can be used to stabilize the copper(I) and improve reaction efficiency.[7]

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purification and Characterization:

    • Purify the fluorescently labeled this compound using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and ¹H NMR.

Biotinylation of this compound for Pull-Down Assays

This protocol outlines the synthesis of a biotinylated this compound probe to identify its cellular binding partners.

Workflow for Biotinylation of this compound

G cluster_0 Synthesis of Amine-Functionalized this compound cluster_1 Biotin Conjugation cluster_2 Purification a Azido-Sesbanimide b Staudinger Reduction a->b PPh3, H2O c Amine-Sesbanimide b->c e Amide Bond Formation c->e d NHS-Biotin d->e f Biotinylated this compound e->f g HPLC Purification f->g

Caption: Synthesis of a biotinylated this compound probe.

Protocol:

  • Synthesis of Amine-Functionalized this compound:

    • Starting from the azido-Sesbanimide intermediate prepared as in the fluorescent labeling protocol, perform a Staudinger reduction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis to convert the azide to a primary amine.

    • Alternatively, other reduction methods such as catalytic hydrogenation can be employed.

  • Biotin Conjugation:

    • React the amine-functionalized this compound with an activated biotin derivative, such as NHS-biotin, in a suitable buffer (e.g., PBS, pH 7.4) or an organic solvent with a non-nucleophilic base.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification:

    • Purify the biotinylated this compound by reverse-phase HPLC to remove unreacted starting materials and byproducts.

Isotopic Labeling of this compound

Isotopic labeling can be achieved through chemical synthesis or biosynthetic approaches.[3][]

Chemical Synthesis Approach:

  • Incorporate isotopically labeled building blocks during the total synthesis of this compound. For example, using ¹³C- or ¹⁴C-labeled precursors for the construction of the glutarimide (B196013) ring or the polyketide chain can provide site-specific labeling.

Biosynthetic Approach:

  • Culture the this compound-producing microorganism (e.g., Magnetospirillum gryphiswaldense) in a medium supplemented with stable isotope-labeled precursors.[9]

  • For example, feeding the culture with [1-¹³C]-acetate or [1,2-¹³C₂]-acetate will lead to the incorporation of ¹³C into the polyketide backbone of this compound.

  • Similarly, using ¹⁵N-labeled amino acids can introduce ¹⁵N into the glutarimide ring.

  • The labeled this compound can then be isolated and purified from the culture.

Protocol for Biosynthetic Labeling:

  • Prepare a minimal culture medium for the this compound-producing strain.

  • Supplement the medium with the desired isotopically labeled precursor (e.g., 50-100 mg/L of [1-¹³C]-acetate).

  • Inoculate the medium with the microorganism and incubate under optimal growth conditions.

  • After the incubation period, extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the labeled this compound from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by HPLC).

  • Analyze the extent and position of isotope incorporation using mass spectrometry and NMR spectroscopy.

Putative Signaling Pathway of this compound-Induced Apoptosis

While the direct molecular target of this compound is yet to be definitively identified, its cytotoxic effects are known to involve the induction of apoptosis.[7][10] Based on studies of other cytotoxic natural products and compounds from the Sesbania genus, a plausible signaling pathway can be proposed. This compound may induce cellular stress, leading to the activation of intrinsic and/or extrinsic apoptotic pathways.

G cluster_0 Cellular Stress Induction cluster_1 Intrinsic Apoptosis Pathway cluster_2 Extrinsic Apoptosis Pathway a This compound b Unknown Cellular Target(s) a->b c Cellular Stress (e.g., ER Stress, Oxidative Stress) b->c d Bax/Bak Activation c->d i Death Receptor Upregulation (e.g., Fas) c->i e Mitochondrial Outer Membrane Permeabilization d->e f Cytochrome c Release e->f g Apoptosome Formation (Apaf-1, Caspase-9) f->g h Caspase-3 Activation g->h l Apoptosis h->l j DISC Formation (FADD, Pro-caspase-8) i->j k Caspase-8 Activation j->k k->h

Caption: A putative signaling pathway for this compound-induced apoptosis.

Conclusion

The protocols and strategies outlined in these application notes provide a framework for the successful labeling of this compound for in-depth mechanistic studies. The development of fluorescent, biotinylated, and isotopically labeled this compound probes will be instrumental in identifying its cellular targets, elucidating its mechanism of action, and ultimately advancing its potential as a therapeutic agent. Careful consideration of the labeling position and the choice of tag will be crucial to ensure that the biological activity of the parent molecule is retained.

References

Sesbanimide in Oncology: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesbanimide is a naturally occurring cytotoxic compound belonging to the glutarimide-containing polyketide family. Initially isolated from the seeds of Sesbania drummondii, recent research has identified novel analogs, such as this compound R, produced by magnetotactic bacteria.[1][2] Sesbanimides have demonstrated potent cytotoxic activity against a range of human cancer cell lines in vitro, suggesting potential as a novel anti-cancer therapeutic. This document provides a summary of the available preclinical data on this compound and outlines general protocols for its evaluation in cancer research.

Mechanism of Action

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, its potent cytotoxic effects are largely attributed to the presence of a glutarimide (B196013) moiety, a feature common to several natural products with anti-tumor properties.[1] It is hypothesized that this structural component may interfere with fundamental cellular processes. Some related glutarimide-containing polyketides have been shown to inhibit translation elongation, and it is possible that this compound shares this mode of action. Further investigation is required to identify the specific signaling pathways modulated by this compound in cancer cells.

Application in Animal Models of Cancer: Current Data Limitations

Extensive literature searches for in vivo studies of this compound in animal models of cancer did not yield specific experimental data or established protocols. While the potent in vitro cytotoxicity of this compound suggests its potential as an anti-neoplastic agent, there is a notable absence of published research detailing its efficacy, tolerability, and pharmacokinetic/pharmacodynamic profile in animal models.

The information required to construct detailed protocols for in vivo applications—such as tumor growth inhibition data, established dosing regimens (e.g., dose, frequency, and route of administration), and comprehensive toxicity assessments in animal models—is not currently available in the public domain.

Therefore, the following sections provide a summary of the existing in vitro data and general, hypothetical protocols for how one might approach the study of this compound in animal models, based on standard practices in preclinical oncology research.

In Vitro Cytotoxicity Data

This compound R, a novel analog, has demonstrated significant cytotoxic activity against several human cancer cell lines. The 50% inhibitory concentration (IC50) values from these in vitro assays are summarized in the table below.

Cell LineCancer TypeIC50 (nM) [95% CI]
HepG2Liver Carcinoma23 [9 - 65]
HCT-116Colon Carcinoma39 [28 - 54]
KB3.1Endocervical Adenocarcinoma20 [15 - 28]
A549Lung Carcinoma30 [21 - 40]
Data sourced from Awal et al., 2021.[1]

Hypothetical Experimental Protocols for In Vivo Evaluation

The following protocols are provided as a general guide for researchers planning to investigate the anti-tumor activity of this compound in animal models. These are not based on published studies of this compound but rather on established methodologies in preclinical cancer research. It is imperative that these protocols be optimized and validated through pilot studies.

Xenograft Tumor Model Protocol

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • This compound (appropriate formulation for in vivo administration)

  • Immunodeficient mice (e.g., Athymic Nude, SCID)

  • Selected human cancer cell line (e.g., HCT-116, A549)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Appropriate vehicle for this compound formulation

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing:

    • Randomize mice into treatment and control groups.

    • Administer this compound via a determined route (e.g., intraperitoneal, intravenous, oral gavage) and schedule.

    • The control group should receive the vehicle alone.

  • Monitoring:

    • Monitor animal body weight and general health throughout the study.

    • Continue tumor volume measurements.

  • Endpoint:

    • Euthanize mice when tumors in the control group reach a predetermined size limit or if signs of excessive toxicity are observed.

    • Excise, weigh, and process tumors for further analysis (e.g., histology, biomarker analysis).

Acute Toxicity Study Protocol

Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of this compound in rodents.

Materials:

  • This compound

  • Healthy rodents (e.g., mice or rats)

  • Appropriate vehicle for administration

Procedure:

  • Dose Escalation:

    • Administer single, escalating doses of this compound to different cohorts of animals.

  • Observation:

    • Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for a specified period (e.g., 14 days).

    • Record changes in body weight and food/water consumption.

  • Necropsy and Histopathology:

    • At the end of the observation period, perform a gross necropsy.

    • Collect major organs for histopathological examination to identify any treatment-related changes.

Visualizations

Hypothesized Mechanism of Action

While the exact signaling pathways affected by this compound are unknown, a general hypothesis based on its cytotoxic nature can be visualized.

G cluster_cell Cancer Cell This compound This compound CellularTarget Putative Cellular Target (e.g., Ribosome) This compound->CellularTarget ProteinSynthesis Inhibition of Protein Synthesis CellularTarget->ProteinSynthesis CellCycleArrest Cell Cycle Arrest ProteinSynthesis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibition

Caption: Hypothesized mechanism of this compound leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

The general workflow for conducting a xenograft study to evaluate the anti-tumor efficacy of this compound is outlined below.

G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment with This compound or Vehicle randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Study Endpoint data_collection->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: General workflow for a xenograft model efficacy study.

Conclusion

This compound and its analogs exhibit potent in vitro cytotoxicity against a variety of cancer cell lines, marking them as compounds of interest for further oncological drug development. However, a significant gap in the literature exists regarding their in vivo efficacy and safety. The protocols and visualizations provided herein are intended as a foundational guide for researchers to design and execute the necessary preclinical animal studies to explore the therapeutic potential of this compound. Rigorous investigation into its in vivo activity, mechanism of action, and toxicological profile will be critical to advancing this promising natural product towards clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of the Sesbanimide Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of the Sesbanimide core.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of the this compound core, offering potential solutions and alternative approaches.

Question: We are observing poor diastereoselectivity during the formation of the glutarimide (B196013) ring via Michael addition and subsequent cyclization. What are the potential causes and solutions?

Answer: Poor diastereoselectivity in the formation of the glutarimide ring is a common challenge. The reaction of a chiral precursor with the half amide of malonic ester can lead to a mixture of stereoisomeric esters.

Potential Causes:

  • Reaction Conditions: Temperature, solvent, and base can significantly influence the stereochemical outcome.

  • Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the reaction to the desired diastereomer.

  • Equilibration: The newly formed stereocenter may be prone to epimerization under the reaction conditions.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can enhance selectivity.

    • Solvent: Screen a variety of solvents with different polarities.

    • Base: The choice of base is critical. Experiment with both sterically hindered and non-hindered bases.

  • Employ Chiral Auxiliaries: The use of a chiral auxiliary on the malonic ester derivative can improve facial selectivity during the Michael addition.

  • Alternative Cyclization Strategies: Consider a two-step process where the Michael addition is performed first under optimized conditions, followed by purification of the desired diastereomer before cyclization.

A logical workflow for troubleshooting poor diastereoselectivity is outlined below.

G start Poor Diastereoselectivity Observed cond1 Have reaction conditions been optimized? start->cond1 proc1 Systematically vary: - Temperature (lower) - Solvent polarity - Base (steric hindrance) cond1->proc1 No cond2 Is diastereoselectivity still low? cond1->cond2 Yes proc1->cond2 proc2 Consider using a chiral auxiliary on the malonamide (B141969) fragment. cond2->proc2 Yes end Improved Diastereoselectivity cond2->end No cond3 Is the issue unresolved? proc2->cond3 proc3 Separate Michael addition and cyclization into two distinct steps. Purify intermediate. cond3->proc3 Yes cond3->end No proc3->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Question: How can we prevent the epimerization of the stereocenter on the glutarimide ring?

Answer: The stereocenter on the glutamine ring is susceptible to epimerization, a significant challenge in glutarimide chemistry.[1]

Preventative Measures:

  • Avoid Harsh Basic/Acidic Conditions: The glutarimide ring can be unstable under aqueous basic conditions, which can lead to both ring-opening and epimerization.[1] Use mild, non-aqueous bases whenever possible. Similarly, strong acidic conditions should be avoided.

  • Protecting Groups: The acidic proton on the nitrogen atom of the glutarimide can be protected to prevent base-mediated epimerization.[1]

  • Reaction Temperature: Keep reaction temperatures as low as possible to minimize the rate of epimerization.

Question: We are struggling with the stereoselective introduction of the hydroxyl groups at C8 and C9. What methods are effective?

Answer: A key feature in the synthesis of the (+)-Sesbanimide A A/B-ring system is the stereoselective introduction of the C8 and C9 hydroxyl groups.[2] A successful approach involves the diastereoselective catalytic osmylation of an enantiomerically enriched alpha-alkoxy allylsilane.[2]

Experimental Protocol: Diastereoselective Catalytic Osmylation

  • Substrate Preparation: Synthesize the enantiomerically enriched α-alkoxy allylsilane precursor.

  • Reaction Setup: In a suitable flask, dissolve the allylsilane in an appropriate solvent system (e.g., acetone/water).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting diol by column chromatography.

The general workflow for this key step is illustrated below.

G sub α-Alkoxy Allylsilane (Enantiomerically Enriched) reagents cat. OsO₄ NMO (co-oxidant) Acetone/H₂O sub->reagents product syn-Diol (C8 & C9 Hydroxyls) reagents->product Diastereoselective Osmylation

Caption: Workflow for stereoselective dihydroxylation.

Frequently Asked Questions (FAQs)

Question: What are the primary challenges in the stereocontrolled synthesis of the this compound core?

Answer: The synthesis of the this compound core is complicated by several factors:

  • Construction of the Tricyclic System: Assembling the complete A/B/C tricyclic alkaloid structure is a significant undertaking.

  • Multiple Stereocenters: The molecule contains several contiguous stereocenters that must be installed with high fidelity. For instance, the introduction of the C7 stereocenter is crucial for the assembly of the B-ring.[2]

  • Glutarimide Ring Chemistry: The glutarimide moiety itself presents challenges, including:

    • Instability: The ring is prone to opening under aqueous basic conditions.[1]

    • Epimerization: The stereocenter on the glutarimide is susceptible to epimerization.[1]

    • Acidity: The acidic N-H proton can interfere with certain reactions, such as metal-catalyzed cross-couplings.[1]

Question: What are some established strategies for constructing the A/B-ring system of this compound?

Answer: The general strategy involves the preparation of two key synthons: a functionalized glutarimide-sugar moiety (A/B rings) and a fragment for the C ring, followed by their coupling. Key aspects of the A/B-ring synthesis include:

  • Starting Material: Chiral pool starting materials, such as L-xylose, have been used to set the absolute configuration of the sugar moiety.

  • Key Reactions:

    • Diastereoselective Catalytic Osmylation: Used to introduce the C8 and C9 hydroxyl groups stereoselectively.[2]

    • Chelation-Controlled Nucleophilic Addition: A vinyl Grignard reagent addition to a syn α-alkoxy β-(silyloxy) aldehyde can be used to establish the C7 stereocenter.[2]

    • Michael Addition/Cyclization: A base-catalyzed reaction with a malonic ester half amide is used to form the glutarimide ring.

Question: Are there any biosynthetic insights that could inform a synthetic strategy?

Answer: Yes, the biosynthesis of this compound is known to involve a trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster.[3][4][5] Understanding the modular nature of this biosynthetic pathway can provide inspiration for a convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined. The biosynthetic pathway involves a series of PKS and NRPS modules that assemble the carbon skeleton.[3]

Quantitative Data Summary

The following table summarizes yield data from a model study on the synthesis of the A/B ring system of this compound.

StepReactantsProductYieldReference
Wittig ReactionBis-benzylidene acetal (B89532) of L-xylose, Ph₃P=CHCOOCH₃Unsaturated ester85%
Michael Addition & Cyclization (on isomeric mixture)Unsaturated ester, H₂NCOCH₂COOMeMixture of two stereoisomeric esters-
Hydrolysis & Decarboxylation (of isomeric glutarimide mixture)Isomeric mixture of glutarimidesSingle product (glutarimide moiety)45%
Dioxolane Ring OpeningProtected glutarimideDiacetate89%

References

Technical Support Center: Overcoming Low Yields in Sesbanimide Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the total synthesis of Sesbanimide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound total synthesis?

A1: Low yields in this compound synthesis often stem from several key challenges:

  • Glutarimide (B196013) Ring Instability: The glutarimide moiety is susceptible to ring-opening under aqueous basic conditions and the stereocenter at C6 is prone to epimerization.

  • Stereochemical Control: Establishing the correct stereochemistry of the densely functionalized pyrrolidinone ring (A-ring) and the adjoining piperidinone ring (B-ring) is a significant hurdle. Incorrect stereoisomers can be difficult to separate, leading to lower yields of the desired product.

  • Sensitive Intermediates: Several intermediates in the synthetic sequence are sensitive to reaction conditions, purification methods, or prolonged storage.

  • Ring Closure and Cyclization: Formation of the tricyclic core of this compound can be challenging, with competing side reactions often leading to diminished yields.

Q2: My glutarimide ring is decomposing during the reaction workup. What can I do?

A2: The instability of the glutarimide ring, particularly to basic and aqueous conditions, is a known issue.[1] To mitigate this, consider the following:

  • Anhydrous Conditions: Ensure your reaction and workup are performed under strictly anhydrous conditions whenever possible.

  • pH Control: Avoid basic aqueous workups. If an aqueous wash is necessary, use neutral or slightly acidic solutions (e.g., saturated ammonium (B1175870) chloride, dilute HCl).

  • Solvent Choice: The choice of solvent can be critical. For instance, in Suzuki-Miyaura couplings, which typically use a base and aqueous solvents, the glutarimide moiety can be unstable. Anhydrous conditions with a non-aqueous soluble base like sodium fluoride (B91410) have been shown to improve yields.[1]

  • Late-Stage Formation: Some synthetic strategies delay the formation of the glutarimide ring until the final steps of the synthesis to avoid its decomposition in earlier stages.[1]

Q3: I am getting a mixture of diastereomers during the formation of the dihydroxy-pyrrolidinone core. How can I improve the stereoselectivity?

A3: Achieving high diastereoselectivity in the formation of the AB-ring system is crucial for a successful synthesis. Two key transformations are critical for setting the stereocenters:

  • Diastereoselective Dihydroxylation: The introduction of the C8 and C9 hydroxyl groups is often achieved via dihydroxylation of an allylic precursor. The choice of reagent and substrate are critical for stereocontrol.

  • Chelation-Controlled Nucleophilic Addition: The stereocenter at C7 is often established through a nucleophilic addition to an aldehyde. Chelation control can provide high levels of diastereoselectivity.

For detailed protocols and troubleshooting on these specific reactions, please refer to the Troubleshooting Guide below.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Dihydroxylation of the A-Ring Precursor

Background: A common strategy for introducing the C8 and C9 hydroxyl groups in the correct syn configuration is the dihydroxylation of an α-alkoxy allylsilane precursor. Low diastereoselectivity can arise from poor facial selectivity of the oxidizing agent.

Troubleshooting Steps:

  • Optimize the Dihydroxylation Reagent and Conditions: The choice of osmium tetroxide (OsO₄) formulation can significantly impact diastereoselectivity. While catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) is common, it may not always provide the best results with directing groups. The use of stoichiometric OsO₄ with a coordinating ligand like TMEDA can enhance selectivity by favoring delivery of the oxidant from the same face as a directing hydroxyl group.

  • Substrate Modification: The nature of the protecting group on the allylic oxygen can influence the outcome of the dihydroxylation. Bulky protecting groups can enhance facial bias.

Quantitative Data Summary: Diastereoselective Dihydroxylation

PrecursorReagent/ConditionsDiastereomeric Ratio (syn:anti)YieldReference
Enantiomerically enriched α-alkoxy allylsilaneCatalytic OsO₄, NMOModerate to GoodVariablePanek & Cirillo
Allylic AlcoholStoichiometric OsO₄, TMEDAGood to ExcellentVariableGeneral Principle

Detailed Experimental Protocol: Diastereoselective Catalytic Osmylation

This protocol is a general representation based on the work of Panek and Cirillo for the synthesis of the AB-ring system of (+)-Sesbanimide A.

  • To a solution of the enantiomerically enriched α-alkoxy allylsilane in a 4:1 mixture of acetone (B3395972) and water at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

  • Add a catalytic amount of osmium tetroxide (2.5 mol%) as a 4% solution in water.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding solid sodium bisulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the diol.

Logical Workflow for Troubleshooting Low Diastereoselectivity in Dihydroxylation

G start Low Diastereoselectivity in Dihydroxylation check_reagent Analyze Dihydroxylation Reagent and Conditions start->check_reagent check_substrate Evaluate Substrate Structure start->check_substrate change_reagent Switch to Stoichiometric OsO4 with TMEDA check_reagent->change_reagent modify_pg Modify Protecting Group (PG) on Allylic Oxygen check_substrate->modify_pg re_evaluate Re-evaluate Diastereoselectivity change_reagent->re_evaluate modify_pg->re_evaluate G start Nucleophilic Addition to α-Alkoxy Aldehyde chelation Chelation Control (Coordinating Metal, Non-coordinating Solvent) start->chelation Favorable Conditions felkin Felkin-Anh Model (Non-coordinating Metal, Coordinating Solvent) start->felkin Unfavorable Conditions syn_product Syn Diastereomer (Desired) chelation->syn_product anti_product Anti Diastereomer (Undesired) felkin->anti_product G start Start: Acyclic Precursor coupling Amide Bond Formation (e.g., with Glutamic Acid Derivative) start->coupling cyclization Dehydrative Cyclization coupling->cyclization deprotection Removal of Protecting Groups cyclization->deprotection end End: Glutarimide Ring deprotection->end

References

Managing the instability of Sesbanimide under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sesbanimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the inherent instability of this compound under acidic and basic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Understanding this compound Instability

This compound is a potent cytotoxic agent with a complex structure that includes a glutarimide (B196013) ring and an ester linkage. These functional groups are susceptible to hydrolysis under both acidic and basic conditions, leading to the degradation of the molecule and a potential loss of biological activity. It is crucial to handle and prepare this compound solutions with careful consideration of pH to obtain reliable and reproducible results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: Inconsistent or lower-than-expected cytotoxic activity.
  • Possible Cause: Degradation of this compound due to improper solvent pH.

  • Troubleshooting Steps:

    • Solvent pH Verification: Ensure that the solvent used to dissolve this compound is neutral (pH ~7.0). Avoid using acidic or basic buffers or solvents.

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of solutions, especially at room temperature.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Vehicle Control: Always include a vehicle control in your experiments to ensure that the solvent itself is not affecting cell viability.

Problem 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare samples for analysis immediately before injection. If samples need to be stored, keep them at a low temperature (2-8°C) for a short period.

    • Mobile Phase pH: Ensure the pH of the mobile phase is compatible with this compound stability. A neutral or slightly acidic mobile phase is generally recommended.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to acidic, basic, oxidative, and photolytic stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation?

A1: The primary degradation pathway for this compound is hydrolysis of the glutarimide ring and the ester linkage. This is accelerated in both acidic and basic conditions. For instance, in the presence of a base like sodium hydroxide, saponification of the ester bond occurs.

Q2: What are the expected degradation products of this compound?

A2: Under basic conditions, hydrolysis of the ester bond is a primary degradation pathway. While specific degradation products for this compound under a range of pH values are not extensively documented in the literature, analogous compounds with glutarimide rings are known to undergo hydrolysis of this ring system.

Q3: What solvents are recommended for dissolving this compound?

A3: It is recommended to use a high-purity, neutral, and aprotic solvent such as DMSO or ethanol (B145695) for preparing stock solutions. Avoid aqueous solutions with acidic or basic pH.

Q4: How should I store my this compound powder and stock solutions?

A4: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q5: Does the degradation of this compound affect its biological activity?

A5: Yes. The cytotoxic activity of this compound is attributed to its specific chemical structure. Degradation of the molecule, particularly at the glutarimide ring or ester linkage, is expected to alter its interaction with its biological targets and reduce or eliminate its cytotoxic effects.

Quantitative Data on Stability

Stress ConditionDegradation ObservedImpurities FormedKey Observations
Acidic (1N HCl, 80°C)High degradation (20%)[1]Impurity C, Unidentified impurity[1]Acidic conditions induced the highest degradation observed, resulting in significant impurities.[1]

Note: This data is for lenalidomide (B1683929) and should be used as a qualitative reference for the potential instability of this compound under similar conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound Analysis

This protocol provides a general framework for developing a stability-indicating HPLC-UV method to quantify this compound and detect its degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Gradient:

  • A gradient elution is recommended to separate the parent compound from potential degradation products.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Example Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a starting wavelength of 220-260 nm is recommended).

3. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).

4. Forced Degradation Study (for method validation):

  • Acidic Degradation: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Basic Degradation: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC method to ensure the separation of degradation products from the parent peak.

Visualizations

Proposed Degradation Pathway of this compound

G This compound This compound (Intact Molecule) Acid_Condition Acidic Conditions (e.g., HCl) This compound->Acid_Condition H+ catalysis Base_Condition Basic Conditions (e.g., NaOH) This compound->Base_Condition OH- catalysis Hydrolysis_Product_1 Hydrolyzed Glutarimide Ring + Intact Side Chain Acid_Condition->Hydrolysis_Product_1 Hydrolysis Hydrolysis_Product_2 Intact Glutarimide Ring + Saponified Ester Base_Condition->Hydrolysis_Product_2 Saponification Loss_of_Activity Loss of Cytotoxic Activity Hydrolysis_Product_1->Loss_of_Activity Hydrolysis_Product_2->Loss_of_Activity

Caption: Proposed degradation pathways of this compound under acidic and basic conditions.

Experimental Workflow for Stability Testing

G Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Light) Start->Forced_Degradation Sample_Prep Sample Preparation (Dilution) Forced_Degradation->Sample_Prep HPLC_Analysis Stability-Indicating HPLC-UV Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis Report Report Results Data_Analysis->Report

Caption: General workflow for conducting a forced degradation study of this compound.

Signaling Pathway: this compound-Induced Apoptosis

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.

G cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Bcl2 Anti-apoptotic Bcl-2 proteins This compound->Bcl2 inhibits BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP forms pores CytoC Cytochrome c (released) MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Pro-caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates Casp3 Pro-caspase-3 ActiveCasp9->Casp3 cleaves & activates ActiveCasp3 Active Caspase-3 (Executioner Caspase) Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis cleaves cellular substrates

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Optimizing HPLC Parameters for Sesbanimide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the purification of Sesbanimide. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A1: For a compound like this compound, a cytotoxic polyketide with a molecular formula of C₁₅H₂₁NO₇, a reverse-phase HPLC (RP-HPLC) method is a suitable starting point.[1][2] A C18 column is a versatile and common choice for the separation of natural products. An initial scouting gradient using a mobile phase of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is recommended to determine the approximate elution conditions.

Q2: What type of column is most effective for this compound purification?

A2: A C18 column is a robust initial choice. However, for optimizing selectivity, other stationary phases can be explored. A Phenyl-Hexyl column could offer different selectivity due to π-π interactions, or a Cyano (CN) column might be suitable if different polarity is required. The choice will depend on the specific impurity profile of your sample.

Q3: How do I select the optimal mobile phase composition?

A3: Mobile phase selection is critical for good resolution. Start with a simple binary system like water and acetonitrile or water and methanol. The addition of an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial to control the ionization of any acidic or basic functional groups in this compound and its impurities, leading to sharper peaks. The organic solvent concentration should be adjusted to achieve a retention factor (k) between 2 and 10 for the main peak.

Q4: What is the importance of pH in the mobile phase for this compound purification?

A4: While this compound itself does not have strongly ionizable groups, the pH of the mobile phase can significantly impact peak shape and retention time by suppressing the ionization of residual silanols on the silica-based column packing.[3] Maintaining a consistent, slightly acidic pH (e.g., pH 2.5-4.5) with a buffer or acid additive generally leads to more reproducible results and symmetrical peaks.

Q5: At what wavelength should I detect this compound?

A5: To determine the optimal detection wavelength, a UV-Vis spectrum of a purified sample of this compound should be obtained. If this is not available, a photodiode array (PDA) detector can be used during initial HPLC runs to identify the wavelength of maximum absorbance (λmax). For many organic molecules, detection in the range of 210-280 nm is common.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Secondary interactions with column silanols Add or increase the concentration of an acidic modifier (e.g., 0.1% formic acid or TFA) in the mobile phase.[3] Consider using a column with end-capping or a different stationary phase.
Column Overload Reduce the injection volume or the concentration of the sample. Use a column with a larger internal diameter for preparative scale.
Inappropriate mobile phase pH Adjust the pH of the mobile phase to suppress any potential ionization of this compound or co-eluting impurities.
Contaminated guard or analytical column Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or, if necessary, the analytical column.[4]

Problem: Poor Resolution Between this compound and Impurities

Possible Cause Suggested Solution
Mobile phase is too strong or too weak Adjust the gradient slope. A shallower gradient will increase run time but often improves the resolution of closely eluting peaks.
Suboptimal organic solvent Try switching from acetonitrile to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order of compounds.
Incorrect stationary phase Experiment with a different column chemistry (e.g., C8, Phenyl-Hexyl, or Cyano) to exploit different separation mechanisms.
Temperature fluctuations Use a column oven to maintain a stable temperature. Increasing the temperature can sometimes improve efficiency and resolution, but it may also affect selectivity.

Problem: Fluctuating Retention Times

Possible Cause Suggested Solution
Inadequate column equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.
Inconsistent mobile phase preparation Prepare fresh mobile phase for each run and use a precise method for mixing solvents (e.g., by weight instead of volume). Ensure thorough degassing.[5]
Pump issues (leaks, faulty check valves) Check for leaks in the system. Monitor the pressure for fluctuations. If necessary, service the pump, including replacing seals and check valves.[4]
Temperature changes Use a thermostatted column compartment to maintain a consistent temperature throughout the analysis.

Problem: No Peaks or Very Small Peaks

Possible Cause Suggested Solution
Incorrect injection Ensure the autosampler is functioning correctly and that the sample vial contains enough sample. Manually inject a standard to confirm system performance.
Detector issue Check that the detector lamp is on and that the correct wavelength is selected. Verify the detector output with a known standard.
Sample degradation This compound may be unstable under certain conditions. Prepare fresh samples and consider storing them at a lower temperature. If light sensitivity is a concern, use amber vials.
Sample not eluting The mobile phase may be too weak. Run a steep gradient up to 100% organic solvent to elute any strongly retained compounds.

Experimental Protocols

Protocol 1: Initial Method Development for this compound Purification
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40.1-45 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm (or λmax if known).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude extract in a solvent compatible with the initial mobile phase (e.g., 5% Acetonitrile in water). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Stability Indicating HPLC Method (Forced Degradation Study)

This protocol is designed to assess the stability of this compound and separate it from its degradation products.

  • Stress Conditions:

    • Acid Hydrolysis: Treat sample with 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: Treat sample with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

  • HPLC Conditions: Use the optimized conditions from the method development (Protocol 1, adjusted as necessary to resolve degradation products). A photodiode array (PDA) detector is highly recommended to check for peak purity.

Data Presentation

Table 1: Illustrative HPLC Parameters for this compound Purification

Parameter Condition 1 (Initial Screening) Condition 2 (Optimized for Purity) Condition 3 (Fast Analysis)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µmC18, 2.1 x 50 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 30 min20-80% B in 25 min10-90% B in 5 min
Flow Rate 1.0 mL/min0.8 mL/min0.5 mL/min
Temperature 30 °C35 °C40 °C
Detection 220 nm220 nm220 nm

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase adjust_gradient Adjust Gradient Profile (Shallower Slope) check_mobile_phase->adjust_gradient If composition is correct solution Problem Resolved check_mobile_phase->solution If composition is incorrect and now corrected change_solvent Change Organic Solvent (ACN to MeOH or vice versa) adjust_gradient->change_solvent If resolution still poor check_column Evaluate Column (Age, Performance) adjust_gradient->check_column adjust_gradient->solution If resolution improves change_solvent->check_column change_solvent->solution If resolution improves change_column Change Column Chemistry (e.g., C18 to Phenyl) check_column->change_column If column is old or performance is poor optimize_temp Optimize Temperature check_column->optimize_temp If column is ok change_column->optimize_temp change_column->solution If resolution improves optimize_temp->solution

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Forced_Degradation_Workflow start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 105°C) start->thermal photo Photolytic Stress (e.g., UV light) start->photo analysis HPLC Analysis (with PDA Detector) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Evaluate Peak Purity & Degradation Profile analysis->results

Caption: Workflow for conducting a forced degradation study of this compound.

References

Troubleshooting low signal-to-noise in NMR analysis of Sesbanimide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) issues during the Nuclear Magnetic Resonance (NMR) analysis of Sesbanimide.

Troubleshooting Guide: Low Signal-to-Noise in this compound NMR Spectra

Low signal-to-noise in the NMR analysis of this compound can be a significant challenge, potentially hindering accurate structure elucidation and characterization. This guide addresses common causes and provides systematic solutions to enhance spectral quality.

Q1: My ¹H and ¹³C NMR spectra of this compound have very low signal-to-noise. What are the primary causes?

A1: Low signal-to-noise in this compound NMR spectra can stem from several factors, ranging from sample preparation to the inherent chemical properties of the molecule. The most common culprits include:

  • Insufficient Sample Concentration: The signal intensity is directly proportional to the concentration of the analyte in the NMR tube.

  • Suboptimal Acquisition Parameters: The number of scans, relaxation delay, and pulse width significantly impact the final signal-to-noise ratio.

  • Poor Spectrometer Shimming: An inhomogeneous magnetic field leads to broad peaks, which reduces the peak height and, consequently, the S/N ratio.

  • Presence of Tautomers: this compound exists in a solvent-dependent equilibrium between a ring-closed hemiacetal form and a ring-opened γ-hydroxyketone form.[1] This chemical exchange can lead to peak broadening, effectively reducing the signal-to-noise ratio.

  • Improper Sample Preparation: The presence of particulate matter or paramagnetic impurities can degrade spectral quality.

Q2: How can I optimize my sample preparation to improve the signal?

A2: Careful sample preparation is the first and often most critical step for obtaining a high-quality NMR spectrum.

  • Increase Sample Concentration: If sample availability permits, increasing the concentration is the most straightforward way to boost the signal. Aim for a concentration in the range of 5-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

  • Choose the Appropriate Solvent: this compound's tautomeric equilibrium is solvent-dependent.[1] In chloroform-d (B32938) (CDCl₃), the hemiacetal form is predominant.[1] However, in more polar solvents like pyridine-d₅ or DMSO-d₆, the equilibrium shifts, and both forms may be present, potentially leading to broader signals.[1] For initial analysis, high-purity CDCl₃ is a good starting point.

  • Use High-Quality NMR Tubes: Employ clean, high-precision NMR tubes to ensure optimal magnetic field homogeneity.

  • Filter the Sample: To remove any particulate matter, filter your dissolved sample directly into the NMR tube using a pipette with a cotton or glass wool plug.

Q3: What are the key NMR acquisition parameters to adjust for better S/N?

A3: Optimizing the experimental parameters is crucial for maximizing the signal-to-noise ratio. The relationship between these parameters is key to an efficient optimization.

cluster_params Acquisition Parameter Interplay NumScans Number of Scans (NS) TotalTime Total Experiment Time NumScans->TotalTime Increases SignalNoise Signal-to-Noise (S/N) NumScans->SignalNoise Increases S/N (∝ √NS) RelaxDelay Relaxation Delay (D1) RelaxDelay->TotalTime Increases RelaxDelay->SignalNoise Optimizes for full magnetization recovery PulseWidth Pulse Width (P1) PulseWidth->SignalNoise Affects signal intensity per scan AcqTime Acquisition Time (AQ) AcqTime->TotalTime Increases AcqTime->SignalNoise Longer AQ can improve resolution & S/N

Caption: Interdependencies of key NMR acquisition parameters for S/N optimization.

  • Increase the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of about 1.4. This is a very effective method, but it comes at the cost of longer experiment times.

  • Optimize the Relaxation Delay (D1): The relaxation delay is the time the system is allowed to return to thermal equilibrium before the next pulse sequence. For quantitative results and maximum signal intensity, D1 should be at least 5 times the longest T₁ relaxation time of the nuclei of interest. For routine ¹H spectra, a D1 of 1-2 seconds is often sufficient. For ¹³C NMR, especially for quaternary carbons, longer relaxation delays (2-5 seconds or more) may be necessary.

  • Adjust the Pulse Width (P1): A 90° pulse provides the maximum signal for a single scan. However, using a smaller flip angle (e.g., 30° or 45°) allows for a shorter relaxation delay, which can lead to a better S/N in a given amount of time, particularly for nuclei with long T₁ relaxation times.

Q4: I'm still observing broad peaks. How can I address the tautomerism of this compound?

A4: The tautomeric equilibrium of this compound is a key challenge. The exchange between the two forms on the NMR timescale can lead to significant line broadening.

Hemiacetal Ring-Closed Hemiacetal (Predominant in CDCl₃) Hydroxyketone Ring-Opened γ-Hydroxyketone (Favored in more polar solvents) Hemiacetal->Hydroxyketone Solvent-Dependent Equilibrium

Caption: Tautomeric equilibrium of this compound in solution.

  • Solvent Selection: As mentioned, CDCl₃ favors the single hemiacetal form.[1] If you are using other solvents, consider switching to CDCl₃ to simplify the spectrum and potentially sharpen the peaks.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to understand the dynamic process. Lowering the temperature may slow down the exchange rate enough to observe sharp signals for both tautomers. Conversely, increasing the temperature might cause the signals to coalesce into a single, sharp average signal if the exchange becomes fast on the NMR timescale.

Frequently Asked Questions (FAQs)

Q: What is a good starting sample concentration for this compound?

A: For a standard 500 MHz spectrometer, a good starting point is 10-15 mg of this compound in 0.6 mL of deuterated solvent for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 30-50 mg is recommended.

Q: How many scans should I run for a standard this compound sample?

A: For a ¹H NMR spectrum with a concentration of 10-15 mg/mL, 16 to 64 scans should provide a good signal-to-noise ratio. For a ¹³C NMR spectrum of a 30-50 mg/mL sample, several thousand scans (e.g., 1024 to 4096) are typically required to achieve adequate S/N.

Q: What relaxation delay (D1) should I use?

A: For routine ¹H spectra, a D1 of 1-2 seconds is a reasonable starting point. For quantitative ¹H NMR, D1 should be at least 5 times the longest T₁. For ¹³C NMR, a D1 of 2 seconds is a common starting value, but may need to be increased for quaternary carbons.

Q: My baseline is noisy and rolling. What should I do?

A: A noisy or rolling baseline is often a sign of poor shimming. Re-shimming the spectrometer is the first step. If the problem persists, it could be due to an issue with the NMR tube or the sample itself (e.g., presence of solid particles).

Quantitative Data Summary

The following table provides recommended starting parameters for NMR analysis of this compound. These may need to be adjusted based on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Sample Concentration 5-20 mg/mL20-50 mg/mL
Solvent CDCl₃ (high purity)CDCl₃ (high purity)
Number of Scans (NS) 16 - 1281024 - 4096 (or more)
Relaxation Delay (D1) 1 - 2 seconds2 - 5 seconds
Pulse Width (P1) 90° (for single scan) or 30°-45° (for multiple scans with shorter D1)30° - 45°
Acquisition Time (AQ) 2 - 4 seconds1 - 2 seconds

Experimental Protocols

Standard ¹H NMR Data Acquisition for this compound
  • Sample Preparation:

    • Accurately weigh 10-15 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of high-purity CDCl₃ in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp and symmetrical solvent peak.

  • Acquisition Parameters:

    • Set the number of scans (NS) to 64.

    • Set the relaxation delay (D1) to 2 seconds.

    • Use a 90° pulse for excitation.

    • Set the acquisition time (AQ) to be at least 3 seconds to ensure good digital resolution.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Perform baseline correction.

Workflow for Troubleshooting Low S/N

The following diagram outlines a logical workflow to diagnose and resolve low signal-to-noise issues in your this compound NMR analysis.

cluster_sample Sample Preparation Checks cluster_params_opt Parameter Optimization cluster_tautomers Tautomerism Solutions Start Low S/N in this compound NMR CheckSample 1. Review Sample Preparation Start->CheckSample CheckParams 2. Optimize Acquisition Parameters CheckSample->CheckParams Sample OK Concentration Increase Concentration CheckSample->Concentration Concentration Sufficient? Solvent Use High-Purity CDCl₃ CheckSample->Solvent Appropriate Solvent? Filter Filter Sample CheckSample->Filter Sample Filtered? ConsiderTautomers 3. Address Potential Tautomerism CheckParams->ConsiderTautomers Parameters Optimized, S/N Still Low IncreaseNS Increase Number of Scans CheckParams->IncreaseNS Experiment Time Allows? OptimizeD1 Optimize Relaxation Delay CheckParams->OptimizeD1 T₁ Known or Estimated? CheckShims Re-shim Spectrometer CheckParams->CheckShims Solvent Peak Sharp? HighQualitySpectrum High-Quality Spectrum ConsiderTautomers->HighQualitySpectrum Issue Resolved VT_NMR Perform Variable Temperature NMR ConsiderTautomers->VT_NMR Broad Peaks Observed? ChangeSolvent Consider Alternative Solvents (e.g., for VT study) ConsiderTautomers->ChangeSolvent Concentration->CheckParams Solvent->CheckParams Filter->CheckParams IncreaseNS->HighQualitySpectrum OptimizeD1->HighQualitySpectrum CheckShims->HighQualitySpectrum VT_NMR->HighQualitySpectrum ChangeSolvent->VT_NMR

Caption: A step-by-step workflow for troubleshooting low signal-to-noise in this compound NMR analysis.

References

Technical Support Center: Troubleshooting Compound Interference in Sesbanimide MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing compound interference when using the MTT assay to evaluate the cytotoxicity of Sesbanimide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity measured?

This compound is a polyketide natural product that has demonstrated potent cytotoxic (anti-tumor) activity against various cancer cell lines.[1][2][3][4] Its potential as an anti-cancer agent necessitates accurate measurement of its cytotoxic effects, often determined by calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a common method used for this purpose.

Q2: What is the principle of the MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[5] The intensity of the purple color is directly proportional to the number of metabolically active (and therefore, viable) cells.[6]

Q3: My MTT assay with this compound shows unexpected results, such as an apparent increase in cell viability at high concentrations. What could be the cause?

This is a strong indication of compound interference. Such artifacts in MTT assays can arise from several sources:

  • Direct MTT Reduction: The compound itself may have reducing properties that can chemically convert MTT to formazan without the need for cellular enzymes.[7][8][9] This leads to a false-positive signal, making it seem like there are more viable cells than there actually are.[7]

  • Colorimetric Interference: If this compound or its formulation is colored, it can absorb light at the same wavelength used to measure formazan, leading to artificially high absorbance readings.[7]

  • Metabolic Interference: The compound might alter the metabolic activity of the cells without directly killing them.[7] For instance, it could upregulate mitochondrial dehydrogenase activity, leading to increased formazan production and an overestimation of cell viability.[7][10]

Q4: How can I determine if this compound is interfering with my MTT assay?

A series of control experiments are essential to identify potential interference.[9] The most critical controls are:

  • Compound-Only Control (for Colorimetric Interference): In a well containing cell culture medium and your test compound (this compound) but no cells, you can check for any intrinsic absorbance of the compound at the measurement wavelength.

  • Cell-Free MTT Reduction Control (for Direct MTT Reduction): This involves incubating your compound with the MTT reagent in cell-free culture medium.[7] If the solution turns purple, it's a clear sign that your compound is directly reducing MTT.[7]

Q5: What should I do if I confirm that this compound is interfering with the MTT assay?

If interference is confirmed, you have a few options:

  • Data Correction: For minor colorimetric interference, you can subtract the absorbance reading from the "compound-only" control from your experimental wells. However, this does not account for direct MTT reduction.

  • Assay Modification: While less common, you could try to modify the MTT protocol, for instance, by reducing the incubation time with MTT to minimize the non-enzymatic reduction. However, this may also reduce the sensitivity of the assay.

  • Switch to an Alternative Assay: This is the most recommended course of action. Several alternative cell viability assays are less prone to the types of interference seen with the MTT assay.[11][12]

Q6: What are some reliable alternatives to the MTT assay?

Several alternative assays can provide more reliable results in the presence of interfering compounds:

  • Water-Soluble Tetrazolium Salt Assays (MTS, XTT, WSTs): These assays are similar to the MTT assay but the formazan product is water-soluble, eliminating the need for a solubilization step and reducing the number of handling steps.[11] However, they can still be susceptible to interference from reducing compounds.[11]

  • Resazurin (B115843) (AlamarBlue) Assay: This is a fluorescent or colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells.[11][13] It is generally considered more sensitive than tetrazolium assays.[11][13]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[12][13] These assays are generally very sensitive and less prone to interference from colored or reducing compounds.[12][13]

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background absorbance in cell-free wells Contamination of reagents or culture medium.Use fresh, sterile reagents and medium. Consider using a serum-free medium during the MTT incubation step.
Inconsistent results between replicate wells Uneven cell seeding, pipetting errors, or the "edge effect" in 96-well plates.[14]Ensure a homogenous cell suspension before seeding. Practice consistent pipetting techniques. To avoid the edge effect, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.[14]
Low signal-to-noise ratio Insufficient cell number or low metabolic activity.Optimize cell seeding density and incubation times.
Formazan crystals are not fully dissolved Inadequate mixing or inappropriate solubilization agent.Ensure thorough mixing after adding the solubilization solution. An overnight incubation with an SDS-HCl solution may improve solubilization.[15]
Cell morphology changes, but MTT results show high viability Compound-induced metabolic upregulation or direct MTT reduction.Perform control experiments for interference. Switch to an alternative assay like an ATP-based assay or a direct cell counting method (e.g., Trypan Blue).

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound R against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)95% Confidence Interval (nM)Reference
HepG2Liver Carcinoma239 - 65[1]
KB3.1Endocervical Adenocarcinoma2015 - 28[1]
HCT-116Colon Carcinoma3928 - 54[1]
A549Lung Carcinoma3021 - 40[1][16]

Experimental Protocols

Standard MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[17]

  • Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17][18]

  • Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol for Cell-Free MTT Reduction Assay

  • Plate Setup: In a 96-well plate, add cell culture medium and the same concentrations of this compound used in your cytotoxicity experiment to empty wells (no cells).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 2-4 hours at 37°C).

  • Solubilization and Reading: Add the solubilization solution, mix, and read the absorbance at 570 nm.

  • Analysis: A significant increase in absorbance in the presence of this compound indicates direct reduction of MTT by the compound.

Visualizations

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate Cell Viability read_absorbance->analyze_data

Caption: A flowchart illustrating the key steps of a standard MTT assay protocol.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Interference start Unexpected MTT Results check_interference Perform Control Experiments start->check_interference compound_only Compound-Only Control (No Cells, No MTT) check_interference->compound_only Check for Colorimetric Interference cell_free_mtt Cell-Free MTT Reduction Control (Compound + MTT, No Cells) check_interference->cell_free_mtt Check for Direct MTT Reduction interference_present Interference Confirmed compound_only->interference_present Color Change no_interference No Interference Detected compound_only->no_interference No Color Change cell_free_mtt->interference_present Purple Color Develops cell_free_mtt->no_interference No Purple Color switch_assay Switch to Alternative Assay (e.g., ATP-based, Resazurin) interference_present->switch_assay troubleshoot_protocol Troubleshoot MTT Protocol (e.g., cell seeding, reagents) no_interference->troubleshoot_protocol

Caption: A decision-making workflow for troubleshooting suspected compound interference in MTT assays.

MTT_Reduction_Pathway MTT Reduction Pathways cluster_cellular Cellular (Correct Pathway) cluster_interference Interference (Artifact) mtt_yellow_cellular MTT (Yellow) mitochondria Mitochondrial Dehydrogenases (Viable Cells) mtt_yellow_cellular->mitochondria formazan_purple_cellular Formazan (Purple) mitochondria->formazan_purple_cellular mtt_yellow_interference MTT (Yellow) This compound This compound (Reducing Properties) mtt_yellow_interference->this compound formazan_purple_interference Formazan (Purple) This compound->formazan_purple_interference

Caption: Diagram illustrating the correct cellular reduction of MTT versus direct reduction by an interfering compound.

References

Technical Support Center: Strategies to Improve the Solubility of Sesbanimide for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Sesbanimide for in-vitro assays.

Troubleshooting Guide

Researchers may encounter several common issues when preparing this compound solutions for in-vitro experiments. This guide provides a structured approach to identifying and resolving these challenges.

Problem: Precipitate formation upon addition of this compound stock solution to aqueous assay media.

  • Possible Cause 1: Low aqueous solubility of this compound.

    • Solution: this compound, a nitrogen-containing heterocyclic compound, may have limited solubility in neutral aqueous solutions. Consider the following strategies:

      • pH Adjustment: As an alkaloid, this compound's solubility is likely pH-dependent. Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 5.0-6.5).[1]

      • Co-solvents: Prepare the final dilution in an assay medium containing a small percentage of an organic co-solvent.

      • Sonication: Gentle sonication can aid in the dissolution of fine particles.

  • Possible Cause 2: "Crashing out" of the compound from a concentrated organic stock.

    • Solution: This occurs when a high concentration of a compound in a solvent like DMSO is rapidly diluted into an aqueous medium where it is less soluble.

      • Serial Dilutions: Perform serial dilutions from the stock solution into the assay medium to avoid a sudden and large change in solvent polarity.

      • Lower Stock Concentration: If possible, start with a lower concentration of the this compound stock solution.

Problem: Inconsistent or non-reproducible results in bioassays.

  • Possible Cause 1: Incomplete dissolution of this compound.

    • Solution: Ensure the compound is fully dissolved in the stock solution before preparing dilutions.

      • Visual Inspection: Visually inspect the stock solution for any particulate matter.

      • Gentle Warming: Gentle warming of the stock solution (e.g., to 37°C) may aid dissolution, but be cautious of potential compound degradation.

  • Possible Cause 2: Time-dependent precipitation in the assay plate.

    • Solution: The compound may be kinetically soluble but thermodynamically unstable in the assay medium, leading to precipitation over the course of the experiment.

      • Solubility in Final Assay Medium: Before conducting the full experiment, test the solubility and stability of this compound at the final desired concentration in the complete assay medium over the intended incubation time.

      • Use of Solubilizing Agents: Consider the inclusion of non-ionic surfactants or cyclodextrins in the assay medium to maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a this compound stock solution?

A1: Based on the chemical structure of this compound, which contains a glutarimide (B196013) ring, and general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. While glutarimide itself is soluble in water, ethanol, and acetone, complex molecules containing this moiety often exhibit poor solubility in many organic solvents. DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules.

Q2: How can I leverage the alkaloid nature of this compound to improve its solubility?

A2: Alkaloids are typically basic compounds that form salts in acidic conditions. These salts are often more water-soluble than the free base form.[2] Therefore, preparing your final dilutions in a slightly acidic aqueous buffer (e.g., pH 5.0 to 6.5) may significantly enhance the solubility of this compound. It is crucial to ensure that the chosen pH is compatible with your in-vitro assay system and does not affect cell viability or the biological target of interest.

Q3: Are there any general concentration limits I should be aware of for co-solvents like DMSO in cell-based assays?

A3: Yes, high concentrations of organic solvents can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q4: I have observed that a water-soluble fraction of Sesbania seeds contains this compound. Does this mean I can dissolve it directly in water?

A4: The fact that this compound has been isolated from a water-soluble fraction is a strong indication of some degree of aqueous solubility.[3] However, the concentration at which it is soluble in pure water might be low. For in-vitro assays that often require higher concentrations, you may still need to employ the strategies outlined in this guide, such as using DMSO for a concentrated stock and then diluting it carefully into your aqueous assay medium, potentially with pH adjustment.

Quantitative Data Summary

Solvent/SystemSolubility ProfileRecommended Starting Concentration for StockNotes
DMSO Likely soluble10-50 mMA common initial solvent for poorly soluble compounds. Final concentration in assay should be kept low.
Ethanol Potentially soluble1-10 mMGlutarimide is soluble in ethanol. May be a suitable alternative to DMSO.
Water (neutral pH) Likely poorly soluble< 1 mMWhile isolated from a water-soluble fraction, high concentrations may not be achievable.
Aqueous Buffer (acidic pH) Potentially improved solubilityTest in the µM to low mM rangeThe alkaloid nature suggests increased solubility at lower pH.
DMSO/Water Mixtures Solubility is dependent on the ratioVariesCan be a good strategy for achieving intermediate concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

This protocol describes a general method for preparing a this compound stock solution in DMSO and subsequent dilutions for use in in-vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Assay medium (e.g., cell culture medium, buffer)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a small amount of this compound powder (e.g., 3.27 mg for a 1 mL of 10 mM solution, based on a molecular weight of 327.33 g/mol ).

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration.

    • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently sonicate the tube for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Dilutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution into the final assay medium to achieve the desired experimental concentrations. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you could first dilute 1:10 in assay medium to get a 1 mM intermediate solution, and then dilute this 1:100 to get the final 10 µM concentration.

    • Mix each dilution thoroughly by gentle pipetting or vortexing.

    • Use the working dilutions immediately.

Protocol 2: Small-Scale Solubility Assessment

This protocol allows for a quick assessment of this compound's apparent solubility in different solvent systems.

Materials:

  • This compound powder

  • A panel of solvents (e.g., DMSO, ethanol, water, PBS at pH 7.4, acetate (B1210297) buffer at pH 5.5)

  • Small, clear glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a small, known amount of this compound (e.g., 1 mg) to each vial.

  • Add a small volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has dissolved, it is soluble at ≥10 mg/mL. You can add more compound to determine the saturation point.

  • If the compound has not fully dissolved, add another aliquot of the solvent (e.g., another 100 µL) and repeat the vortexing. Continue this process until the compound dissolves or a large volume of solvent has been added.

  • If undissolved material remains, centrifuge the vial at high speed for 5-10 minutes to pellet the solid. The supernatant can be analyzed (e.g., by UV-Vis spectrophotometry or HPLC) to quantify the amount of dissolved compound.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Prepare this compound Solution precipitate Precipitate Observed? start->precipitate low_aqueous_sol Low Aqueous Solubility precipitate->low_aqueous_sol Yes crashing_out Crashing Out from Stock precipitate->crashing_out Yes, upon dilution success Solution is Clear precipitate->success No ph_adjust Adjust pH (Acidic) low_aqueous_sol->ph_adjust co_solvent Use Co-solvents low_aqueous_sol->co_solvent serial_dilution Perform Serial Dilutions crashing_out->serial_dilution lower_stock Lower Stock Concentration crashing_out->lower_stock ph_adjust->success co_solvent->success serial_dilution->success lower_stock->success

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

References

Technical Support Center: Enhancing Sesbanimide Production in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the production of Sesbanimide in bacterial cultures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments in a question-and-answer format.

Q1: We are observing low or no production of this compound in our Magnetospirillum gryphiswaldense culture. What are the potential causes and how can we troubleshoot this?

A1: Low or no this compound production in M. gryphiswaldense can stem from several factors, ranging from suboptimal culture conditions to issues with the bacterial strain itself.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Aeration: M. gryphiswaldense requires microaerobic conditions for this compound production. High dissolved oxygen levels can inhibit the expression of the biosynthetic gene cluster.

    • Troubleshooting:

      • Ensure your fermentor is equipped with a reliable dissolved oxygen (DO) probe and control system.

      • Maintain a low DO concentration, ideally below a pO2 of 20 mbar, with optimal conditions for related processes reported at 0.25 mbar.[1]

      • For shake flask cultures, optimize the flask volume to medium ratio and shaking speed to achieve microaerobic conditions.

  • Inappropriate Culture Medium: The composition of the culture medium is critical for secondary metabolite production.

    • Troubleshooting:

      • Review your medium composition. A standard medium for M. gryphiswaldense is provided in Table 1.

      • Ensure all components are of the correct concentration and quality.

  • Genetic Integrity of the Strain: The strain may have lost the this compound biosynthetic gene cluster (sbn) or have mutations that inactivate it.

    • Troubleshooting:

      • Perform PCR to confirm the presence of the sbn gene cluster.

      • If possible, sequence the gene cluster to check for mutations.

      • Obtain a fresh culture from a reliable source if genetic integrity is questionable.

  • Suboptimal Growth Phase for Harvest: this compound is a secondary metabolite, and its production is typically highest during the stationary phase of growth.

    • Troubleshooting:

      • Monitor the growth curve of your culture (e.g., by measuring optical density at 565 nm).

      • Harvest the culture at different time points in the stationary phase to determine the optimal harvest time.

Q2: Our attempts to express the this compound gene cluster in a heterologous host are failing. What are the common challenges?

A2: Heterologous expression of large gene clusters like the one for this compound biosynthesis can be challenging.

Possible Causes and Troubleshooting Steps:

  • Codon Usage: The codon usage of the sbn gene cluster from the native producer may not be optimal for your chosen heterologous host (e.g., E. coli).

    • Troubleshooting:

      • Analyze the codon usage of the sbn gene cluster and compare it to that of your host.

      • Consider codon optimization of the genes for your expression host.

  • Precursor Unavailability: The heterologous host may not produce the necessary precursor molecules for this compound biosynthesis in sufficient quantities.

    • Troubleshooting:

      • Analyze the metabolic pathways of your host to ensure it can supply the required precursors (e.g., malonyl-CoA, methylmalonyl-CoA, and arginine for this compound R).

      • Consider co-expressing genes for precursor biosynthesis or feeding precursors to the culture medium.

  • Post-Translational Modification: The acyl carrier protein (ACP) domains of the polyketide synthase require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active.

    • Troubleshooting:

      • Ensure your heterologous host has a compatible and active PPTase.

      • Consider co-expressing a broad-specificity PPTase.

  • Incorrect Protein Folding: The large PKS enzymes may not fold correctly in the heterologous host, leading to inactive proteins or inclusion bodies.

    • Troubleshooting:

      • Optimize expression conditions such as temperature (lower temperatures often improve folding) and induction strength.

      • Co-express chaperones to assist in protein folding.

Q3: We have successfully increased this compound production through genetic engineering, but the yield is still not at the desired level. How can we further optimize the fermentation process?

A3: Once genetic modifications have been made, optimizing the fermentation process is crucial for maximizing yield.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Nutrient Concentrations: The concentrations of carbon, nitrogen, and other nutrients can be limiting.

    • Troubleshooting:

      • Perform media optimization studies by systematically varying the concentrations of key components like the carbon source (e.g., lactate (B86563) for M. gryphiswaldense) and nitrogen source (e.g., ammonium (B1175870) chloride).

      • Consider using response surface methodology (RSM) to efficiently explore the effects of multiple factors and their interactions.

  • Feedback Inhibition: High concentrations of this compound may inhibit its own biosynthesis.

    • Troubleshooting:

      • Consider implementing an in-situ product removal strategy, such as using adsorbent resins in the culture medium, to keep the concentration of free this compound low.

  • Inefficient Fed-Batch Strategy: In a fed-batch culture, an inappropriate feeding strategy can lead to nutrient limitation or the accumulation of inhibitory byproducts.

    • Troubleshooting:

      • Develop a feeding strategy that maintains optimal concentrations of key nutrients. A pH-stat fed-batch strategy has been shown to be effective for high-density cultivation of M. gryphiswaldense.[2]

      • Monitor the concentrations of key metabolites and adjust the feed rate accordingly.

Frequently Asked Questions (FAQs)

Q1: Which bacterial strains are known to produce this compound?

A1: this compound and its analogs have been isolated from several Alphaproteobacteria, including:

  • Magnetospirillum gryphiswaldense , a magnetotactic bacterium that produces this compound R.[3][4][5]

  • Marine Agrobacterium strains PH-103 and PH-A034C, which produce this compound A and C, respectively.

  • Stappia indica PHM037 and Labrenzia aggregata PHM038, which produce this compound A and C, as well as the new analogs D, E, and F.[1]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is a polyketide synthesized by a large trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster, designated as the sbn cluster.[1][3] The proposed biosynthetic pathway for this compound R in M. gryphiswaldense involves a modular assembly line of PKS and non-ribosomal peptide synthetase (NRPS) enzymes.[4]

Q3: How can this compound production be enhanced through genetic engineering?

A3: A proven strategy for enhancing this compound production in M. gryphiswaldense is to replace the native promoter of the sbn gene cluster with a stronger, constitutive promoter. A study demonstrated a 7-fold increase in this compound R production by replacing the native promoter with the PmamDC45 promoter.[6]

Q4: What are the key parameters to control during the fermentation of M. gryphiswaldense for this compound production?

A4: The key parameters to control are:

  • Dissolved Oxygen: Maintain microaerobic conditions (pO2 < 20 mbar).[1]

  • pH: Control the pH of the medium, typically around 6.8-7.0.

  • Temperature: Maintain the optimal growth temperature for the strain, which is around 30°C for M. gryphiswaldense.[7]

  • Nutrient Concentrations: Ensure an adequate supply of carbon, nitrogen, and iron.

Q5: How can this compound be extracted and quantified from a bacterial culture?

A5: A general procedure for the extraction and quantification of this compound is as follows:

  • Harvesting: Separate the bacterial cells from the culture medium by centrifugation.

  • Extraction: Extract the cell pellet and/or the supernatant with an organic solvent such as ethyl acetate (B1210297) or methanol. The choice of solvent may depend on the specific this compound analog and its polarity.

  • Purification: The crude extract can be further purified using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of this compound using a calibrated HPLC with a suitable detector (e.g., UV or mass spectrometry) or by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

Table 1: Recommended Basal Medium for Magnetospirillum gryphiswaldense MSR-1

ComponentConcentration (per Liter)
Sodium DL-lactate solution2.6 g
NH4Cl0.4 g
Yeast extract0.1 g
MgSO4·7H2O0.1 g
K2HPO40.5 g
Ferric quinate165 µmol
Mineral elixir0.5 mL

Source: Adapted from a study on M. gryphiswaldense fermentation.[7]

Table 2: Comparison of this compound R Production in M. gryphiswaldense

StrainProduction MethodRelative Yield
Wild-typeStandard shake flask culture1x
PmamDC45-trans-at-pks mutantShake flask culture with promoter replacement7x
PmamDC45-trans-at-pks mutant10-liter fermentor with enhanced aeration>7x (sufficient for isolation)

Source: Based on data from a study on enhancing this compound R production.[6]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of M. gryphiswaldense for Enhanced this compound Production

This protocol is based on established methods for high-density cultivation of M. gryphiswaldense.

  • Seed Culture Preparation: a. Inoculate a 500 mL flask containing 200 mL of the basal medium (Table 1) with a frozen glycerol (B35011) stock of M. gryphiswaldense. b. Incubate at 30°C with shaking at 225 rpm for approximately 10 hours, or until the optical density at 565 nm (OD565) reaches >1.0. c. Use this seed culture to inoculate the fermentor.

  • Fermentor Setup: a. Prepare the fermentor with the basal medium. b. Sterilize the fermentor and medium. c. Calibrate the pH and dissolved oxygen (DO) probes.

  • Fermentation: a. Inoculate the fermentor with the seed culture to an initial OD565 of approximately 0.1. b. Maintain the temperature at 30°C and the pH at 7.0. c. Initially, sparge with air and maintain agitation to allow for initial biomass accumulation. d. Once the DO level drops to near zero due to cell growth, switch to a microaerobic condition by controlling the airflow and/or mixing sterile air with an inert gas like nitrogen to maintain a pO2 below 20 mbar. e. Implement a fed-batch strategy, such as a pH-stat feed, where a concentrated nutrient solution is added to maintain the pH and provide additional nutrients as they are consumed. The feed can contain concentrated lactate and ammonium chloride.

  • Harvesting and Extraction: a. Harvest the culture in the late stationary phase. b. Separate the cells from the medium by centrifugation. c. Proceed with the extraction protocol to isolate this compound.

Protocol 2: Promoter Replacement for Enhanced this compound Production in M. gryphiswaldense

This protocol outlines the general steps for replacing the native promoter of the sbn gene cluster with the PmamDC45 promoter.

  • Plasmid Construction: a. Amplify the upstream and downstream regions of the native promoter of the sbn gene cluster by PCR. b. Amplify the PmamDC45 promoter sequence. c. Assemble the upstream region, the PmamDC45 promoter, and the downstream region into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

  • Bacterial Conjugation: a. Transform the constructed plasmid into a suitable E. coli donor strain (e.g., S17-1). b. Grow the E. coli donor strain and the recipient M. gryphiswaldense strain to the exponential phase. c. Mix the donor and recipient strains on a filter placed on a nutrient agar (B569324) plate and incubate to allow for conjugation.

  • Selection of Mutants: a. Resuspend the cells from the filter and plate them on a selective medium that contains an antibiotic to which M. gryphiswaldense is resistant and the antibiotic for which the resistance gene is on the suicide vector. This selects for single-crossover homologous recombinants. b. To select for double-crossover mutants (where the native promoter is replaced by the PmamDC45 promoter), plate the single-crossover colonies on a medium containing a counter-selectable marker (e.g., sucrose (B13894) for a sacB-containing vector).

  • Verification of Mutants: a. Verify the correct promoter replacement in the selected colonies by PCR using primers that flank the integration site. b. Confirm the sequence of the PCR product to ensure the correct insertion of the PmamDC45 promoter.

Visualizations

Sesbanimide_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks_nrps PKS/NRPS Assembly Line cluster_modification Post-PKS Modification cluster_product Final Product Malonyl_CoA Malonyl-CoA PKS_Modules Polyketide Synthase Modules Malonyl_CoA->PKS_Modules Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_Modules Arginine Arginine NRPS_Module Non-Ribosomal Peptide Synthetase Module Arginine->NRPS_Module sbn_cluster sbn Gene Cluster (trans-AT PKS) sbn_cluster->PKS_Modules sbn_cluster->NRPS_Module PKS_Modules->NRPS_Module Polyketide chain Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenase, Methyltransferase) NRPS_Module->Tailoring_Enzymes Intermediate Sesbanimide_R This compound R Tailoring_Enzymes->Sesbanimide_R

Caption: Proposed biosynthetic pathway for this compound R.

Promoter_Replacement_Workflow cluster_construction Plasmid Construction cluster_conjugation Genetic Transfer cluster_selection Mutant Selection cluster_verification Verification & Production PCR_Fragments Amplify Upstream/Downstream Homology Arms & PmamDC45 Suicide_Vector Ligate into Suicide Vector PCR_Fragments->Suicide_Vector E_coli_donor Transform into E. coli Donor Strain Suicide_Vector->E_coli_donor Conjugation Conjugate with M. gryphiswaldense E_coli_donor->Conjugation Single_Crossover Select for Single- Crossover Events Conjugation->Single_Crossover Double_Crossover Counter-select for Double-Crossover Events Single_Crossover->Double_Crossover PCR_Verification Verify Mutant by PCR & Sequencing Double_Crossover->PCR_Verification Fermentation Culture Mutant for Enhanced Production PCR_Verification->Fermentation

Caption: Workflow for enhancing this compound production via promoter replacement.

References

Dealing with batch-to-batch variability in Sesbanimide isolation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Sesbanimide. Our goal is to help you navigate the challenges of batch-to-batch variability and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation challenging?

This compound is a potent cytotoxic alkaloid first isolated from the seeds of Sesbania drummondii.[1][2] Its complex structure and significant anti-tumor activity make it a compound of interest for drug development. The primary challenge in its isolation is the significant batch-to-batch variability in yield and purity. This variability stems from several factors, including the genetic and environmental diversity of the plant source, as well as inconsistencies in extraction and purification processes.

Q2: What are the main factors contributing to batch-to-batch variability in this compound isolation?

The primary sources of variability can be categorized as follows:

  • Raw Material Variability:

    • Plant Species and Genotype: Different Sesbania species, and even different genetic variants within the same species, can have varying levels of this compound.

    • Geographical Location and Growing Conditions: Soil composition, climate, and altitude can significantly influence the production of secondary metabolites like this compound.

    • Harvesting Time: The concentration of this compound in the seeds may vary depending on the maturity of the plant at the time of harvest.[3]

    • Post-Harvest Handling and Storage: Improper drying and storage of seeds can lead to degradation of the target compound.[4]

  • Extraction Process Variability:

    • Choice of Solvent: The polarity of the extraction solvent is critical. Different solvents will extract different profiles of compounds.

    • Extraction Method: The efficiency of extraction can vary between methods like maceration, Soxhlet extraction, and ultrasound-assisted extraction.

    • Extraction Parameters: Temperature, extraction time, and the ratio of solvent to raw material must be tightly controlled.

  • Purification Process Variability:

    • Chromatographic Conditions: Variations in the stationary phase, mobile phase composition, and gradient can affect the separation of this compound from other closely related compounds.

    • Fraction Collection: Inconsistent fraction collection can lead to loss of product or contamination with impurities.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Poor Quality of Raw Material 1. Source Authentication: Ensure the correct identification of the Sesbania species. Work with reputable suppliers who can provide information on the geographical origin and harvesting conditions. 2. Seed Quality: Use mature, properly dried, and stored seeds. Visually inspect for any signs of fungal growth or damage.
Inefficient Extraction 1. Solvent Optimization: Experiment with a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol (B129727), water) to find the optimal solvent for this compound extraction. 2. Particle Size: Grind the seeds to a fine, uniform powder to maximize the surface area for extraction. 3. Method Selection: Consider using more advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Degradation of this compound 1. Temperature Control: Avoid high temperatures during extraction and solvent evaporation, as this compound may be thermolabile. 2. Light and Air Exposure: Protect the extracts from prolonged exposure to light and air to prevent degradation.
Losses During Purification 1. Column Chromatography Optimization: Carefully select the stationary phase (e.g., silica (B1680970) gel, C18) and optimize the mobile phase gradient to achieve good separation. 2. Fraction Analysis: Analyze all fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid discarding fractions containing this compound.
Low Purity of this compound
Potential Cause Troubleshooting Steps
Co-extraction of Impurities 1. Selective Extraction: Use a multi-step extraction process, starting with a non-polar solvent to remove lipids and other non-polar impurities before extracting with a more polar solvent. 2. Liquid-Liquid Partitioning: Perform liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.
Poor Chromatographic Resolution 1. Column Selection: Test different types of chromatography columns (e.g., normal-phase, reverse-phase) and stationary phases with different selectivities. 2. Mobile Phase Optimization: Fine-tune the mobile phase composition and gradient slope to improve the separation of this compound from closely eluting impurities. 3. Preparative HPLC: For final purification, use preparative HPLC with an optimized method to achieve high purity.[5][6][7][8]
Presence of Isomers or Related Alkaloids 1. High-Resolution Chromatography: Employ high-resolution analytical HPLC to detect the presence of isomers. 2. Spectroscopic Analysis: Use Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the isolated compound.

Data Presentation

Table 1: Phytochemical Composition of Various Sesbania Species (Leaves)

PhytochemicalSesbania grandiflora (Aqueous Extract)Sesbania grandiflora (Ethanolic Extract)
Total Phenolics (GAE/g) -63.2 ± 2.5
Total Flavonoids (Quercetin/g) -73.8 ± 2.4
Total Tannins (TAE/g) 79.25-
Total Saponins (QS mg/g) -532.5 ± 3.5
Data compiled from a study on S. grandiflora leaf extracts.[9]

Table 2: Presence of Phytochemicals in Sesbania grandiflora Seeds in Different Solvents

PhytochemicalPetroleum EtherEthyl AcetateEthanolMethanolWater
Alkaloids -++-+
Flavonoids -++++
Phenols -++-+
Saponins -++++
Tannins -++++
Terpenoids -+++-
Steroids -++-+
Proteins -+-+-
(+) Present, (-) Absent. Data from a study on phytochemical analysis of S. grandiflora seeds.[10]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound from Sesbania Seeds
  • Seed Preparation:

    • Thoroughly wash and air-dry mature Sesbania seeds.

    • Grind the seeds into a fine powder using a mechanical grinder.

  • Defatting:

    • Macerate the seed powder with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract (this removes non-polar lipids).

    • Repeat the process twice to ensure complete defatting.

    • Air-dry the defatted seed powder.

  • Extraction of Alkaloids:

    • Extract the defatted powder with methanol (1:10 w/v) for 48 hours at room temperature with continuous stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude methanolic extract in 5% hydrochloric acid.

    • Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloid fraction containing this compound.

    • Concentrate the organic layer to dryness to yield the crude this compound extract.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using a chloroform:methanol mixture as the slurry solvent.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol.

    • Collect fractions and monitor them by TLC using a suitable solvent system (e.g., chloroform:methanol 9:1) and a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the enriched fractions using a preparative HPLC system.[11]

    • Column: A C18 reverse-phase column is a common choice.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically used.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

    • Inject the sample and collect the peak corresponding to this compound.

    • Concentrate the collected fraction to obtain pure this compound.

  • Purity Assessment:

    • Assess the purity of the final compound using analytical HPLC.

    • Confirm the identity and structure of the isolated this compound using NMR and MS analysis.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis start Sesbania Seeds grinding Grinding start->grinding defatting Defatting with Hexane grinding->defatting extraction Methanol Extraction defatting->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound purity_assessment Purity Assessment (HPLC) pure_this compound->purity_assessment structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation

Caption: Workflow for the isolation and purification of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Executioner Caspase-3 activation caspase8->caspase3 This compound This compound mito_damage Mitochondrial Damage (Reduced Membrane Potential) This compound->mito_damage cytochrome_c Cytochrome c release mito_damage->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptotic signaling pathway induced by this compound.

References

Technical Support Center: Refinement of Protocols for Consistent Sesbanimide Cytotoxicity Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable cytotoxicity data for Sesbanimide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of cytotoxic action?

This compound is a potent cytotoxic compound belonging to the glutarimide-containing polyketide family.[1][2] Its primary mechanism of action is the induction of apoptosis (programmed cell death).[3][4] Evidence suggests that this compound triggers the intrinsic apoptotic pathway by disrupting mitochondrial function.[3][4] This disruption leads to a cascade of events including the loss of mitochondrial membrane potential, activation of caspases, and ultimately, cell death.

Q2: Which type of cytotoxicity assay is most suitable for this compound?

Several assays can be used to measure this compound's cytotoxicity, each with its own advantages and disadvantages. Common choices include:

  • Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases. They are widely used, relatively inexpensive, and suitable for high-throughput screening.

  • ATP-Based Assays: These luminescent assays quantify the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells. They are generally more sensitive than tetrazolium-based assays.

  • Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of late apoptosis or necrosis.

  • Apoptosis Assays: Specific assays can be used to detect markers of apoptosis, such as caspase activation or changes in mitochondrial membrane potential.

For initial screening and determination of IC50 values, metabolic assays like the MTT assay are a common and appropriate choice. However, to confirm that cytotoxicity is due to apoptosis and to further investigate the mechanism, it is recommended to use orthogonal assays, such as a caspase activity assay or a mitochondrial membrane potential assay.

Q3: What are some typical IC50 values for this compound in different cancer cell lines?

The 50% inhibitory concentration (IC50) of this compound can vary depending on the specific cell line, assay conditions, and the specific analogue of this compound used. For example, this compound R has shown potent cytotoxic activity in the nanomolar range against several human carcinoma cell lines.[5]

Quantitative Data Summary

CompoundCell LineAssay TypeIC50 Value95% Confidence IntervalReference
This compound RHepG2 (Liver Carcinoma)Not Specified23 nM9 - 65 nM[5]
This compound RHCT-116 (Colon Carcinoma)Not Specified39 nM28 - 54 nM[5]
This compound RKB3.1 (Endocervical Adenocarcinoma)Not Specified20 nM15 - 28 nM[5]
This compound RA549 (Lung Carcinoma)Not Specified30 nM21 - 40 nM[5]
This compound AL1210 (Murine Leukemia)Not Specified0.8 ng/mLNot Specified[6][7]

Note: IC50 values can be influenced by various experimental factors. The data presented here is for comparative purposes. Researchers should establish their own IC50 values under their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that can lead to inconsistent this compound cytotoxicity data.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells - Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. - Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or this compound solution. - Edge Effects: Evaporation of media from the outer wells of the plate.- Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. - Pipetting: Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multichannel pipette. - Edge Effects: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
Inconsistent IC50 Values Across Experiments - Cell Health and Passage Number: Using cells with high passage numbers can lead to genetic drift and altered drug sensitivity. Cells should be in the exponential growth phase. - This compound Stock Solution: Instability, improper storage, or repeated freeze-thaw cycles can lead to degradation of the compound. - Variations in Incubation Time: The duration of this compound exposure will directly impact the IC50 value.- Cell Culture: Use cells within a defined and low passage number range. Ensure cells are healthy and 70-80% confluent before use. - Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Protocol Standardization: Strictly adhere to a standardized protocol with consistent incubation times for both drug treatment and assay reagents.
Low Signal or Weak Cytotoxic Effect - Suboptimal Cell Number: Too few cells will result in a weak signal. - Cellular Resistance: The cell line may be inherently resistant to this compound. - Incorrect Assay Wavelength: Using the wrong filter settings on the plate reader.- Cell Density: Optimize the initial cell seeding density for your specific cell line and assay. - Positive Control: Include a positive control (a compound known to be cytotoxic to your cell line) to confirm that the assay is working correctly. - Plate Reader Settings: Double-check and confirm the correct absorbance or fluorescence/luminescence wavelengths for your specific assay.
High Background Signal - Compound Interference: this compound may directly interact with the assay reagents (e.g., reducing the MTT reagent). - Compound Precipitation: High concentrations of this compound may precipitate out of solution, interfering with optical readings. - Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can affect cell metabolism and assay results.- Assay Interference: Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is observed, consider using an alternative cytotoxicity assay. - Solubility: Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent or the maximum concentration of this compound tested. - Aseptic Technique: Maintain strict aseptic technique during all cell culture and assay procedures. Regularly test your cell lines for mycoplasma contamination.

Experimental Protocols

Generalized MTT Assay Protocol for this compound Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density and incubation times is recommended for each specific cell line.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase (70-80% confluency).

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include appropriate controls:

      • Untreated Control: Cells treated with medium containing the same final concentration of the solvent.

      • Blank Control: Wells containing medium only (no cells).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the average absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Signaling Pathway and Workflow Diagrams

Sesbanimide_Induced_Apoptosis This compound-Induced Intrinsic Apoptosis Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Disruption of function Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Cytotoxicity_Workflow General Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Sesbanimide_Prep 2. This compound Dilution Series Treatment 4. Treat Cells with this compound Sesbanimide_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Assay_Reagent 6. Add Cytotoxicity Assay Reagent Incubation->Assay_Reagent Read_Plate 7. Read Plate Assay_Reagent->Read_Plate Data_Processing 8. Calculate % Viability Read_Plate->Data_Processing IC50_Determination 9. Determine IC50 Data_Processing->IC50_Determination

Caption: General workflow for a this compound cytotoxicity assay.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent IC50 Values cluster_protocol Protocol Review cluster_assay Assay Validation cluster_cell_line Cell Line Biology Start Inconsistent IC50 Check_Cells Cell Health & Passage? Start->Check_Cells Check_Compound This compound Stock Fresh? Start->Check_Compound Check_Protocol Consistent Incubation Times? Start->Check_Protocol Check_Assay_Type Assay Interference? Check_Protocol->Check_Assay_Type Validate_Assay Use Orthogonal Assay Check_Assay_Type->Validate_Assay Yes Verify_Identity Cell Line Authenticated? Check_Assay_Type->Verify_Identity No

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Minimizing degradation of Sesbanimide during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of Sesbanimide during storage and handling. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.

Troubleshooting Guide

Encountering issues with this compound? Use this guide to diagnose and resolve common problems.

Problem: Loss of Cytotoxic Activity in Cell-Based Assays

Possible Cause Recommended Action
Degradation due to Improper Storage 1. Review the recommended storage conditions in the FAQs below. 2. Aliquot this compound solutions to avoid repeated freeze-thaw cycles. 3. Protect from light and moisture.
Hydrolysis in Aqueous Solutions 1. Prepare fresh aqueous solutions for each experiment. 2. If temporary storage of aqueous solutions is necessary, store at 2-8°C for no longer than 24 hours. 3. Avoid basic or strongly acidic aqueous buffers.
Incompatibility with Solvents 1. Use anhydrous, high-purity solvents for stock solutions (e.g., DMSO, ethanol). 2. Be aware that this compound can degrade in the presence of certain nucleophilic solvents or contaminants.

Problem: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Possible Cause Recommended Action
Sample Degradation 1. Compare the chromatogram to a freshly prepared standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Review sample preparation and handling procedures.
Contamination 1. Ensure all glassware and solvents are clean and of high purity. 2. Run a blank (solvent only) to check for system contamination.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Q2: How should I prepare and store this compound stock solutions?

    • A2: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.

  • Q3: What is the stability of this compound in aqueous solutions?

    • A3: this compound is susceptible to hydrolysis, especially under basic and acidic conditions. It is recommended to prepare fresh aqueous dilutions from the stock solution immediately before use. If short-term storage is unavoidable, keep the aqueous solution at 2-8°C for a maximum of 24 hours.

  • Q4: Is this compound sensitive to light?

    • A4: Yes, photostability studies indicate that this compound can degrade upon exposure to light. Always store this compound, both in solid form and in solution, in amber vials or otherwise protected from light.

Degradation

  • Q5: What are the primary degradation pathways for this compound?

    • A5: The primary degradation pathways are hydrolysis of the ester linkage and the glutarimide (B196013) ring, particularly under basic or acidic conditions. Oxidation is also a potential degradation pathway.[1]

  • Q6: How can I detect this compound degradation?

    • A6: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks and a decrease in the area of the parent this compound peak are indicative of degradation. A validated stability-indicating method is crucial for accurate assessment.

Quantitative Data on this compound Degradation

The following tables summarize the expected degradation of this compound under various stress conditions. This data is based on forced degradation studies and can be used to understand the compound's stability profile.

Table 1: Degradation of this compound in Solution under Different pH Conditions

Condition Time (hours) Temperature % Degradation (Hypothetical)
0.1 M HCl2460°C15%
Water (pH ~7)2460°C5%
0.1 M NaOH2Room Temp>90% (rapid degradation)

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Stress

Stress Condition Duration % Degradation (Hypothetical)
3% H₂O₂24 hours20%
Dry Heat (80°C)48 hours10%
UV Light (254 nm)24 hours25%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of this compound Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial in a hot air oven at 80°C for 48 hours.

    • Reconstitute in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method (e.g., HPLC with UV or MS detection).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (starting point):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Acid Acid Hydrolysis (e.g., 0.1 M HCl) This compound->Hydrolysis_Acid Slow Hydrolysis_Base Base Hydrolysis (e.g., 0.1 M NaOH) This compound->Hydrolysis_Base Rapid Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Degradation_Products Degradation Products (Loss of Cytotoxicity) Hydrolysis_Acid->Degradation_Products Hydrolysis_Base->Degradation_Products Oxidation->Degradation_Products

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_application Application Stock_Solution Prepare this compound Stock Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Heat, Light, Oxidation) Stock_Solution->Forced_Degradation HPLC_Method Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method Method_Validation Validate Method (ICH Guidelines) HPLC_Method->Method_Validation Stability_Testing Routine Stability Testing of this compound Samples Method_Validation->Stability_Testing

Caption: Workflow for stability assessment of this compound.

troubleshooting_tree Start Inconsistent Experimental Results? Check_Storage Review Storage Conditions (-20°C, dark, dry)? Start->Check_Storage Check_Handling Review Solution Handling (Fresh dilutions, proper solvent)? Check_Storage->Check_Handling Yes Improper_Storage Action: Implement Correct Storage Procedures Check_Storage->Improper_Storage No Improper_Handling Action: Refine Handling Protocols Check_Handling->Improper_Handling No Perform_QC Perform QC Check (e.g., HPLC) on Stock Check_Handling->Perform_QC Yes Degradation_Confirmed Degradation Confirmed? Perform_QC->Degradation_Confirmed Discard_Stock Action: Discard Old Stock, Prepare Fresh Degradation_Confirmed->Discard_Stock Yes Investigate_Other Investigate Other Experimental Variables Degradation_Confirmed->Investigate_Other No

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Sesbanimide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of Sesbanimide. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which functional groups in the this compound molecule are the primary targets for derivatization?

A1: The primary targets for derivatization on the this compound molecule are the secondary hydroxyl (-OH) groups. These are generally the most accessible and reactive sites for common derivatization reactions. The nitrogen atom of the glutarimide (B196013) ring can also potentially be derivatized, although this may require specific reaction conditions and can be more challenging due to the stability of the imide structure.

Q2: What are the most common derivatization strategies for the hydroxyl groups of this compound?

A2: The most common strategies for derivatizing the hydroxyl groups of this compound are silylation and acylation.[1]

  • Silylation involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)). This is often done to increase the volatility of the compound for gas chromatography (GC) analysis.[2]

  • Acylation introduces an acyl group, converting the hydroxyl group into an ester. This can be used to attach a chromophore or fluorophore for enhanced detection in HPLC or to alter the molecule's biological activity.[3]

Q3: Is the glutarimide ring of this compound stable during derivatization?

A3: The glutarimide ring can be susceptible to hydrolysis and ring-opening, particularly under strong basic or acidic conditions.[4][5] It is crucial to carefully select reaction conditions, such as using non-nucleophilic bases and moderate temperatures, to maintain the integrity of the glutarimide ring during derivatization.

Q4: How can I monitor the progress of a this compound derivatization reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to the starting material, the formation of the derivatized product and the consumption of this compound can be tracked over time.

Troubleshooting Guide

This section addresses specific problems that may arise during the this compound derivatization process in a question-and-answer format.

Q1: I am observing a very low or no yield of my derivatized this compound. What are the potential causes and solutions?

A1: Low or no product formation is a common issue. The following are potential causes and their corresponding solutions:

  • Presence of Moisture: Silylating and acylating agents are highly sensitive to moisture, which can consume the reagent.[6][7]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Reagents: The derivatizing agent may have degraded due to improper storage.

    • Solution: Use a fresh bottle of the derivatizing agent. Store all reagents under the recommended conditions, typically in a cool, dry place under an inert atmosphere.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.

    • Solution: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction's progress to determine the optimal conditions. For sterically hindered hydroxyl groups, heating may be necessary.[2]

  • Inappropriate Base or Catalyst: The base used may not be strong enough to deprotonate the hydroxyl group effectively, or a necessary catalyst may be missing.

    • Solution: For silylation, consider using a stronger non-nucleophilic base or adding a catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts for acylation reactions.[8]

Q2: My analysis shows multiple unexpected peaks, suggesting the formation of side products. What could be the cause?

A2: The formation of multiple products can complicate purification and analysis.

  • Multiple Derivatization Sites: If there are multiple hydroxyl groups with similar reactivity, you may get a mixture of partially and fully derivatized products.

    • Solution: Use a larger excess of the derivatizing agent and prolong the reaction time to drive the reaction to completion, favoring the formation of the fully derivatized product.

  • Degradation of this compound: The reaction conditions may be too harsh, leading to the degradation of the this compound molecule, potentially through the opening of the glutarimide ring.[4]

    • Solution: Use milder reaction conditions, such as lower temperatures and non-nucleophilic bases. Screen different solvents to find one that promotes the desired reaction without causing degradation.

  • Side Reactions of the Reagent: The derivatizing agent itself may be undergoing side reactions.

    • Solution: Ensure high-purity reagents and strictly anhydrous conditions to prevent side reactions like the formation of siloxanes from silylating agents in the presence of water.[7]

Q3: The derivatization reaction appears to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

A3: An incomplete reaction can be due to several factors.

  • Insufficient Reagent: The amount of derivatizing agent may not be enough to react with all of the this compound.

    • Solution: Increase the molar equivalents of the derivatizing agent. A 1.5 to 2-fold excess is a good starting point for optimization.

  • Reversible Reaction: Some derivatization reactions can be reversible.

    • Solution: Use a scavenger to remove any byproducts that may inhibit the forward reaction. For example, in acylations that produce HCl, a base is used to neutralize it.[9]

  • Steric Hindrance: The target hydroxyl group may be sterically hindered, slowing down the reaction.

    • Solution: Switch to a less bulky derivatizing agent if possible. Alternatively, increase the reaction temperature and time to overcome the steric barrier.

Data Presentation

The following table summarizes hypothetical quantitative data for the optimization of a silylation reaction of a secondary hydroxyl group in this compound.

Table 1: Optimization of Silylation Conditions for this compound

EntrySilylating Agent (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1TBDMSCl (1.2)Imidazole (B134444) (2.0)DMF25465
2TBDMSCl (1.5)Imidazole (2.5)DMF25885
3TBDMSCl (1.5)Imidazole (2.5)DMF60292
4TBDMSCl (1.5)Imidazole (2.5)THF60478
5TMSCl (1.5)Pyridine (2.5)DCM25295
6TBDMSCl (1.5)DMAP (0.1), Et₃N (2.5)DCM25690

Note: This data is representative and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Silylation of this compound with TBDMSCl

Disclaimer: This protocol is a representative example and should be optimized for your specific experimental setup and analytical requirements.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

  • Add TBDMSCl (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

G start Start: Define Derivatization Goal reagent_selection Select Derivatizing Agent & Conditions start->reagent_selection initial_trial Perform Initial Small-Scale Reaction reagent_selection->initial_trial analysis Analyze Results (TLC, LC-MS, GC-MS) initial_trial->analysis decision Reaction Successful? analysis->decision optimization Systematically Vary Parameters: - Reagent concentration - Temperature - Reaction time - Solvent/Base decision->optimization No scale_up Scale-Up Reaction decision->scale_up Yes optimization->initial_trial Re-run protocol Final Optimized Protocol scale_up->protocol end End protocol->end

Caption: Workflow for the Optimization of this compound Derivatization.

G start Low/No Product Yield check_reagents Check Reagent Quality & Storage start->check_reagents reagents_ok Reagents Fresh & Anhydrous? check_reagents->reagents_ok replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes reanalyze Re-run and Analyze replace_reagents->reanalyze moisture Moisture Present? check_conditions->moisture dry_system Ensure Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) moisture->dry_system Yes optimize_params Optimize Parameters: - Increase Temperature - Increase Time - Change Base/Solvent moisture->optimize_params No dry_system->reanalyze optimize_params->reanalyze

Caption: Troubleshooting Logic for Low Derivatization Yield.

References

Troubleshooting unexpected side products in Sesbanimide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chemical synthesis of Sesbanimide and its analogs. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a mixture of diastereomers after the formation of the glutarimide (B196013) ring. How can I improve the stereoselectivity?

A1: The formation of diastereomers is a common challenge during the construction of the glutarimide moiety, particularly when forming the chiral center at C4 of the glutarimide ring. In a reported synthesis, the reaction of a saccharidyl-derived precursor with t-butyl carbamoylacetate resulted in an isomeric mixture of glutarimides.

Troubleshooting Steps:

  • Reaction Conditions: The stereochemical outcome of the Michael addition and subsequent cyclization can be highly dependent on the reaction conditions. Experiment with different bases, solvents, and temperatures to optimize the diastereoselectivity. Chiral auxiliaries or catalysts might also be employed to influence the stereochemical course of the reaction.

  • Purification: If a mixture is unavoidable, focus on efficient separation techniques. The diastereomers may have different physical properties allowing for separation by column chromatography or crystallization. In one study, one of the isomers was successfully isolated in a crystalline form.

  • Alternative Synthetic Routes: Consider alternative strategies for constructing the glutarimide ring that offer better stereocontrol. This could involve substrate-controlled approaches where the existing stereocenters in the sugar moiety direct the stereochemistry of the newly formed center.

Q2: My yields for the conjugate addition step are consistently low. What are the potential side reactions?

A2: Low yields in conjugate addition reactions, such as the one used to introduce the side chain to an unsaturated lactone intermediate, can be attributed to several factors. A key step in one total synthesis of this compound A and B involves the conjugate addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to an unsaturated lactone promoted by lithium perchlorate (B79767) in diethyl ether.[1]

Potential Side Reactions & Solutions:

  • 1,2-Addition: The nucleophile may attack the carbonyl group (1,2-addition) instead of the β-carbon (1,4-addition). The choice of nucleophile, electrophile, and reaction conditions can influence the ratio of 1,2- to 1,4-addition. Harder nucleophiles tend to favor 1,2-addition, while softer nucleophiles favor 1,4-addition.

  • Protonation of the Enolate: The intermediate enolate can be protonated by trace amounts of acid in the reaction mixture, leading to the recovery of the starting material or a saturated lactone without the desired side chain. Ensure anhydrous conditions and use a non-protic solvent.

  • Decomposition of the Silyl Ketene Acetal: Silyl ketene acetals can be sensitive to moisture and acidic conditions. Ensure the reagent is of high quality and handled under an inert atmosphere.

  • Steric Hindrance: Steric bulk on either the electrophile or the nucleophile can hinder the reaction. Consider using less sterically demanding protecting groups if possible.

Q3: I am observing premature deprotection of my silyl ether protecting groups. How can I prevent this?

A3: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group mentioned in the synthesis of this compound A and B, are susceptible to cleavage under acidic or nucleophilic conditions.[1]

Troubleshooting Strategies:

  • pH Control: Carefully control the pH of your reaction and work-up steps. Avoid strongly acidic or basic conditions if your silyl ether is labile.

  • Choice of Reagents: Some reagents may be incompatible with silyl ethers. For example, fluoride (B91410) ion sources (e.g., TBAF) are commonly used for silyl ether deprotection and should be avoided in steps where the protecting group needs to remain.

  • Sterically Hindered Silyl Groups: If premature deprotection is a persistent issue, consider using a more robust silyl protecting group, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), which are more stable to acidic conditions.

  • Orthogonal Protecting Group Strategy: Plan your synthetic route with an orthogonal protecting group strategy. This means that the protecting groups used can be removed under different conditions, allowing for selective deprotection at the desired stage of the synthesis.

Quantitative Data Summary

StepProduct(s)Reported YieldReference
Multi-step synthesis of saccharidalglutarimideSingle isomer of diacetate 1145% overall
Glutarimide formationIsomeric mixture of glutarimidesNot specified
Diacetate formation from dioxolaneDiacetate 1189%

Key Experimental Protocols

Protocol 1: Construction of the Glutarimide Moiety

This protocol is adapted from the work of Wanner et al. in their stereospecific synthesis of a saccharidalglutarimide synthon.

  • Michael Addition: To a solution of the α,β-unsaturated ester (derived from the corresponding saccharidyl aldehyde and a Wittig reagent) in a suitable solvent (e.g., THF), add a solution of t-butyl carbamoylacetate and a base (e.g., a non-nucleophilic base like DBU) at room temperature.

  • Cyclization: The Michael adduct will cyclize in situ or upon heating to form the glutarimide ring.

  • Hydrolysis and Decarboxylation: The resulting isomeric mixture of glutarimides is treated with trifluoroacetic acid (TFA) at room temperature for hydrolysis, followed by decarboxylation in refluxing dimethylformamide (DMF) to yield the final glutarimide product.

  • Purification: The product is purified by column chromatography or crystallization to isolate the desired isomer.

Protocol 2: Conjugate Addition for Side Chain Introduction

This protocol is based on the total synthesis of (±)-sesbanimide A and B by Grieco et al.[1]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the unsaturated lactone intermediate in anhydrous diethyl ether.

  • Addition of Lewis Acid: Add a solution of 2.5 M lithium perchlorate in diethyl ether to the reaction mixture.

  • Addition of Nucleophile: Cool the mixture to the appropriate temperature (e.g., -78 °C) and add the 1-methoxy-1-(tert-butyldimethylsiloxy)ethene dropwise.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Sesbanimide_Synthesis_Workflow Start Saccharidyl Aldehyde Wittig Wittig Reaction (e.g., Ph3P=CHCOOMe) Start->Wittig Unsat_Ester α,β-Unsaturated Ester Wittig->Unsat_Ester Michael_Cyclization Michael Addition & Cyclization (with carbamoylacetate) Unsat_Ester->Michael_Cyclization Glutarimide_Mix Isomeric Mixture of Glutarimides Michael_Cyclization->Glutarimide_Mix Hydrolysis_Decarboxylation Hydrolysis (TFA) & Decarboxylation (DMF) Glutarimide_Mix->Hydrolysis_Decarboxylation Glutarimide_Synthon Saccharidalglutarimide Synthon Hydrolysis_Decarboxylation->Glutarimide_Synthon Coupling Coupling with Ring C Precursor Glutarimide_Synthon->Coupling This compound This compound Coupling->this compound

Caption: A generalized workflow for the synthesis of the this compound core structure.

Troubleshooting_Diastereomers Start Diastereomeric Mixture Observed Change_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Start->Change_Conditions Is separation difficult? Purification Attempt Separation (Chromatography, Crystallization) Start->Purification Is separation feasible? Alt_Route Consider Alternative Synthetic Route Change_Conditions->Alt_Route Unsuccessful Success Improved Diastereoselectivity Change_Conditions->Success Successful Purification->Change_Conditions Unsuccessful Isolated Pure Isomer Isolated Purification->Isolated Successful

Caption: A decision-making flowchart for troubleshooting diastereomer formation.

Conjugate_Addition_Side_Reactions Reaction Conjugate Addition (Unsaturated Lactone + Nucleophile) Desired 1,4-Addition Undesired Side Reactions Side_Reactions 1,2-Addition to Carbonyl Enolate Protonation Nucleophile Decomposition Reaction:p2->Side_Reactions

Caption: Potential side reactions during the conjugate addition step.

References

Improving the efficiency of the final cyclization step in Sesbanimide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sesbanimide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the final cyclization step in the synthesis of this potent cytotoxic agent. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols derived from published total syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the final cyclization in this compound synthesis?

The formation of the tricyclic core of this compound, which includes a piperidine (B6355638) and a glutarimide (B196013) ring, is a critical step. Based on reported total syntheses, a key strategy involves an intramolecular reaction to form the piperidine ring (C ring) after the AB-ring system and the glutarimide precursor have been assembled.

Q2: What are the main challenges encountered during the final cyclization step?

Researchers may face several challenges during the final cyclization, including:

  • Low yields: This can be due to competing side reactions, steric hindrance, or suboptimal reaction conditions.

  • Formation of diastereomers: The creation of new stereocenters during cyclization can lead to mixtures of products that are difficult to separate.

  • Glutarimide ring instability: The glutarimide moiety can be susceptible to hydrolysis or other nucleophilic attacks under certain reaction conditions.[1]

  • Protecting group compatibility: The choice of protecting groups for various functional groups is crucial to avoid undesired reactions during the cyclization step.

Q3: Are there alternative approaches to forming the tricyclic core?

Yes, synthetic strategies often vary. While some approaches focus on a late-stage piperidine ring formation, others might involve the construction of the glutarimide ring at a later stage. Radical cyclizations have also been explored for the synthesis of piperidine-containing natural products and could be considered as an alternative strategy.[2][3]

Troubleshooting Guide: Low Cyclization Efficiency

Low efficiency in the final cyclization step is a common hurdle. This guide provides a structured approach to identifying and resolving potential issues.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Action Rationale
Inefficient Activation of the Cyclization Precursor - Verify the purity and reactivity of the activating agent (e.g., acid or base catalyst). - Consider using a stronger activating agent or increasing its stoichiometry.The cyclization often requires the activation of a functional group to initiate the intramolecular reaction. Incomplete activation will lead to a sluggish or failed reaction.
Suboptimal Reaction Temperature - If no reaction is observed, gradually increase the reaction temperature. - If decomposition is observed, perform the reaction at a lower temperature.Temperature plays a critical role in reaction kinetics. An optimal temperature is needed to overcome the activation energy without causing degradation of starting materials or products.
Incorrect Solvent - Experiment with solvents of different polarities and coordinating abilities.The solvent can significantly influence the conformation of the precursor and the solubility of reagents, thereby affecting the rate and efficiency of the intramolecular cyclization.
Steric Hindrance - Re-evaluate the protecting group strategy to minimize steric bulk near the reacting centers.Large protecting groups can physically block the approach of the nucleophile to the electrophile in the intramolecular cyclization.
Problem 2: Formation of Multiple Products (Diastereomers or Byproducts)
Potential Cause Troubleshooting Action Rationale
Lack of Stereocontrol - Employ a chiral catalyst or auxiliary to induce facial selectivity. - Modify the substrate to favor the formation of the desired diastereomer through steric or electronic effects.The formation of new stereocenters without proper control will lead to a mixture of diastereomers, reducing the yield of the desired product and complicating purification.
Intermolecular Side Reactions - Perform the reaction under high dilution conditions.High dilution favors intramolecular reactions over intermolecular reactions by decreasing the probability of two molecules reacting with each other.
Glutarimide Ring Opening - Use milder reaction conditions (e.g., lower temperature, less harsh pH). - Ensure all reagents and solvents are anhydrous if the glutarimide is sensitive to hydrolysis.The glutarimide ring can be susceptible to nucleophilic attack, leading to undesired byproducts.[1]
Protecting Group Cleavage - Screen for protecting groups that are stable under the cyclization conditions.Unintended deprotection can expose reactive functional groups that can lead to side reactions.

Experimental Protocols and Data

Key Synthetic Strategies for the this compound Core

The total synthesis of (±)-sesbanimide A and B by Grieco et al. highlights a key approach to the tricyclic core.[3] Although the full experimental details of the final cyclization are not provided in the initial communication, the overall strategy suggests a carefully planned sequence of reactions to construct the complex architecture.

Similarly, the formal synthesis of (+)-sesbanimide A by Johnson and co-workers focuses on the stereocontrolled construction of the AB-Ring system, which is a crucial precursor for the final cyclization.[4]

Table 1: General Parameters for Optimizing Intramolecular Cyclizations

ParameterTypical Range/ConditionsConsiderations
Concentration 0.001 - 0.1 MHigh dilution is generally preferred to minimize intermolecular reactions.
Temperature -78 °C to refluxDependent on the activation energy of the reaction and stability of the reactants and products.
Solvent THF, CH2Cl2, Toluene, DMFChoice depends on solubility, polarity, and potential for coordination with reagents.
Catalyst/Reagent Lewis acids, Brønsted acids, bases, radical initiatorsThe choice is highly specific to the nature of the cyclization reaction.

Visualizing the Workflow

To aid in troubleshooting and experimental design, the following diagrams illustrate key logical relationships and workflows.

troubleshooting_workflow start Low Cyclization Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_byproducts Analyze Byproducts optimize_conditions->analyze_byproducts no_product No Product Formation analyze_byproducts->no_product multiple_products Multiple Products analyze_byproducts->multiple_products adjust_temp Adjust Temperature no_product->adjust_temp change_solvent Change Solvent no_product->change_solvent change_catalyst Change Catalyst/Reagent no_product->change_catalyst high_dilution Use High Dilution multiple_products->high_dilution chiral_catalyst Use Chiral Catalyst multiple_products->chiral_catalyst protecting_group Re-evaluate Protecting Groups multiple_products->protecting_group end Improved Yield adjust_temp->end change_solvent->end change_catalyst->end high_dilution->end chiral_catalyst->end protecting_group->end experimental_design_logic precursor Acyclic Precursor protecting_groups Select Protecting Groups precursor->protecting_groups cyclization_strategy Choose Cyclization Strategy protecting_groups->cyclization_strategy ionic Ionic cyclization_strategy->ionic e.g., Aldol, Michael radical Radical cyclization_strategy->radical e.g., Radical addition concerted Concerted cyclization_strategy->concerted e.g., Diels-Alder reaction_conditions Define Reaction Conditions analysis Analysis of Outcome reaction_conditions->analysis ionic->reaction_conditions radical->reaction_conditions concerted->reaction_conditions

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Sesbanimide A, C, and R

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of Sesbanimide A, C, and R reveals their potent anti-cancer activities, with all three compounds demonstrating significant growth inhibitory effects against various cancer cell lines. This guide provides a comparative summary of their cytotoxic potency, details the experimental methodologies used for these assessments, and explores the underlying signaling pathways involved in their mechanism of action.

Quantitative Comparison of Cytotoxicity

The cytotoxic efficacy of this compound A, C, and R has been evaluated against a panel of human cancer cell lines, with their potency typically quantified by the half-maximal inhibitory concentration (IC50) or effective dose (ED50). The available data, summarized in the table below, indicates that all three this compound analogs are highly active at nanomolar or even sub-nanomolar concentrations.

CompoundCell LineAssay TypeIC50 / ED50
This compound A L1210 (Murine Leukemia)Not Specified0.8 ng/mL[1]
KB (Human Epidermoid Carcinoma)Cell Culture Screen7.0 x 10⁻³ µg/mL
This compound C Lung, Breast, and Colorectal Cancer Cell LinesNot SpecifiedStrong Antitumor Activity
This compound R HepG2 (Liver Carcinoma)MTT Assay23 nM[2][3]
HCT-116 (Colon Carcinoma)MTT Assay39 nM[2][3]
KB3.1 (Endocervical Adenocarcinoma)MTT Assay20 nM[2]
A549 (Lung Carcinoma)MTT Assay30 nM[2][3]

Note: Direct comparison of potency should be made with caution due to variations in cell lines and specific experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic effects of this compound A, C, and R predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.

MTT Cytotoxicity Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The general steps are as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound A, C, or R. A control group of untreated cells is also maintained.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

G Experimental Workflow for Cytotoxicity Testing cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Add varying concentrations of this compound A, C, or R incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt Add MTT solution and incubate incubation2->mtt solubilize Add solubilizing agent (e.g., DMSO) mtt->solubilize read Measure absorbance solubilize->read analysis Calculate % viability and determine IC50 read->analysis

A simplified workflow of the MTT cytotoxicity assay.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of sesbanimides are believed to be mediated through the induction of programmed cell death, or apoptosis, and potentially through the inhibition of protein synthesis. The proposed signaling cascade involves the disruption of mitochondrial function, leading to the activation of a cascade of enzymes known as caspases.

Sesbanimides have been noted to induce apoptosis through mechanisms that include the activation of caspase cascades and the disruption of mitochondrial function.[2][8] Some glutarimide-containing polyketides, the class of compounds to which sesbanimides belong, are known to inhibit protein synthesis.

The intrinsic apoptotic pathway is a key mechanism of this compound-induced cell death. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential. This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, ultimately leading to cell death.

G Proposed Signaling Pathway for this compound Cytotoxicity cluster_protein_synthesis Protein Synthesis Inhibition cluster_apoptosis Apoptosis Induction This compound This compound (A, C, R) protein_synthesis Inhibition of Protein Synthesis This compound->protein_synthesis mitochondria Mitochondrial Disruption This compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Cytotoxic Secrets of Sesbanimide Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesbanimide and its analogues, a class of glutarimide-containing polyketides, have garnered significant attention in the scientific community for their potent cytotoxic effects against a range of cancer cell lines. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel, more effective anticancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, supported by available experimental data.

Comparative Cytotoxicity of this compound Analogues

The cytotoxic potential of this compound analogues has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of their potency. The available data for selected analogues are summarized below.

AnalogueCancer Cell LineIC50 / GI50 (nM)Key Structural Features
This compound A L1210 (Murine Leukemia)0.8 ng/mL (~2.4 nM)[1]Core tricyclic structure.[2][3]
This compound F A549 (Lung Carcinoma)20[4]Contains a polyketide side chain.[5]
This compound R HepG2 (Liver Carcinoma)23[4][6]Terminal arginine moiety attached to the polyketide side chain.[4][7]
HCT-116 (Colon Carcinoma)39[4][6]
KB3.1 (Cervical Adenocarcinoma)20[4]
A549 (Lung Carcinoma)30[4][6]

Structure-Activity Relationship Insights

From the available data, several key inferences regarding the SAR of this compound analogues can be drawn:

  • The Glutarimide (B196013) Moiety is Crucial for Activity: The glutarimide ring is a common feature among this class of polyketides and is considered essential for their cytotoxic activity.

  • The Polyketide Side Chain Influences Potency: The length and functionality of the polyketide side chain appear to modulate the cytotoxic potency.

  • Terminal Modifications May Have Limited Impact on Cytotoxicity: A direct comparison of this compound F and this compound R reveals that the addition of a terminal arginine moiety to the polyketide chain does not significantly alter the cytotoxic activity against the A549 cell line (GI50 of 20 nM for F vs. IC50 of 30 nM for R).[4][6] This suggests that this part of the molecule may not be critical for its interaction with the primary cellular target responsible for cytotoxicity.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogues typically involves in vitro cell-based assays. A representative protocol for the widely used MTT assay is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To determine the concentration of a this compound analogue that inhibits the metabolic activity of cultured cancer cells by 50% (IC50).

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogue stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogue in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the analogue. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogue) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape of this compound Research

To better understand the key aspects of this compound analogue research, the following diagrams illustrate the general chemical scaffold, a typical experimental workflow, and the proposed signaling pathway of their cytotoxic action.

Caption: General chemical scaffold of this compound analogues.

Experimental Workflow for Cytotoxicity Evaluation Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Analogues Treat with this compound Analogues Seed_Cells->Treat_Analogues Incubate Incubate (e.g., 48h) Treat_Analogues->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Data_Analysis Data Analysis (IC50 Calculation) Measure_Absorbance->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

Caption: Typical workflow for evaluating this compound cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Analogues ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis.

References

The Arginine Moiety's Neutral Role in the Cytotoxicity of Sesbanimide R: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Sesbanimide R and its analogue, this compound F, reveals that the presence of a terminal arginine residue does not significantly alter the compound's potent cytotoxic activity against cancer cell lines. This guide provides a comparative analysis of their bioactivity, supported by experimental data, to elucidate the structure-activity relationship centered on the arginine moiety.

Introduction to this compound R

This compound R is a complex polyketide natural product first isolated from the magnetotactic bacterium Magnetospirillum gryphiswaldense.[1][2] Like other members of the this compound family, it possesses a glutarimide (B196013) ring system, which is associated with potent cytotoxic and antitumor properties.[2][3] A distinguishing feature of this compound R is the presence of a terminal arginine moiety, a characteristic not found in other closely related sesbanimides like this compound F.[1][2][3][4][5][6] The discovery of this compound R and its unique structural element has prompted investigations into the role of this arginine residue in its biological activity.

Comparative Cytotoxicity of this compound R and this compound F

The primary bioactivity associated with the this compound class of compounds is their cytotoxicity against various cancer cell lines.[2][3] To understand the impact of the arginine moiety, the cytotoxic profile of this compound R was directly compared to that of this compound F, an analogue that lacks the arginine residue.

The data presented in the following table summarizes the 50% inhibitory concentration (IC50) values of this compound R and this compound F against the human lung carcinoma cell line A549.

CompoundArginine MoietyTarget Cell LineIC50 (nM)95% Confidence Interval (nM)
This compound R PresentA5493021 - 40
This compound F AbsentA54920Not Reported

Data sourced from Awal et al., 2021.[2][3]

Experimental Protocols

The determination of the cytotoxic activity of this compound R and its analogues was performed using a standard in vitro cell viability assay. The key steps of the experimental protocol are outlined below.

Cell Culture and Cytotoxicity Assay
  • Cell Line Maintenance: Human cancer cell lines, including liver carcinoma (HepG2), endocervical adenocarcinoma (KB3.1), colon carcinoma (HCT-116), and lung carcinoma (A549), were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Stock solutions of this compound R were prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and serially diluted to the desired concentrations for the assay.

  • Cell Seeding: Cells were harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates were incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound R. A vehicle control (DMSO) and a positive control were included in each assay.

  • Incubation: The treated cells were incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay. The absorbance was measured using a microplate reader.

  • Data Analysis: The absorbance values were converted to percentage of cell viability relative to the vehicle-treated control. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[2]

Structure-Activity Relationship and Signaling Pathway

The current understanding of the structure-activity relationship of this compound R, particularly concerning the arginine moiety, is depicted in the following diagram. The diagram illustrates the structural comparison between this compound R and this compound F and the resulting impact on their cytotoxic bioactivity.

G cluster_0 Structural Comparison cluster_1 Bioactivity Outcome Sesbanimide_R This compound R (with Arginine Moiety) Cytotoxicity Cytotoxicity (e.g., against A549 cells) Sesbanimide_R->Cytotoxicity Sesbanimide_F This compound F (without Arginine Moiety) Sesbanimide_F->Cytotoxicity Conclusion Conclusion: Arginine moiety has no significant impact on cytotoxicity. Cytotoxicity->Conclusion

Figure 1. A diagram illustrating the comparative bioactivity of this compound R and F.

Conclusion

References

A Comparative Guide to Sesbanimide and Other Glutarimide-Containing Polyketides in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sesbanimide and other notable glutarimide-containing polyketides, focusing on their efficacy and mechanisms of action in cancer cells. The information presented is collated from preclinical research to aid in the evaluation and potential development of these compounds as anticancer agents.

Introduction to Glutarimide-Containing Polyketides

Glutarimide-containing polyketides (GPs) are a class of natural products characterized by a glutarimide (B196013) ring linked to a polyketide backbone.[1] This structural motif is the foundation for a range of biological activities, including potent antitumor properties.[1] This guide will focus on a comparative analysis of this compound against two other well-studied GPs: cycloheximide (B1669411) and migrastatin (B49465), highlighting their cytotoxic profiles and distinct mechanisms of action in cancer cells.

Comparative Cytotoxicity

The cytotoxic potential of this compound, cycloheximide, and migrastatin has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50Reference
This compound R HepG2 (Liver Carcinoma)23 nM[2]
HCT-116 (Colon Carcinoma)39 nM[2]
KB3.1 (Endocervical Adenocarcinoma)20-39 nM[1]
A549 (Lung Carcinoma)30 nM[2]
Cycloheximide CEM (T-cell leukemia)0.12 µM[3]
9L (Glioma)0.2 µM[3]
SK-MEL-28 (Melanoma)1 µM[3]
K-562 (Chronic Myelogenous Leukemia)Not specified, but cytotoxic[4]
L-929 (Mouse Fibroblasts)Not specified, but cytotoxic[4]
Migrastatin Analogue (MGSTA-5) 4T1 (Mouse Mammary Cancer)~100 nM (migration inhibition)[5]
MDA-MB-231 (Human Breast Cancer)> 100 µM (proliferation)[6]
Migrastatin Analogue (Macroketone) 4T1 (Mouse Breast Cancer)IC50 ~100 nM (migration inhibition)[5]
Migrastatin Core Ether (ME) A549 (Human Lung Cancer)1.93 ± 0.41 µM (migration inhibition)
H1975 (Human Lung Cancer)1.51 ± 0.69 µM (migration inhibition)
H299 (Human Lung Cancer)8.20 ± 1.75 µM (migration inhibition)
Carboxymethyl-migrastatin ether (CME) A549 (Human Lung Cancer)0.66 ± 0.20 µM (migration inhibition)
H1975 (Human Lung Cancer)0.51 ± 0.42 µM (migration inhibition)

Mechanisms of Action and Signaling Pathways

While all three compounds are glutarimide-containing polyketides, their primary mechanisms of anticancer activity appear to diverge, offering different therapeutic strategies.

This compound: Potent Cytotoxicity through Protein Synthesis Inhibition (Hypothesized)

While the precise signaling pathway of this compound is still under full investigation, its structural similarity to cycloheximide strongly suggests a mechanism of action centered on the inhibition of protein synthesis.[7] This inhibition is hypothesized to lead to a cascade of events culminating in apoptosis. A proposed general pathway is the induction of cellular stress due to the translational arrest, which can trigger intrinsic apoptotic pathways.

Sesbanimide_Signaling_Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to Cellular_Stress Cellular Stress (e.g., ER Stress) Protein_Synthesis->Cellular_Stress Induces Apoptosis Apoptosis Cellular_Stress->Apoptosis Triggers Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Involves Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death Results in

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

Cycloheximide: A Well-Characterized Protein Synthesis Inhibitor Leading to Apoptosis

Cycloheximide exerts its anticancer effects by directly inhibiting protein synthesis in eukaryotic cells.[7] It specifically binds to the E-site of the 60S ribosomal subunit, thereby blocking translational elongation.[7] This abrupt halt in protein production can sensitize cancer cells to apoptosis, particularly in combination with other agents like TNF-α.[8][9] The mechanism involves the downregulation of short-lived anti-apoptotic proteins, such as FLIP, tipping the cellular balance towards programmed cell death.[8]

Cycloheximide_Signaling_Pathway Cycloheximide Cycloheximide Ribosome_60S 60S Ribosomal Subunit (E-site) Cycloheximide->Ribosome_60S Binds to Translation_Elongation Translation Elongation Inhibition Ribosome_60S->Translation_Elongation Causes Anti_Apoptotic_Proteins Reduced Anti-Apoptotic Proteins (e.g., FLIP) Translation_Elongation->Anti_Apoptotic_Proteins Leads to Apoptotic_Signaling Enhanced Apoptotic Signaling (e.g., via TNF-α pathway) Anti_Apoptotic_Proteins->Apoptotic_Signaling Sensitizes to Caspase_Cascade Caspase Cascade Activation Apoptotic_Signaling->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway for cycloheximide-induced apoptosis.

Migrastatin: An Inhibitor of Cancer Cell Migration Targeting Fascin

In contrast to the direct cytotoxic effects of this compound and cycloheximide, migrastatin and its analogues primarily function as inhibitors of cancer cell migration and invasion, key processes in metastasis.[5] The molecular target of migrastatin has been identified as fascin, an actin-bundling protein.[5] By binding to fascin, migrastatin analogues prevent the cross-linking of actin filaments, which is essential for the formation of filopodia and other cellular protrusions required for cell motility.[5]

Migrastatin_Signaling_Pathway Migrastatin Migrastatin Analogues Fascin Fascin (Actin-Bundling Protein) Migrastatin->Fascin Binds to Actin_Bundling Inhibition of Actin Bundling Fascin->Actin_Bundling Prevents Filopodia_Formation Disruption of Filopodia and Lamellipodia Formation Actin_Bundling->Filopodia_Formation Leads to Cell_Migration Inhibition of Cancer Cell Migration and Invasion Filopodia_Formation->Cell_Migration Results in

Caption: Signaling pathway for migrastatin-mediated inhibition of cell migration.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the anticancer properties of glutarimide-containing polyketides.

Experimental_Workflow start Start: Compound of Interest cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Glutarimide Polyketide cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanistic Studies (e.g., Western Blot for Signaling Proteins) apoptosis->mechanism cell_cycle->mechanism end End: Data Analysis and Interpretation mechanism->end

Caption: General experimental workflow for assessing anticancer activity.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Cycloheximide, Migrastatin) in culture medium. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The DNA content is proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase using appropriate software.

Conclusion

This compound, cycloheximide, and migrastatin, all members of the glutarimide-containing polyketide family, exhibit distinct and potent anticancer activities. This compound and cycloheximide are highly cytotoxic, likely acting through the inhibition of protein synthesis, which leads to apoptosis. In contrast, migrastatin and its analogues represent a different therapeutic approach by targeting the machinery of cell migration, a critical component of metastasis. The choice of which compound to investigate further will depend on the specific therapeutic strategy being pursued, whether it is direct tumor cell killing or the prevention of metastatic spread. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel glutarimide-containing polyketides in cancer research.

References

A Comparative Guide to the Biosynthesis of Sesbanimide Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proposed biosynthetic pathways for Sesbanimide R, produced by the magnetotactic bacterium Magnetospirillum gryphiswaldense, and sesbanimides A, C, D, E, and F, produced by the marine alphaproteobacteria Stappia indica and Labrenzia aggregata. The discovery of this compound R has been instrumental in resolving inconsistencies in the previously proposed biosynthetic routes for other sesbanimides.

Unraveling the this compound Puzzle: A Tale of Two Pathways

The biosynthesis of sesbanimides proceeds via a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway. Both the this compound R pathway in M. gryphiswaldense and the pathway for sesbanimides A, C, D, E, and F in S. indica are orchestrated by a homologous biosynthetic gene cluster (sbn). However, a key distinction lies in the final tailoring steps, specifically the incorporation of an arginine moiety.

The proposed biosynthetic pathway for this compound R involves the action of a non-ribosomal peptide synthetase (NRPS) module that actively incorporates an arginine molecule at the terminus of the polyketide chain. In contrast, the corresponding NRPS module in the sbn gene cluster of S. indica is suggested to contain an inactive adenylation (A) domain. This inactivity is believed to be the reason for the absence of the terminal arginine in sesbanimides A, C, D, E, and F. The discovery of this compound R, with its arginine appendage, provides a more complete evolutionary and biosynthetic picture, suggesting that other this compound pathways might have lost this terminal modification over time.

Comparative Analysis of Biosynthetic Gene Clusters

The sbn gene clusters in M. gryphiswaldense and S. indica share a high degree of homology, underpinning the similarity in the core structure of the this compound molecules they produce. The key components of these clusters include genes encoding for polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), acyltransferases, and various tailoring enzymes.

Below is a DOT language representation of the proposed biosynthetic pathway for this compound R.

Sesbanimide_R_Biosynthesis cluster_loading Initiation cluster_pks_nrps Elongation and Tailoring Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP ACP SbnJ SbnJ Malonyl-ACP->SbnJ Amidotransferase Starter_Unit Aminomalonyl-ACP (Starter Unit) SbnJ->Starter_Unit SbnO_PKS SbnO (PKS Modules 1-2) Glutarimide formation Starter_Unit->SbnO_PKS SbnQ_PKS_NRPS SbnQ (PKS/NRPS Modules) SbnO_PKS->SbnQ_PKS_NRPS Intermediate Polyketide_Chain Growing Polyketide Chain SbnQ_PKS_NRPS->Polyketide_Chain Arginine Arginine NRPS_Module NRPS Module (Active A-Domain) Arginine->NRPS_Module NRPS_Module->Polyketide_Chain Arginine incorporation Tailoring_Enzymes Tailoring Enzymes (e.g., Methyltransferase, P450) Polyketide_Chain->Tailoring_Enzymes Thioesterase Thioesterase (Release) Tailoring_Enzymes->Thioesterase Sesbanimide_R This compound R Thioesterase->Sesbanimide_R

Caption: Proposed biosynthetic pathway of this compound R.

Experimental Validation and Data Comparison

The proposed biosynthetic pathways for sesbanimides are supported by a combination of genetic and analytical experiments. Key validation techniques include targeted gene deletion to abolish production, transcriptional activation to enhance production, and structural elucidation of the final products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Genetic Validation
ExperimentOrganismGene TargetResultReference
Targeted Gene DeletionM. gryphiswaldensetrans-AT PKS gene clusterAbolished this compound R production[1][2]
Transcriptional ActivationM. gryphiswaldensetrans-AT PKS gene cluster~7-fold increase in this compound R production[2]
Gene Cluster IdentificationS. indica & L. aggregatasbn gene clusterIdentified as responsible for this compound biosynthesis[3][4]

Quantitative data on the effect of genetic manipulation on the production of sesbanimides A, C, D, E, and F in S. indica or L. aggregata is not available in the reviewed literature.

Analytical Data Comparison

The structural differences between this compound R and the other sesbanimides are clearly delineated by their respective NMR and mass spectrometry data. The presence of the arginine moiety in this compound R results in a significant mass difference and characteristic NMR signals.

Table 1: Mass Spectrometry Data

CompoundMolecular Formula[M+H]⁺ (m/z)Reference
This compound R C₃₄H₅₂N₆O₈692.38[2]
This compound A C₁₅H₂₁NO₆312.14
This compound C C₁₅H₂₃NO₆314.16
This compound D C₁₅H₂₁NO₅296.15
This compound E C₁₅H₂₃NO₅298.16
This compound F C₁₅H₂₁NO₅296.15

Table 2: Key ¹H NMR Chemical Shifts (δ in ppm) for this compound R (in Methanol-d₄)

Positionδ ¹H (ppm)MultiplicityJ (Hz)
135.18, 4.96s, s
104.66s
83.71q6.9
121.19d6.9
63.66m
247.12dd15.6, 7.8
256.02d15.6
284.40t7.5

Detailed NMR data for sesbanimides A, C, D, E, and F can be found in the supplementary materials of the referenced publications by Kačar et al.

Experimental Protocols

Targeted Gene Deletion in M. gryphiswaldense

The markerless deletion of the trans-AT PKS gene cluster in M. gryphiswaldense was achieved using an allelic replacement method based on homologous recombination and a counter-selection strategy.

  • Vector Construction: Flanking regions of approximately 1-2 kb upstream and downstream of the target gene cluster were amplified by PCR. These fragments were then cloned into a suicide vector containing a counter-selectable marker (e.g., sacB).

  • Conjugation: The constructed vector was transferred from an E. coli donor strain to M. gryphiswaldense via biparental mating.

  • Selection of Single Crossovers: Transconjugants were selected on appropriate antibiotic-containing medium. The colonies represent clones where the vector has integrated into the genome via a single homologous recombination event.

  • Counter-selection for Double Crossovers: Single-crossover colonies were grown in a medium containing the counter-selective agent (e.g., sucrose (B13894) for sacB). This selects for cells that have undergone a second recombination event, resulting in the excision of the vector and the target gene cluster.

  • Verification: The deletion was confirmed by PCR analysis of the genomic DNA from the counter-selected colonies.

Transcriptional Activation of the sbn Cluster

To increase the production of this compound R, the native promoter of the sbn gene cluster was replaced with a stronger, constitutive promoter.

  • Promoter Cassette Construction: A DNA cassette containing a strong constitutive promoter (e.g., from the mamDC operon) was synthesized.

  • Integration Vector Construction: The promoter cassette was cloned into a suicide vector containing homologous regions flanking the native promoter of the sbn cluster.

  • Homologous Recombination: The vector was introduced into M. gryphiswaldense, and homologous recombination was used to replace the native promoter with the stronger promoter, following a similar procedure as for gene deletion.

  • Verification and Analysis: The correct integration of the promoter was verified by PCR. The production of this compound R in the engineered strain was then compared to the wild-type strain using HPLC and mass spectrometry.

Below is a DOT language representation of the experimental workflow for validating the this compound R biosynthetic pathway.

Experimental_Workflow cluster_genetic Genetic Manipulation cluster_analysis Analysis Wild_Type M. gryphiswaldense (Wild-Type) Gene_Deletion Targeted Gene Deletion (trans-AT PKS cluster) Wild_Type->Gene_Deletion Transcriptional_Activation Promoter Replacement (Stronger Promoter) Wild_Type->Transcriptional_Activation Extraction Metabolite Extraction Wild_Type->Extraction Deletion_Mutant Deletion Mutant Gene_Deletion->Deletion_Mutant Overexpression_Mutant Overexpression Mutant Transcriptional_Activation->Overexpression_Mutant Deletion_Mutant->Extraction Overexpression_Mutant->Extraction HPLC HPLC Analysis Extraction->HPLC Mass_Spec Mass Spectrometry HPLC->Mass_Spec NMR NMR Spectroscopy HPLC->NMR Structure_Elucidation Structure Elucidation Mass_Spec->Structure_Elucidation NMR->Structure_Elucidation

Caption: Experimental workflow for pathway validation.

References

Sesbanimide's Cytotoxic Landscape: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the cytotoxic effects of Sesbanimide, a potent glutarimide-containing polyketide, reveals significant activity against a range of human cancer cell lines. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of this compound's anti-cancer potential, focusing on its efficacy and proposed mechanisms of action.

Quantitative Analysis of Cytotoxicity

This compound, and particularly its novel analogue this compound R, has demonstrated potent cytotoxic effects in the nanomolar range across various carcinoma cell lines. The 50% inhibitory concentration (IC50) values from in vitro studies are summarized below, highlighting the compound's efficacy.

Cancer Cell LineCell Line TypeThis compound AnalogueIC50 (nM)95% Confidence Interval (CI)
HepG2Liver CarcinomaThis compound R239 - 65
HCT-116Colon CarcinomaThis compound R3928 - 54
KB3.1Endocervical AdenocarcinomaThis compound R2015 - 28
A549Lung CarcinomaThis compound R3021 - 40

Table 1: Comparative Cytotoxicity of this compound R against Human Cancer Cell Lines. The data indicates that this compound R exhibits potent cytotoxic activity against liver, colon, endocervical, and lung cancer cell lines, with IC50 values in the low nanomolar range.[1]

Deciphering the Mechanism: A Look into a Putative Signaling Pathway

While the precise signaling cascade initiated by this compound is still under active investigation, studies on related compounds isolated from Sesbania grandiflora suggest a multi-faceted mechanism of action culminating in apoptosis. It is proposed that sesbanimides may disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS).[2][3] This oxidative stress can, in turn, trigger downstream apoptotic pathways.

One potential pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of cell survival and inflammation.[3] Concurrently, a decrease in the expression of cyclin D1, a crucial protein for cell cycle progression from G1 to S phase, may lead to cell cycle arrest.[3] The culmination of these events is the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptotic cell death.[3]

Sesbanimide_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Response This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria NFkB NF-κB Inhibition This compound->NFkB CyclinD1 ↓ Cyclin D1 This compound->CyclinD1 ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 NFkB->Caspase3 CellCycleArrest G1/S Phase Cell Cycle Arrest CyclinD1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3->Apoptosis

A putative signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The determination of the cytotoxic effects of this compound and the calculation of IC50 values are typically performed using a colorimetric method such as the MTT assay.

MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Line Culture & Seeding start->cell_culture treatment 2. This compound Treatment cell_culture->treatment incubation 3. Incubation (e.g., 48-72h) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis 5. Data Analysis (IC50 Determination) viability_assay->data_analysis end End data_analysis->end

References

Validating the Molecular Target of Sesbanimide in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the molecular target of Sesbanimide, a potent cytotoxic agent with promising anticancer activities. Recent investigations into glutarimide-containing polyketides suggest that this compound likely exerts its therapeutic effects by inhibiting protein synthesis, a mechanism shared by other well-characterized compounds. This document outlines key experimental approaches to test this hypothesis, compares this compound to alternative protein synthesis inhibitors, and provides detailed protocols for target validation studies.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a member of the glutarimide-containing polyketide family of natural products.[1] While its precise molecular target in cancer cells has not been definitively identified, its structural similarity to known protein synthesis inhibitors, such as cycloheximide, and its potent cytotoxic effects strongly suggest a similar mechanism of action.[1] It is hypothesized that this compound, like other glutarimide (B196013) antibiotics, interferes with the eukaryotic ribosome, thereby halting protein synthesis and inducing apoptosis in rapidly dividing cancer cells.[2][3]

This guide will focus on validating the eukaryotic ribosome as the direct molecular target of this compound.

Comparison with Alternative Protein Synthesis Inhibitors

To effectively validate the molecular target of this compound, it is crucial to compare its activity profile with that of well-established protein synthesis inhibitors. This comparison will aid in designing experiments and interpreting results.

Compound Molecular Target Mechanism of Action Reported IC50 Range (Cancer Cell Lines)
This compound R Hypothesized: Eukaryotic RibosomeHypothesized: Inhibition of translation20-30 nM (A549 lung carcinoma)[1][4]
Cycloheximide Eukaryotic Ribosome (60S subunit, E-site)Inhibits the translocation step of elongation[5][6][7]Varies widely depending on cell line and exposure time
Pateamine A Eukaryotic initiation factor 4A (eIF4A)Inhibits cap-dependent translation initiation[8][9][10]Low nanomolar range
Homoharringtonine Eukaryotic Ribosome (A-site of the peptidyl transferase center)Inhibits translation elongationVaries by cell line, generally in the nanomolar range

Experimental Protocols for Molecular Target Validation

Validating the direct interaction between this compound and its putative target requires a multi-pronged approach employing biophysical and genetic techniques. The following are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context.[6] It relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[6]

Objective: To determine if this compound directly binds to and stabilizes ribosomal proteins in intact cancer cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heat Challenge: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot them. Subject the aliquots to a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for ribosomal proteins (e.g., RPL3, RPS6).

  • Data Analysis: Quantify the band intensities to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method to identify protein targets of small molecules based on the principle that drug binding can protect the target protein from proteolysis.[5][11]

Objective: To identify ribosomal proteins that are protected from proteolytic degradation upon binding to this compound.

Methodology:

  • Cell Lysis: Prepare a total protein lysate from a relevant cancer cell line.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for partial protein digestion.[12]

  • SDS-PAGE and Staining: Stop the digestion and separate the protein fragments by SDS-PAGE. Visualize the protein bands using a sensitive stain (e.g., Coomassie blue or silver stain).

  • Mass Spectrometry: Excise the protein bands that are more prominent in the this compound-treated samples compared to the control. Identify the proteins in these bands using mass spectrometry.

  • Western Blot Validation: Confirm the identity of the protected proteins by performing a DARTS experiment followed by Western blotting with antibodies against candidate ribosomal proteins.

CRISPR-Cas9 Based Target Validation

CRISPR-Cas9 technology allows for the genetic modification of cells to validate the role of a specific protein in the mechanism of action of a drug.[9][10][13][14]

Objective: To determine if the knockout of specific ribosomal protein genes confers resistance to this compound.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the genes of putative ribosomal protein targets into a Cas9-expressing vector.

  • Transfection and Selection: Transfect the cancer cell line with the gRNA/Cas9 constructs. Select for successfully transfected cells.

  • Validation of Knockout: Confirm the knockout of the target protein by Western blotting and genomic sequencing.

  • Cell Viability Assay: Treat the knockout cell lines and a wild-type control cell line with a range of this compound concentrations.

  • Data Analysis: Determine the IC50 values for each cell line. A significant increase in the IC50 for a knockout cell line compared to the wild-type indicates that the knocked-out protein is essential for this compound's cytotoxic activity.

Visualizing the Pathways and Workflows

To facilitate a clear understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_pathway Hypothesized this compound Signaling Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Ribosome->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to Cell_Growth->Apoptosis

Caption: Hypothesized mechanism of this compound action.

G cluster_workflow Experimental Workflow for Target Validation Start Hypothesis: This compound targets the Ribosome CETSA CETSA: Assess Target Engagement Start->CETSA DARTS DARTS: Identify Binding Partners Start->DARTS CRISPR CRISPR-Cas9: Genetic Validation Start->CRISPR Validation Target Validated? CETSA->Validation DARTS->Validation CRISPR->Validation Conclusion Molecular Target Confirmed Validation->Conclusion

Caption: Workflow for validating this compound's molecular target.

G cluster_logic Logical Relationship of Validation Evidence CETSA_result CETSA: Increased thermal stability of ribosomal proteins Direct_Binding Direct Binding to Ribosome CETSA_result->Direct_Binding DARTS_result DARTS: Ribosomal proteins protected from proteolysis DARTS_result->Direct_Binding CRISPR_result CRISPR-Cas9: Knockout of ribosomal protein confers resistance Functional_Relevance Functional Relevance of Target CRISPR_result->Functional_Relevance Validated_Target Validated Molecular Target Direct_Binding->Validated_Target Functional_Relevance->Validated_Target

Caption: Convergent evidence for target validation.

References

Unraveling the Transcriptional Impact of Sesbanimide: A Proposed Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Sesbanimide, a potent cytotoxic compound, has demonstrated significant anti-tumor activity across various carcinoma cell lines. Its glutarimide (B196013) moiety suggests a mechanism of action related to the inhibition of protein synthesis, a pathway critical to cell survival and proliferation. To fully elucidate its molecular mechanism and therapeutic potential, a comprehensive understanding of its impact on the cellular transcriptome is essential.

This guide outlines a proposed comparative transcriptomic study of cells treated with this compound, using the well-characterized protein synthesis inhibitor Cycloheximide as a benchmark. By presenting a hypothetical yet plausible dataset, detailed experimental protocols, and visual workflows, this document aims to provide a framework for investigating the gene expression changes induced by this compound and to highlight its potential as a novel anti-cancer agent.

Hypothetical Comparative Transcriptomic Data

To illustrate the potential transcriptomic landscape following this compound treatment, the following tables present hypothetical data from an RNA-sequencing (RNA-seq) experiment in a human lung carcinoma cell line (A549).

Table 1: Summary of Differentially Expressed Genes (DEGs)

This table summarizes the hypothetical number of genes significantly up- or down-regulated following a 24-hour treatment with this compound or Cycloheximide compared to a vehicle control.

Treatment GroupConcentrationUp-regulated GenesDown-regulated GenesTotal DEGs
This compound 50 nM1,8502,1003,950
Cycloheximide 10 µM1,5001,7503,250

Data is hypothetical and for illustrative purposes only.

Table 2: Key Hypothetical Gene and Pathway Dysregulation

This table highlights key genes and biological pathways that are hypothetically dysregulated by this compound and Cycloheximide, providing insight into their potential mechanisms of action.

TreatmentKey Up-regulated Genes & PathwaysKey Down-regulated Genes & Pathways
This compound Genes: ATF4, CHAC1, DDIT3 (CHOP), GADD45APathways: Integrated Stress Response, ER Stress, Apoptosis, p53 SignalingGenes: MYC, CCND1, E2F1, CDK4Pathways: Cell Cycle Progression, Ribosome Biogenesis, DNA Replication
Cycloheximide Genes: SOCS3, EGR1, FOS, JUNPathways: MAPK Signaling Pathway, Cytokine Signaling, RhoA SignalingGenes: RPL/RPS family genes, EEF1A1, EEF2Pathways: Translation Elongation, Ribosomal Proteins, Metabolic Pathways

Pathways and genes are selected based on the known effects of protein synthesis inhibitors and cytotoxic agents.

Proposed Experimental Protocols

The following section details a robust protocol for a comparative transcriptomic analysis of this compound.

1. Cell Culture and Treatment

  • Cell Line: Human lung carcinoma cells (A549) will be cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells will be seeded in 6-well plates and allowed to adhere overnight. The following day, the media will be replaced with fresh media containing either this compound (50 nM), Cycloheximide (10 µM), or a vehicle control (DMSO). Three biological replicates will be prepared for each condition.

  • Incubation: Cells will be incubated with the compounds for 24 hours.

2. RNA Extraction and Quality Control

  • Extraction: Total RNA will be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. An on-column DNase digestion step will be included to remove any contaminating genomic DNA.

  • Quality Control: The quantity and purity of the extracted RNA will be assessed using a NanoDrop spectrophotometer. RNA integrity will be evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) for library preparation.

3. RNA-Sequencing Library Preparation and Sequencing

  • Library Preparation: mRNA will be enriched from 1 µg of total RNA using oligo(dT) magnetic beads. The enriched mRNA will then be fragmented, and first-strand cDNA synthesis will be performed using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA will be end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing: The prepared libraries will be sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

4. Bioinformatic Analysis

  • Quality Control of Reads: Raw sequencing reads will be assessed for quality using FastQC. Adapter sequences and low-quality bases will be trimmed using Trimmomatic.

  • Alignment: The quality-filtered reads will be aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Gene Expression Quantification: Gene-level read counts will be generated using featureCounts.

  • Differential Expression Analysis: Differential gene expression analysis between treatment and control groups will be performed using the DESeq2 package in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 will be considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes will be performed to identify over-represented biological functions and pathways.

Visualizing the Process and a Hypothetical Pathway

Proposed Experimental Workflow

The following diagram illustrates the key steps in the proposed comparative transcriptomics study.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cell_culture A549 Cell Culture treatment Treatment (this compound, Cycloheximide, Vehicle) cell_culture->treatment rna_extraction RNA Extraction & QC treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing read_qc Raw Read Quality Control sequencing->read_qc alignment Alignment to Reference Genome read_qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis enrichment Functional Enrichment Analysis deg_analysis->enrichment

A flowchart of the proposed experimental workflow.

Hypothetical Signaling Pathway Affected by this compound

This diagram depicts a hypothetical signaling pathway illustrating how this compound, as a protein synthesis inhibitor, could induce cellular stress and apoptosis.

signaling_pathway cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Induction This compound This compound Ribosome Ribosome (60S Subunit) This compound->Ribosome Translation Protein Synthesis (Translation Elongation) Ribosome->Translation ER_Stress ER Stress Ribosome->ER_Stress Inhibition leads to... Anti_Apoptotic Reduced Anti-Apoptotic Proteins (e.g., Mcl-1) Translation->Anti_Apoptotic UPR Unfolded Protein Response (UPR) ER_Stress->UPR ATF4 ATF4 Activation UPR->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis Anti_Apoptotic->Apoptosis CHOP->Apoptosis

In-Vivo Efficacy of Sesbanimide in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-cancer agent Sesbanimide, with a focus on its efficacy in in-vivo xenograft models. Due to the limited availability of public data on the in-vivo efficacy of this compound in such models, this guide presents available in-vitro data for a potent analog, this compound R, and offers a comparative context with generalized data for other cytotoxic agents. A detailed experimental protocol for establishing xenograft models is also provided to facilitate the design of future studies.

Efficacy Data

Currently, there is a lack of publicly available in-vivo data from xenograft models for this compound. However, in-vitro studies on this compound R, a novel and potent analog, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2][3][4] This section summarizes the available in-vitro efficacy data for this compound R. For comparative purposes, a generalized table for the in-vivo efficacy of a hypothetical cytotoxic agent with a similar proposed mechanism of action is included.

Table 1: In-Vitro Efficacy of this compound R Against Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (nM)
HepG2Liver Carcinoma23
KB3.1Endocervical Adenocarcinoma-
HCT-116Colon Carcinoma39
A549Lung Carcinoma-

Note: Specific IC50 values for KB3.1 and A549 were not provided in the referenced study, although strong cytotoxic activity was reported.

Table 2: Illustrative In-Vivo Efficacy of a Representative Cytotoxic Agent in a Xenograft Model

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Survival Benefit (%)
Human Colon Carcinoma (HCT-116)Vehicle Control00
Human Colon Carcinoma (HCT-116)Cytotoxic Agent X (10 mg/kg)6540
Human Colon Carcinoma (HCT-116)Cytotoxic Agent X (20 mg/kg)8560

This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

A standardized protocol for evaluating the in-vivo efficacy of a compound like this compound in a xenograft model is crucial for reproducible and comparable results.

Protocol: Human Tumor Xenograft Model in Immunodeficient Mice

  • Cell Culture: Human cancer cells (e.g., HCT-116) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., this compound) is administered to the treatment group via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and overall survival.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

Diagrams of key processes provide a clear understanding of the experimental workflow and potential mechanisms of action.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Evaluation cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation animal_model Immunodeficient Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Efficacy & Toxicity Monitoring treatment->monitoring data_analysis Data Analysis monitoring->data_analysis

Caption: Xenograft Model Experimental Workflow

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome This compound This compound ribosome Ribosome This compound->ribosome Binds to translation Protein Synthesis (Translation) ribosome->translation Inhibits protein_depletion Depletion of Key Proteins translation->protein_depletion apoptosis Apoptosis protein_depletion->apoptosis

Caption: Proposed Signaling Pathway for this compound's Cytotoxic Effect

References

A Comparative Guide to the Synthetic Efficiency of Sesbanimide Total Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesbanimide, a potent cytotoxic alkaloid, has attracted significant attention from the synthetic chemistry community due to its unique tricyclic structure and promising anti-tumor activity. Several research groups have reported total syntheses of this complex natural product, each employing distinct strategies and achieving varying degrees of efficiency. This guide provides a comparative analysis of the prominent total and formal syntheses of this compound, focusing on key metrics of synthetic efficiency, and presents detailed experimental protocols for pivotal transformations.

Comparison of Synthetic Efficiencies

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. Key parameters for comparison include the total number of linear steps and the overall yield. The following table summarizes these metrics for the total syntheses of (-)-Sesbanimide A by Schlessinger and Wood, the stereospecific synthesis of (+)- and (-)-Sesbanimide A by Pandit and coworkers, the total synthesis of natural (+)-Sesbanimide A by Terashima and colleagues, and the formal synthesis of the AB-ring system by Roush and Michaelides.

Synthetic RouteLongest Linear Sequence (Steps)Overall Yield (%)Key Strategy
Schlessinger & Wood 15~5Intramolecular Diels-Alder reaction of an vinylallene carbamate.
Pandit et al. 12~10Stereospecific construction of the AB-ring system from L-xylose.
Terashima et al. 17~3Chiral pool approach from L-gulonolactone.
Roush & Michaelides (Formal) 11 (to AB-ring system)Not reportedDiastereoselective aldol (B89426) reaction and intramolecular Horner-Wadsworth-Emmons reaction.

Visualizing the Synthetic Pathways

To better understand the strategic differences between these synthetic routes, the following diagrams illustrate the key bond formations and overall workflow for each approach.

Schlessinger & Wood Synthesis

G A Starting Materials B Vinylallene Carbamate Synthesis A->B Several Steps C Intramolecular Diels-Alder Reaction B->C Key Cyclization D Formation of C-ring C->D Elaboration E Completion of this compound A D->E Final Steps G A L-Xylose B AB-Ring Synthon A->B Stereospecific Elaboration C Coupling with C-Ring Precursor B->C Key Coupling D Cyclization and Elaboration C->D Ring Closure E This compound A D->E Final Steps G A L-Gulonolactone B Chiral Intermediate A->B C Construction of the Glutarimide Ring B->C D Attachment of the C-Ring Precursor C->D E Final Cyclization and Functional Group Manipulations D->E F This compound A E->F

A Comparative Guide to the Validation of a Novel Analytical Method for Sesbanimide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Liquid Chromatography-Mass Spectrometry (LC-MS) method for the detection of Sesbanimide against a traditional High-Performance Liquid Chromatography (HPLC) method. The following sections present a detailed analysis of their respective validation parameters, experimental protocols, and a visual representation of the analytical workflow. This information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Data Presentation: A Comparative Analysis of Method Performance

The performance of any analytical method is paramount for generating reliable and reproducible data. The following tables summarize the key validation parameters for a novel LC-MS method and a conventional HPLC method for the detection and quantification of this compound.

Table 1: Validation Parameters for the Novel LC-MS Method

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)98.5% - 102.3%
Precision (%RSD)< 5%
SpecificityHigh (Mass-to-charge ratio detection)

Table 2: Validation Parameters for the Traditional HPLC Method

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)20 ng/mL
Accuracy (% Recovery)95.2% - 104.5%
Precision (%RSD)< 10%
SpecificityModerate (Retention time-based detection)

Experimental Protocols

Detailed and standardized protocols are essential for the successful implementation and replication of analytical methods. This section outlines the methodologies for the novel LC-MS method, the traditional HPLC method, and a cytotoxicity assay for determining the biological activity of this compound.

Novel Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and specificity for the detection and quantification of this compound.

1. Sample Preparation:

  • Accurately weigh 10 mg of the test sample and dissolve it in 10 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare working standards of desired concentrations.

  • For biological samples, perform a liquid-liquid extraction with ethyl acetate. Evaporate the organic layer to dryness and reconstitute the residue in methanol.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Existing Method: High-Performance Liquid Chromatography (HPLC)

This method is a robust and widely used technique for the quantification of various compounds, including this compound.

1. Sample Preparation:

  • Prepare the sample and working standards as described in the LC-MS method.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: UV detector at a specified wavelength (e.g., 220 nm).

Supporting Experiment: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[1]

1. Cell Seeding:

  • Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

2. Compound Treatment:

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours.[2]

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

4. Formazan (B1609692) Solubilization and Absorbance Reading:

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

5. IC50 Determination:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Analytical Workflow

To provide a clear understanding of the logical flow of the validation process for the novel analytical method, the following diagram has been generated using the DOT language.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & Comparison cluster_3 Documentation A Define Analytical Requirements B Select Analytical Technique (LC-MS) A->B C Optimize Method Parameters B->C D Linearity & Range C->D E Accuracy C->E F Precision C->F G Specificity C->G H LOD & LOQ C->H I Robustness C->I J Analyze Samples with Novel Method D->J E->J F->J G->J H->J I->J L Compare Performance Data J->L K Analyze Samples with Existing Method K->L M Prepare Validation Report L->M

Workflow for the validation of a novel analytical method.

Signaling Pathway of this compound's Cytotoxic Action (Hypothetical)

While the precise signaling pathway of this compound's cytotoxic action is a subject of ongoing research, a hypothetical pathway can be proposed based on its known effects. The following diagram illustrates a potential mechanism.

Sesbanimide_Signaling_Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Enters Cell Ribosome Ribosome CellMembrane->Ribosome ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis ApoptosisPathway Apoptosis Pathway Activation ProteinSynthesis->ApoptosisPathway Caspase Caspase Activation ApoptosisPathway->Caspase CellDeath Cell Death Caspase->CellDeath

Hypothetical signaling pathway of this compound's cytotoxicity.

References

Sesbanimide: A Comparative Analysis of its Cytotoxic Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Sesbanimide, a potent cytotoxic alkaloid originally isolated from the seeds of Sesbania species, has demonstrated significant promise as an anticancer agent. This guide provides a comparative analysis of this compound's effects on normal versus cancer cells, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Emerging research indicates that this compound exhibits a desirable characteristic for a chemotherapeutic agent: selective cytotoxicity towards cancer cells while showing considerably lower toxicity to normal, healthy cells. Although direct comparative studies on purified this compound are limited, data from extracts of Sesbania grandiflora, a primary source of the compound, and studies on this compound analogues like this compound R, strongly support this differential effect. The primary mechanism of action in cancer cells appears to be the induction of apoptosis through the mitochondrial pathway and the potential arrest of the cell cycle.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and related extracts on various cancer and normal human cell lines.

Cancer Cell LineCell TypeThis compound Analogue / ExtractIC50 ValueReference
A549 Lung CarcinomaThis compound R30 nM[1]
HepG2 Liver CarcinomaThis compound R23 nM[1]
KB3.1 Endocervical AdenocarcinomaThis compound R20 nM[1]
HCT-116 Colon CarcinomaThis compound R39 nM[1]
A549 Lung CarcinomaS. grandiflora methanolic extract23.6 µg/mL[2]
HCT-15 Colon CarcinomaS. grandiflora methanolic extract41.8 µg/mL[2]
HepG2 Liver CarcinomaS. grandiflora methanolic extract62.7 µg/mL[2]
MCF-7 Breast AdenocarcinomaS. grandiflora methanolic extract94.3 µg/mL[2]
Hep-2 Laryngeal CarcinomaS. grandiflora methanolic extract106.6 µg/mL[2]
Normal Human Cell LineCell TypeS. grandiflora methanolic extractIC50 ValueReference
MRC-5 Fetal Lung FibroblastS. grandiflora methanolic extract104.4 µg/mL[2]

Note: The data for normal cells is based on a methanolic extract of Sesbania grandiflora, not purified this compound. However, it strongly suggests a selective action of the plant's cytotoxic components, including this compound.

Mechanism of Action: A Differential Response

Studies on extracts from Sesbania grandiflora suggest that this compound induces apoptosis in cancer cells.[2][3] This programmed cell death is characterized by several key events, including activation of caspases, disruption of the mitochondrial membrane potential, and subsequent DNA fragmentation.[2][3] Furthermore, a decrease in the expression of cyclin D1 has been observed, indicating a potential for cell cycle arrest at the G1/S phase transition.[2]

While the precise mechanisms in normal cells are less understood due to the lack of focused studies on purified this compound, the significantly higher IC50 values of S. grandiflora extracts suggest that normal cells are more resistant to these apoptotic and cell cycle inhibitory effects.[2]

G Simplified Proposed Mechanism of this compound in Cancer Cells This compound This compound Mitochondria Mitochondria This compound->Mitochondria disrupts membrane potential CyclinD1 Cyclin D1 Inhibition This compound->CyclinD1 Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G1/S Phase Cell Cycle Arrest CyclinD1->CellCycleArrest

Proposed mechanism of this compound in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the cytotoxicity and mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., A549 or MRC-5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assessment (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Seeding and Treatment: Grow cells on coverslips in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

G General Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Assessment cluster_2 Data Analysis Seed Seed Normal & Cancer Cells Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (24-48h) Treat->Incubate MTT MTT Assay (Viability) Incubate->MTT DAPI DAPI Staining (Apoptosis) Incubate->DAPI Flow Flow Cytometry (Cell Cycle) Incubate->Flow IC50 Calculate IC50 Values MTT->IC50 Compare Compare Differential Effects DAPI->Compare Flow->Compare IC50->Compare

Workflow for assessing this compound's cytotoxicity.

Conclusion

The available evidence strongly suggests that this compound possesses a favorable therapeutic window, exhibiting potent cytotoxicity against a range of cancer cell lines while being significantly less harmful to normal cells. The induction of apoptosis appears to be a key mechanism behind its anticancer activity. Further research focusing on purified this compound in direct comparative studies with normal human cell lines is warranted to fully elucidate its differential effects and to advance its potential as a clinical anticancer agent.

References

Safety Operating Guide

Safe Disposal of Sesbanimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the proper handling and disposal of Sesbanimide, a potent cytotoxic compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.

This compound and its analogs are recognized for their strong cytotoxic and antineoplastic properties.[1][2][3][4] Due to its hazardous nature, including being harmful if swallowed and suspected of causing genetic defects, all waste materials contaminated with this compound must be treated as hazardous cytotoxic waste. Disposal must comply with all national and local regulations for hazardous waste.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound or its waste, all personnel must be trained in the proper use of Personal Protective Equipment (PPE) for cytotoxic agents.

Required PPE includes:

  • Gloves: Two pairs of chemotherapy-rated gloves.

  • Gown: A disposable, impermeable, long-sleeved gown.

  • Eye and Face Protection: Safety goggles and a face shield.

  • Respiratory Protection: A respirator (e.g., N95 or higher) should be used when handling the powder form or if there is a risk of aerosolization.[5]

Handling Precautions:

  • Always handle this compound and its waste in a designated area, such as a certified biological safety cabinet or a chemical fume hood, to prevent contamination of the surrounding environment.

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Change contaminated clothing immediately.

II. Segregation and Collection of this compound Waste

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure correct disposal.[5][7] All waste streams contaminated with this compound must be kept separate from other laboratory waste.

Waste Categories:

  • Solid Waste: Includes contaminated labware (e.g., pipette tips, tubes, flasks), gloves, gowns, and other disposable items.

  • Liquid Waste: Includes unused solutions, cell culture media containing this compound, and the first rinse from cleaning contaminated glassware.[8]

  • Sharps Waste: Includes needles, syringes, and other sharp objects contaminated with this compound.[9]

Collection Procedures:

  • Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapeutic Waste."

  • Containers: Use rigid, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[7]

  • Solid Waste: Collect in a dedicated, leak-proof container lined with a heavy-duty plastic bag (see Table 1 for specifications).[7]

  • Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container. Do not mix with other chemical waste streams.

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-proof cytotoxic sharps container.[9][10]

Data PointRecommended SpecificationSource
Cytotoxic Waste Bag Thickness Minimum 2 mm (polypropylene) or 4 mm[7]
Decomposition Temperature Above 130°C (266°F)[6]
Melting Point 125 - 128 °C

III. Step-by-Step Disposal Protocol

A. Solid Waste Disposal:

  • Place all non-sharp, this compound-contaminated disposable items directly into the designated cytotoxic solid waste container.

  • Once the container is three-quarters full, securely seal the inner bag.

  • Close and seal the outer container.

  • Store in a designated hazardous waste accumulation area, away from general lab traffic, until collection by a licensed hazardous waste disposal service.

B. Liquid Waste Disposal:

  • Carefully pour liquid waste into the designated cytotoxic liquid waste container, avoiding splashes.

  • Securely cap the container after each addition.

  • Store the sealed container in secondary containment to prevent spills.

  • Arrange for disposal through an approved hazardous waste disposal facility. Do not dispose of this compound solutions down the drain.

C. Sharps Waste Disposal:

  • Do not recap, bend, or break contaminated needles.

  • Dispose of all contaminated sharps directly into a designated cytotoxic sharps container.[9]

  • When the container is three-quarters full, lock the lid securely.

  • Store for pickup by a certified medical or hazardous waste contractor.

D. Decontamination of Labware and Surfaces:

  • Disposable Labware: Treat as solid cytotoxic waste.

  • Reusable Labware (Glassware):

    • Carefully rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or as determined by your institution's safety office) to remove this compound residue.

    • Collect the initial rinsate as hazardous liquid waste.[8]

    • After the initial rinse, wash the glassware with soap and water.

  • Work Surfaces: Decontaminate all surfaces in the designated handling area after each use. Use a deactivating solution recommended by your institution's safety office or a high-pH solution, as some glutarimide-containing compounds can be degraded by hydrolysis.

E. Spill Management:

  • Evacuate the immediate area and alert others.

  • Don the appropriate PPE, including respiratory protection.

  • Contain the spill using absorbent pads from a chemotherapy spill kit.

  • Working from the outside in, clean the spill area.

  • Place all contaminated absorbent materials and cleaning supplies into the cytotoxic solid waste container.

  • Decontaminate the spill area as described above.

  • Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

IV. Disposal Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Use (Research, Drug Development) B Solid Waste (Gloves, Tubes, PPE) A->B C Liquid Waste (Solutions, Rinsate) A->C D Sharps Waste (Needles, Syringes) A->D E Labeled Cytotoxic Solid Waste Container B->E F Labeled Cytotoxic Liquid Waste Container C->F G Labeled Cytotoxic Sharps Container D->G H Secure Designated Hazardous Waste Area E->H F->H G->H I Licensed Hazardous Waste Contractor H->I J Approved Waste Disposal Plant I->J

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, research and drug development professionals can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible waste management. Always consult your institution's specific guidelines and safety officers for any additional requirements.

References

Essential Safety and Logistics for Handling Sesbanimide

Author: BenchChem Technical Support Team. Date: December 2025

Sesbanimide is a potent cytotoxic agent, and its handling requires stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel.[1][2] This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Hazard Identification and Risk Assessment

Given its cytotoxic nature, this compound should be handled as a hazardous compound. All activities involving this compound should be conducted within a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.[3]

Summary of Potential Hazards:

Hazard TypeDescription
Acute Toxicity Due to its cytotoxic properties, acute exposure may cause significant adverse health effects. The IC50 value against murine leukemia (L1210) cells is reported to be 0.8 ng/ml, indicating high potency.[2]
Skin and Eye Irritation Direct contact with this compound may cause skin and eye irritation.[4]
Respiratory Irritation Inhalation of this compound dust or aerosols may cause respiratory tract irritation.[5]
Carcinogenicity As a cytotoxic compound, this compound should be treated as a potential carcinogen, and exposure should be minimized.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical barrier against exposure to hazardous chemicals like this compound.[7] The following table outlines the minimum PPE requirements.

PPE Requirements for Handling this compound:

Body PartPPE SpecificationRationale
Hands Double gloving with nitrile or neoprene gloves is recommended. The outer glove should be changed immediately upon contamination.[8]To prevent skin contact and absorption. Double gloving provides an extra layer of protection.
Eyes/Face ANSI Z87.1 compliant safety goggles and a face shield should be worn.[7][9]To protect against splashes and aerosols.
Respiratory For handling powders, a NIOSH-approved N95 or higher-rated respirator is required. For solutions, work should be performed in a certified chemical fume hood.[7]To prevent inhalation of airborne particles or aerosols.
Body A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn.[9]To protect the skin and clothing from contamination.
Feet Closed-toe shoes made of a non-porous material and disposable shoe covers are required.[10]To protect against spills and prevent the spread of contamination.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by covering surfaces with disposable, absorbent, plastic-backed pads.[6]

    • Verify that the chemical fume hood or biological safety cabinet is functioning correctly.

  • Handling:

    • Wear all required PPE before handling this compound.

    • Conduct all manipulations of this compound (weighing, dissolving, and aliquoting) within a certified chemical fume hood or biological safety cabinet.

    • Use dedicated equipment (spatulas, glassware, etc.) for this compound work. If not possible, thoroughly decontaminate equipment after use.

  • Post-Handling:

    • Carefully remove PPE, starting with the outer gloves, followed by the gown, shoe covers, face shield, and inner gloves.

    • Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.[3]

Spill Management Protocol
  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Clean-up (if trained):

    • Don appropriate PPE, including a respirator.

    • For small spills, use an absorbent material to contain the spill.

    • For larger spills, follow institutional EHS procedures.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.[11]

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other laboratory waste.

  • Containment:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, absorbent pads, and empty vials) in a designated, labeled, leak-proof, and puncture-resistant container.[12]

    • Liquid Waste: Collect all contaminated liquid waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label all waste containers with "Hazardous Waste - this compound" and any other required institutional information.

  • Storage: Store waste containers in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by the institutional EHS department or a licensed hazardous waste disposal contractor.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Sesbanimide_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve aliquot Aliquot dissolve->aliquot decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate evacuate Evacuate Area aliquot->evacuate Spill Occurs dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands notify Notify Supervisor/EHS evacuate->notify cleanup Spill Cleanup notify->cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Sesbanimide
Reactant of Route 2
Sesbanimide

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